Product packaging for GSK2982772(Cat. No.:CAS No. 1622848-92-3)

GSK2982772

Cat. No.: B607817
CAS No.: 1622848-92-3
M. Wt: 377.4 g/mol
InChI Key: LYPAFUINURXJSG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK2982772 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
RIPK1 inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N5O3 B607817 GSK2982772 CAS No. 1622848-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPAFUINURXJSG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622848-92-3
Record name GSK-2982772
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2982772
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2982772
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK2982772: A Selective RIPK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] GSK2982772 is a first-in-class, potent, and highly selective, orally active, ATP-competitive inhibitor of RIPK1 kinase.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound, with the chemical formula C20H19N5O, is a benzoxazepinone-based compound.[1][5] It was identified through the optimization of a hit from a DNA-encoded library.[1][2]

PropertyValueReference
CAS No. 1622848-92-3[3]
Molecular Formula C20H19N5O[5]
Molecular Weight 377.40[4]
Solubility DMSO: ≥ 100 mg/mL (264.97 mM)[5]

Mechanism of Action and Signaling Pathways

RIPK1 is a multifaceted protein that functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[6][7][8] Its kinase activity is crucial for the induction of two distinct forms of programmed cell death: apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[7][9][10]

Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB.[8] Alternatively, under certain conditions, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the cellular outcome.

  • Apoptosis: In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex (Complex IIa), leading to caspase-8-mediated apoptosis.[6][9]

  • Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes dominant, leading to the formation of the necrosome (Complex IIb) with RIPK3.[6][9] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[6][7]

This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis.[1]

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_II Complex II Formation TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->Complex_I NF-kB NF-kB Survival Complex_I->NF-kB RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->Complex_IIa Complex_IIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) RIPK1->Complex_IIb FADD FADD FADD->Complex_IIa Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->Complex_IIa RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb->MLKL This compound This compound This compound->RIPK1 Inhibits Kinase Activity

RIPK1 Signaling Pathways and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human RIPK1 with high selectivity over a broad range of other kinases.

TargetIC50 (nM)SelectivityReference
Human RIPK1 16-[3][4]
Monkey RIPK1 20-[3]
Kinase Panel (>339 kinases) ->1,000-fold at 10 µM[3][5]
hERG 195,000-[3][5]
hPXR (EC50) 13,000-[3][5]
Preclinical In Vivo Efficacy

In a mouse model of TNF-induced systemic inflammatory response syndrome, oral administration of this compound provided significant protection against hypothermia.

Dose (mg/kg)Protection from Temperature Loss (%)Reference
3 68[3]
10 80[3]
50 87[3]

In a TNF/zVAD-induced necroptosis model, this compound also demonstrated dose-dependent protection.

Dose (mg/kg)Protection from Temperature Loss (%)Reference
3 13[3]
10 63[3]
50 93[3]
Pharmacokinetics in Healthy Volunteers (Phase I)

A first-in-human, randomized, placebo-controlled, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[11][12]

DoseKey FindingsReference
Single Ascending Doses (0.1-120 mg) Approximately linear pharmacokinetics.[11][12]
Repeat Doses (20 mg QD to 120 mg BID for 14 days) No evidence of drug accumulation. >90% RIPK1 target engagement achieved with 60 mg and 120 mg BID regimens.[11][12][13]

The most common adverse events reported were mild contact dermatitis and headache.[11][12]

Clinical Efficacy (Phase IIa)

This compound has been evaluated in several Phase IIa clinical trials for inflammatory diseases.

DiseaseStudy DesignKey FindingsReference
Ulcerative Colitis (NCT02903966) Randomized, double-blind, placebo-controlled. This compound 60 mg TID for 42 days.Generally well-tolerated but showed no significant difference in efficacy compared to placebo.[14][15][16][14][15][16]
Rheumatoid Arthritis (NCT02858492) Randomized, placebo-controlled. This compound 60 mg BID or TID for 84 days.Failed to show clinical benefit compared to placebo.[14]
Psoriasis Randomized, placebo-controlled.Reductions in epidermal thickness and T-cell infiltration in psoriatic skin compared with placebo.[17]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of this compound against RIPK1 using a commercially available assay that measures ADP production.[18][19]

RIPK1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add this compound or vehicle to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare RIPK1 enzyme solution Add_Enzyme Add RIPK1 enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare substrate/ATP solution Start_Reaction Add substrate/ATP to initiate reaction Prep_Substrate->Start_Reaction Add_Inhibitor->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at RT Start_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate Add_Detection_Reagent->Incubate_4 Read_Luminescence Read luminescence Incubate_4->Read_Luminescence

Workflow for the RIPK1 Kinase Inhibition Assay.

Materials:

  • Recombinant human RIPK1 (BPS Bioscience, Cat. No. 40291)[20]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • This compound

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of the assay plate.

  • Add 2.5 µL of RIPK1 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., myelin basic protein) and ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (TEAR1 Assay)

This immunoassay was developed to measure the direct binding of benzoxazepinone-class RIPK1 inhibitors, like this compound, to RIPK1 in cells and tissues.[21]

Principle: The assay utilizes two antibodies: one that recognizes the total RIPK1 protein and another that specifically binds to the free, unbound form of RIPK1. The binding of this compound to RIPK1 induces a conformational change that prevents the "free-RIPK1" antibody from binding. The percentage of target engagement is calculated from the ratio of free to total RIPK1.[21]

TEAR1_Assay_Principle cluster_unbound Unbound State cluster_bound This compound Bound State RIPK1_unbound RIPK1 Ab_Total_1 Total RIPK1 Ab RIPK1_unbound->Ab_Total_1 Binds Ab_Free_1 Free RIPK1 Ab RIPK1_unbound->Ab_Free_1 Binds RIPK1_bound RIPK1-GSK2982772 Complex Ab_Total_2 Total RIPK1 Ab RIPK1_bound->Ab_Total_2 Binds Ab_Free_2 Free RIPK1 Ab RIPK1_bound->Ab_Free_2 Binding Blocked

Principle of the TEAR1 Target Engagement Assay.

Methodology (General Outline):

  • Lyse cells or homogenize tissues treated with this compound.

  • Perform two separate immunoassays in parallel: one to measure total RIPK1 and one to measure free RIPK1.

  • In the "total RIPK1" assay, use an antibody that binds to RIPK1 irrespective of this compound binding.

  • In the "free RIPK1" assay, use an antibody whose binding is blocked by the conformational change induced by this compound.

  • Quantify the amount of bound antibody in each assay using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of target engagement based on the reduction in the "free RIPK1" signal relative to the "total RIPK1" signal.

Conclusion

This compound is a well-characterized, selective inhibitor of RIPK1 kinase with demonstrated target engagement in humans. While it has shown a favorable safety profile, clinical efficacy in some inflammatory conditions like ulcerative colitis and rheumatoid arthritis has not been established with the tested regimens.[14][15] However, the promising results in psoriasis suggest that RIPK1 inhibition remains a viable therapeutic strategy for certain inflammatory diseases.[17] The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on RIPK1 inhibitors and the broader field of inflammation and cell death.

References

The Role of GSK2982772 in Inhibiting Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a first-in-class, orally active, and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[1][3] Its kinase activity is a key driver of pro-inflammatory cytokine production, making it a compelling therapeutic target for a range of immune-mediated inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the role of this compound in inhibiting cytokine production, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway

This compound functions as a potent and highly specific inhibitor of RIPK1 kinase activity.[1] It binds to an allosteric pocket of the RIPK1 kinase domain, distinct from the ATP-binding site, classifying it as a type III kinase inhibitor.[1] This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent activation.

The activation of RIPK1 is a key event in the signaling cascade initiated by various stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1. In this pathway, RIPK1 acts as a scaffold protein in Complex I, which can lead to the activation of NF-κB and cell survival. However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 kinase activity drives the formation of the necrosome (Complex IIb), leading to programmed necrosis (necroptosis) and a robust inflammatory response characterized by the production of pro-inflammatory cytokines.

By inhibiting the kinase function of RIPK1, this compound effectively blocks these downstream inflammatory consequences. This includes the suppression of TNF-dependent cellular responses and the reduction of cytokine production.[1][3]

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, cFLIP) Complex_I->Complex_IIa Caspase-8 active RIPK1_kin RIPK1 Kinase Activity Complex_I->RIPK1_kin Caspase-8 inactive Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Complex_IIb->Necroptosis Cytokines Pro-inflammatory Cytokine Production Complex_IIb->Cytokines This compound This compound This compound->RIPK1_kin Inhibits RIPK1_kin->Complex_IIb TNF_alpha TNF_alpha

Figure 1: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.

Quantitative Data on Cytokine Inhibition

The inhibitory activity of this compound on cytokine production has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity
Assay TypeSpeciesIC50 (nM)Reference
RIPK1 FP Binding AssayHuman6.3[1]
RIPK1 ADP-Glo AssayHuman16[3]
RIPK1 FP Binding AssayMonkey20[3]
Table 2: Inhibition of Cytokine Production in Cellular Assays
Assay SystemCytokine(s) InhibitedIC50 (nM)Reference
Human Whole Blood Stimulation AssayMIP-1β2[1]
Cynomolgus Monkey Whole Blood Stimulation AssayNot specified4[1]
Human Ulcerative Colitis ExplantsIL-1β, IL-6Concentration-dependent reduction[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on cytokine production.

RIPK1 Kinase Inhibition Assays

Two primary in vitro assays were utilized to determine the potency of this compound against RIPK1 kinase.

1. RIP1 Kinase Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the inhibitor to the RIPK1 kinase domain.

  • Principle: A fluorescently labeled ligand binds to the RIPK1 kinase domain, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete for binding, displacing the fluorescent ligand and causing a decrease in polarization.

  • Protocol Outline:

    • Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled ATP-competitive ligand.

    • Serial dilutions of this compound are added to the mixture.

    • The reaction is incubated to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated from the resulting dose-response curves.

2. ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Protocol Outline:

    • The RIPK1 kinase reaction is set up with the enzyme, substrate (e.g., myelin basic protein), and ATP.

    • This compound at various concentrations is added to the reaction wells.

    • The reaction is incubated to allow for ATP hydrolysis.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured, and IC50 values are determined.

Kinase_Assay_Workflow cluster_FP Fluorescence Polarization (FP) Assay cluster_ADPGlo ADP-Glo™ Kinase Assay FP_Start Start FP_Mix Incubate RIPK1, fluorescent ligand, and this compound FP_Start->FP_Mix FP_Measure Measure Fluorescence Polarization FP_Mix->FP_Measure FP_Analyze Calculate IC50 FP_Measure->FP_Analyze FP_End End FP_Analyze->FP_End ADP_Start Start ADP_Reaction Set up kinase reaction with RIPK1, substrate, ATP, and this compound ADP_Start->ADP_Reaction ADP_Stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) ADP_Reaction->ADP_Stop ADP_Detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ADP_Stop->ADP_Detect ADP_Measure Measure Luminescence ADP_Detect->ADP_Measure ADP_Analyze Calculate IC50 ADP_Measure->ADP_Analyze ADP_End End ADP_Analyze->ADP_End

Figure 2: Workflow for in vitro RIPK1 kinase inhibition assays.
Human Whole Blood Stimulation Assay

This ex vivo assay assesses the ability of this compound to inhibit cytokine production in a more physiologically relevant environment.

  • Principle: Whole blood is stimulated to induce necroptosis and cytokine release in a RIPK1-dependent manner. The inhibitory effect of this compound on the production of specific cytokines is then measured.

  • Protocol Outline:

    • Freshly drawn human whole blood is collected in heparinized tubes.

    • The blood is pre-incubated with various concentrations of this compound.

    • Necroptosis is induced by stimulating the blood with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk).

    • The samples are incubated to allow for cytokine production.

    • Plasma is separated by centrifugation.

    • The concentrations of cytokines (e.g., MIP-1α, MIP-1β) in the plasma are quantified using a suitable immunoassay, such as a Meso Scale Discovery (MSD) platform.

    • The IC50 for cytokine inhibition is determined.

Whole_Blood_Assay_Workflow Start Start: Collect Human Whole Blood Preincubation Pre-incubate with this compound Start->Preincubation Stimulation Stimulate with TNF-α, SMAC mimetic, and caspase inhibitor Preincubation->Stimulation Incubation Incubate for Cytokine Production Stimulation->Incubation Separation Separate Plasma by Centrifugation Incubation->Separation Quantification Quantify Cytokine Levels (e.g., MSD) Separation->Quantification Analysis Determine IC50 Quantification->Analysis End End Analysis->End

Figure 3: Experimental workflow for the human whole blood stimulation assay.
Human Ulcerative Colitis Explant Culture

This ex vivo model utilizes patient-derived tissue to assess the effect of this compound on the spontaneous release of inflammatory cytokines.

  • Principle: Intestinal mucosal biopsies from patients with active ulcerative colitis spontaneously release elevated levels of pro-inflammatory cytokines. This system is used to evaluate the ability of a compound to reduce this spontaneous inflammation.

  • Protocol Outline:

    • Endoscopic biopsies are obtained from inflamed regions of the colon of patients with ulcerative colitis.

    • The biopsies are cultured in serum-free medium.

    • This compound is added to the culture medium at various concentrations.

    • The explants are cultured for a defined period (e.g., 24 hours).

    • The culture supernatants are collected.

    • The concentrations of cytokines such as IL-1β and IL-6 in the supernatants are measured by ELISA or other immunoassays.

    • The concentration-dependent reduction in cytokine levels is determined.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Through this mechanism, it effectively blocks the signaling pathways that lead to the production of key pro-inflammatory cytokines. Preclinical in vitro and ex vivo data demonstrate its ability to inhibit TNF-α-induced cytokine release and reduce the spontaneous secretion of cytokines from diseased tissue. These findings have provided a strong rationale for the clinical development of this compound in a variety of inflammatory disorders. While clinical trials have shown that the desired level of target engagement is achievable, the translation of this pharmacological activity into clinical efficacy has been variable across different diseases, highlighting the complexity of these conditions and the specific role of the RIPK1 pathway in their pathogenesis. Further research will continue to delineate the therapeutic potential of RIPK1 inhibition with this compound.

References

GSK2982772: A Deep Dive into its Modulation of TNF-Mediated Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity. Its signaling through TNF receptor 1 (TNFR1) can lead to divergent cellular outcomes, including cell survival, apoptosis, and a regulated form of necrosis known as necroptosis. The dysregulation of TNF-mediated cell death pathways is implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that dictates cell fate downstream of TNFR1.[1][3][4] this compound is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase activity.[1][5] This technical guide provides an in-depth analysis of this compound's effect on TNF-mediated cell death, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound selectively binds to an allosteric pocket within the kinase domain of RIPK1, thereby inhibiting its catalytic activity.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis and can also contribute to certain forms of apoptosis.[1][3] By inhibiting RIPK1 kinase, this compound effectively blocks the downstream signaling events that lead to these forms of programmed cell death.[6] It is important to note that RIPK1 also possesses a scaffolding function, which is independent of its kinase activity and is involved in pro-survival NF-κB signaling.[4] this compound's mechanism as a kinase inhibitor allows it to specifically target the cell death-inducing functions of RIPK1.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Human RIPK1ADP-Glo Kinase Assay16[5]
Monkey RIPK1ADP-Glo Kinase Assay20[5]
Human RIPK1Fluorescence Polarization Binding1.6

Table 2: Cellular Potency of this compound

Cell LineAssay TypeStimulusIC50 (nM)Reference
U937 (human monocytic)Necroptosis AssayTNFα + QVD-OPh6.3

Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)

Dose (mg/kg, oral)Protection from Temperature Loss (%)
368
1080
5087

Signaling Pathways

The following diagrams illustrate the TNF-mediated signaling pathways and the point of intervention for this compound.

TNF_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_i Complex I (Pro-survival) cluster_complex_iib Complex IIb (Necroptosis) cluster_complex_iia Complex IIa (Apoptosis) TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_kinase RIPK1 (kinase active) TRADD->RIPK1_kinase FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP RIPK1_scaffold RIPK1 (scaffold) cIAP->RIPK1_scaffold Ub NFkB NF-κB Activation (Survival) RIPK1_scaffold->NFkB RIPK3 RIPK3 RIPK1_kinase->RIPK3 P Casp8_apoptosis Caspase-8 RIPK1_kinase->Casp8_apoptosis MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase FADD->Casp8_apoptosis Apoptosis Apoptosis Casp8_apoptosis->Apoptosis

Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis, with the inhibitory action of this compound on RIPK1 kinase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human RIPK1 kinase domain

    • This compound

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White opaque 96- or 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a multi-well plate, add the RIPK1 enzyme to the kinase buffer.

    • Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

    • Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

ADP_Glo_Workflow A Prepare this compound Dilutions C Add this compound & Incubate A->C B Add RIPK1 Enzyme to Plate B->C D Initiate Reaction with ATP C->D E Incubate (Kinase Reaction) D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubate F->G H Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) G->H I Incubate H->I J Measure Luminescence I->J K Calculate IC50 J->K

References

The Discovery and Development of GSK2982772: A RIPK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK2982772 is a potent and selective, orally active, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Identified from a DNA-encoded library, this first-in-class clinical candidate was developed by GlaxoSmithKline for the treatment of chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the relevant signaling pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development. While demonstrating promising preclinical activity and target engagement in early clinical phases, this compound ultimately did not show significant clinical efficacy in Phase 2a studies for these indications, leading to the discontinuation of its development for these specific autoimmune conditions.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis.[1] Its central role in signaling downstream of various immune receptors, such as the tumor necrosis factor receptor 1 (TNFR1), has positioned it as an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] this compound was developed as a first-in-class, selective inhibitor of RIPK1 kinase activity, with the therapeutic goal of mitigating the inflammatory processes driven by this pathway.[4]

Discovery and Preclinical Development

This compound was identified through the screening of a DNA-encoded library, a technology that enables the rapid exploration of vast chemical space. The initial hit, a benzoxazepinone, demonstrated high potency and selectivity for RIPK1.[4] Lead optimization efforts focused on improving physicochemical and pharmacokinetic properties, leading to the selection of this compound.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6] This binding prevents the autophosphorylation of RIPK1, a critical step in its activation, thereby inhibiting downstream signaling events that lead to inflammation and necroptosis.[6]

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human and monkey RIPK1 with IC50 values of 16 nM and 20 nM, respectively.[7] The compound exhibited remarkable selectivity, showing over 1,000-fold greater selectivity for RIPK1 over a panel of more than 339 other kinases at a concentration of 10 µM.[7]

Parameter Value Species
IC50 16 nMHuman
IC50 20 nMMonkey
Kinase Selectivity >1,000-fold vs. >339 kinases at 10 µM-
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species, demonstrating good oral bioavailability and a favorable profile for further development.

Species Free Fraction in Blood
Rat 4.2%
Dog 11%
Cynomolgus Monkey 11%
Human 7.4%
Table 2: Preclinical and Human Pharmacokinetic Parameters of this compound.[7]
In Vivo Efficacy

In a preclinical model of TNF-induced systemic inflammatory response syndrome in mice, oral administration of this compound provided significant protection from hypothermia, a key indicator of the inflammatory cascade.

Dose (mg/kg) Protection from Temperature Loss (6h)
368%
1080%
5087%
Table 3: In Vivo Efficacy of this compound in a TNF-Induced Inflammation Model.[7]

Experimental Protocols

RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

Methodology: A common method for assessing RIPK1 kinase activity is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents: Recombinant human RIPK1 enzyme, myelin basic protein (MBP) as a substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • This compound is serially diluted in DMSO and then further diluted in kinase assay buffer.

    • RIPK1 enzyme and MBP substrate are mixed in the kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing EDTA.

    • The amount of phosphorylated MBP is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

U937 Cell Necroptosis Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Methodology: Human U937 monocytic cells are a well-established model for studying necroptosis.

  • Cell Culture: U937 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are pre-treated with serial dilutions of this compound for 1 hour.

    • Necroptosis is induced by the addition of a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.

    • The plates are incubated for 24-48 hours.

    • Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Data Analysis: The EC50 value, representing the concentration of this compound that provides 50% protection from necroptosis, is determined from the dose-response curve.

Cytokine Production Inhibition Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.

Methodology: This assay can be performed using various cell types, including peripheral blood mononuclear cells (PBMCs) or whole blood.

  • Sample Collection and Preparation: Fresh human whole blood is collected in heparinized tubes.

  • Procedure:

    • Aliquots of whole blood are pre-incubated with different concentrations of this compound for 1 hour.

    • Inflammation is stimulated by adding an agonist such as lipopolysaccharide (LPS) or a combination of TNF-α and a caspase inhibitor.

    • The samples are incubated for a specified period (e.g., 6-24 hours) at 37°C.

    • Plasma is separated by centrifugation.

    • The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma are measured using a multiplex immunoassay platform (e.g., Luminex) or ELISA.

  • Data Analysis: The IC50 values for the inhibition of each cytokine are calculated from the dose-response curves.

RIPK1 Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in mediating inflammatory and cell death signaling pathways.

RIPK1_Signaling_Pathway cluster_cell_death Cell Fate Determination TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination (K63) LUBAC LUBAC RIPK1->LUBAC Recruits IKK IKK Complex RIPK1->IKK Activates FADD_Casp8 FADD / Caspase-8 RIPK1->FADD_Casp8 Forms Complex IIa RIPK3_MLKL RIPK3 / MLKL RIPK1->RIPK3_MLKL Forms Necrosome LUBAC->RIPK1 Ubiquitination (M1) NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Drives ComplexIIa Complex IIa (Apoptosis) FADD_Casp8->ComplexIIa ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK3_MLKL->ComplexIIb This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: Simplified overview of the RIPK1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo & Clinical Kinase_Assay RIPK1 Kinase Assay (Biochemical) Cell_Assay U937 Necroptosis Assay (Cell-based) Kinase_Assay->Cell_Assay Confirms Cellular Activity Cytokine_Assay Cytokine Production Assay (Ex Vivo) Cell_Assay->Cytokine_Assay Translates to Functional Output Preclinical_Models Preclinical Animal Models (e.g., TNF-induced inflammation) Cytokine_Assay->Preclinical_Models Informs In Vivo Studies Phase1 Phase 1 Clinical Trials (Safety & PK in Healthy Volunteers) Preclinical_Models->Phase1 Supports Clinical Progression Phase2 Phase 2a Clinical Trials (Efficacy in Patients) Phase1->Phase2 Enables Patient Studies

Caption: High-level experimental workflow for this compound development.

Clinical Development

This compound advanced into Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with moderate to severe plaque psoriasis (NCT02776033), rheumatoid arthritis (NCT02858492), and active ulcerative colitis (NCT02903966).[5][8][9]

Clinical Trial Design

The Phase 2a studies were multicenter, randomized, double-blind, placebo-controlled trials.[5][8][9] Patients received oral doses of this compound or placebo for a specified duration, typically 12 weeks.[5][8]

Clinical Efficacy Outcomes

Despite achieving target engagement and demonstrating a generally well-tolerated safety profile, this compound did not show a significant clinical benefit over placebo in any of the three indications studied.

Psoriasis (NCT02776033):

  • Primary Endpoint: Change from baseline in Psoriasis Area and Severity Index (PASI) score.

  • Results: No statistically significant difference was observed in the proportion of patients achieving PASI 75 (a 75% reduction in PASI score) between the this compound and placebo groups.[10][11] In a study with a modified-release formulation, the posterior median for achieving PASI75 at week 12 was 1.8% for this compound versus 4.9% for placebo.[11]

Outcome This compound (60 mg BID/TID) Placebo
Plaque Lesion Severity Sum (PLSS) Improvement Observed with BID dosingHigh placebo response with TID dosing
Table 4: Summary of Efficacy Results in Psoriasis.[5][10]

Rheumatoid Arthritis (NCT02858492):

  • Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP).

  • Results: There were no significant differences in the change in DAS28-CRP scores or in the proportion of patients achieving ACR20/50/70 responses between the treatment and placebo arms.[12][13]

Outcome This compound (60 mg BID/TID) Placebo
DAS28-CRP Change from Baseline Similar to placebo-
ACR20/50/70 Response Similar to placebo-
Table 5: Summary of Efficacy Results in Rheumatoid Arthritis.[12][13]

Ulcerative Colitis (NCT02903966):

  • Primary Endpoint: Change from baseline in Mayo Clinic Score.

  • Results: No significant differences in clinical remission, clinical response, or endoscopic improvement were observed between the this compound and placebo groups.[9][14] At day 85, 14% of patients in the this compound group achieved a Mayo endoscopic score of 0 or 1, compared to 11% in the placebo/open-label group.[14]

Outcome This compound (60 mg TID) Placebo/Open-Label
Mayo Endoscopic Score of 0 or 1 (Day 85) 14%11%
Clinical Remission (Day 85) 9%11%
Table 6: Summary of Efficacy Results in Ulcerative Colitis.[9][14]

Conclusion

This compound represents a pioneering effort in the therapeutic targeting of RIPK1 kinase for inflammatory diseases. Its discovery and preclinical development showcased a potent and selective inhibitor with a promising mechanism of action. The compound demonstrated excellent target engagement in early clinical studies. However, the lack of significant clinical efficacy in Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis led to the discontinuation of its development for these indications. The journey of this compound provides valuable insights into the complexities of translating a novel mechanism of action from preclinical models to clinical efficacy in complex human inflammatory diseases. Future research in this area may focus on different patient populations, combination therapies, or RIPK1 inhibitors with distinct properties.

References

GSK2982772: A Deep Dive into its Impact on Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Developed for the treatment of chronic inflammatory diseases, it has been investigated in clinical trials for conditions including rheumatoid arthritis, plaque psoriasis, and ulcerative colitis.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical inflammatory signaling pathways, a compilation of its quantitative data, and detailed experimental methodologies. By inhibiting the kinase activity of RIPK1, this compound modulates downstream inflammatory processes, primarily by blocking necroptosis and influencing NF-κB signaling.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[3] This binding prevents the autophosphorylation and activation of RIPK1, a critical step in the signaling cascade initiated by tumor necrosis factor (TNF) and other inflammatory stimuli.[3] RIPK1 is a key regulator of inflammation and cell death, and its kinase activity is essential for the execution of necroptosis, a form of programmed necrosis.[1][5] By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptotic pathway and reduces the production of pro-inflammatory cytokines.[1][6]

Impact on Inflammatory Signaling Pathways

The primary impact of this compound is on the signaling pathways downstream of TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can dissociate from Complex I to form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3 and MLKL, leading to necroptosis. This compound's inhibition of RIPK1 kinase activity prevents the formation and activation of the necrosome, thereby inhibiting necroptotic cell death.

While the primary effect is on necroptosis, the inhibition of RIPK1 kinase activity can also modulate NF-κB signaling. Although RIPK1 scaffolding function is important for NF-κB activation, its kinase activity can also influence the magnitude and duration of the NF-κB response.

Below is a diagram illustrating the TNF-α signaling pathway and the point of intervention by this compound.

TNF-alpha_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Necroptosis Necroptosis (Inflammatory Cell Death) Necrosome->Necroptosis This compound This compound This compound->Necrosome Inhibits RIPK1 kinase activity

TNF-α signaling pathway and this compound's point of intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)Reference
Human RIPK1ADP-Glo Kinase Assay16[2]
Monkey RIPK1ADP-Glo Kinase Assay20[2]
TNF-induced Necroptosis (U937 cells)Cell Viability Assay6.3[5]

Table 2: Summary of Clinical Trial Data for this compound

IndicationPhaseDosageKey FindingsReference
Healthy VolunteersISingle doses (0.1-120 mg), Repeat doses (20 mg QD to 120 mg BID)Safe and well-tolerated. >90% RIPK1 target engagement with 60 mg and 120 mg BID regimens.[7][8][9]
Rheumatoid ArthritisIIa60 mg BID or TID for 84 daysNo significant difference in DAS28-CRP scores or ACR20/50/70 response compared to placebo.[4][10][11]
Plaque PsoriasisIIa60 mg BID or TID for 84 daysModest reduction in circulating inflammatory cytokines, but no meaningful clinical improvement in PASI score compared to placebo.[8][12][13]
Ulcerative ColitisIIa60 mg TID for 42 daysWell-tolerated, but no significant differences in histological disease activity or clinical efficacy compared to placebo.[1][4][14][15]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 kinase by detecting the amount of ADP produced during the kinase reaction.

Workflow Diagram:

ADP_Glo_Assay_Workflow Start Start Step1 Incubate RIPK1 enzyme, substrate (ATP), and this compound at varying concentrations. Start->Step1 Step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step2->Step3 Step4 Measure luminescence using a luminometer. Step3->Step4 End Calculate IC50 values. Step4->End

Workflow for the ADP-Glo™ Kinase Assay to determine IC50.

Protocol:

  • Reagents: Recombinant human RIPK1 enzyme, ATP, kinase buffer, this compound (serially diluted), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure: a. The kinase reaction is initiated by incubating the RIPK1 enzyme with ATP and varying concentrations of this compound in a kinase buffer. b. After a defined incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the unconsumed ATP. c. The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, the kinase activity. d. Luminescence is measured using a plate-reading luminometer. e. IC50 values are calculated by plotting the luminescence signal against the concentration of this compound.

Cellular Assay for Inhibition of TNF-α-Induced Necroptosis

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.

Workflow Diagram:

Necroptosis_Assay_Workflow Start Start Step1 Seed U937 cells in a multi-well plate. Start->Step1 Step2 Pre-incubate cells with varying concentrations of this compound. Step1->Step2 Step3 Induce necroptosis by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). Step2->Step3 Step4 Incubate for a specified period (e.g., 24 hours). Step3->Step4 Step5 Measure cell viability using a cell viability reagent (e.g., CellTiter-Glo®). Step4->Step5 End Calculate IC50 values. Step5->End

Workflow for the TNF-α-induced necroptosis cellular assay.

Protocol:

  • Cell Line: Human monocytic U937 cells are commonly used as they are sensitive to TNF-α-induced necroptosis.

  • Reagents: U937 cells, cell culture medium, this compound (serially diluted), TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. U937 cells are seeded into 96-well plates. b. The cells are pre-treated with a range of concentrations of this compound for a short period. c. Necroptosis is then induced by the addition of TNF-α in combination with a pan-caspase inhibitor. The caspase inhibitor is necessary to block the apoptotic pathway, thereby shunting the signaling towards necroptosis. d. After an incubation period of approximately 24 hours, cell viability is assessed by adding a reagent that measures ATP levels, which correlate with the number of viable cells. e. The protective effect of this compound is quantified by determining the IC50 value from the dose-response curve.

NF-κB Reporter Gene Assay

This assay is used to determine the effect of this compound on the activation of the NF-κB transcription factor.

Workflow Diagram:

NFkB_Reporter_Assay_Workflow Start Start Step1 Transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter construct. Start->Step1 Step2 Pre-treat transfected cells with varying concentrations of this compound. Step1->Step2 Step3 Stimulate NF-κB activation with an inducer (e.g., TNF-α). Step2->Step3 Step4 Lyse the cells and add luciferase substrate. Step3->Step4 Step5 Measure luciferase activity (luminescence). Step4->Step5 End Determine the effect on NF-κB activity. Step5->End

Workflow for the NF-κB reporter gene assay.

Protocol:

  • Cell Line and Reporter Construct: A suitable cell line, such as HEK293, is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

  • Reagents: Transfected cells, cell culture medium, this compound (serially diluted), an NF-κB inducer (e.g., TNF-α), and a luciferase assay system.

  • Procedure: a. The transfected cells are plated in a multi-well format. b. Cells are pre-incubated with different concentrations of this compound. c. NF-κB activation is stimulated by adding an inducer like TNF-α. d. After an appropriate incubation time, the cells are lysed, and a luciferase substrate is added. e. The resulting luminescence, which is proportional to the activity of the NF-κB-driven luciferase reporter, is measured. f. The inhibitory or modulatory effect of this compound on NF-κB signaling is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.

Conclusion

This compound is a well-characterized, selective inhibitor of RIPK1 kinase activity with a clear mechanism of action in blocking inflammatory signaling, particularly TNF-α-induced necroptosis. While preclinical and early clinical data demonstrated potent target engagement and a favorable safety profile, later-phase clinical trials in several inflammatory conditions did not show significant clinical efficacy at the doses tested. This technical guide provides a comprehensive overview of the available data on this compound, offering valuable insights for researchers and drug development professionals working on RIPK1 inhibition and related inflammatory pathways. The detailed experimental protocols and data summaries serve as a resource for designing future studies in this area.

References

GSK2982772: A Technical Guide to its Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective, orally active, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream kinase that regulates inflammatory signaling pathways and programmed cell death, specifically necroptosis.[2][3] Dysregulation of RIPK1-mediated pathways has been implicated in a variety of human pathologies, including immune-mediated inflammatory diseases.[2][4] this compound binds to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its kinase activity.[1][5] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although clinical development of this compound for several inflammatory conditions was discontinued due to a lack of efficacy, its value as a research tool in preclinical studies remains significant for understanding the role of RIPK1 in various disease models.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Potency of this compound

Assay TypeTargetSpeciesIC50Reference
ADP-Glo Kinase AssayRIPK1Human16 nM[8]
ADP-Glo Kinase AssayRIPK1Monkey20 nM[8]
Fluorescence Polarization (FP) Binding AssayRIPK1Human1.0 nM[9]

Table 2: Cellular Activity of this compound

Cell LineAssayStimulusEndpointIC50Reference
HT-29Cytotoxicity-Cell Viability> 50 µM[8]
Ulcerative Colitis ExplantsCytokine ProductionSpontaneousIL-1β, IL-6 reductionConcentration-dependent[8]
MC38/gp100NF-κB ActivationTNFαp-IκBα, p-RELA reductionConcentration-dependent[10]
H2023NF-κB ActivationTNFαp-IκBα, p-RELA reductionConcentration-dependent[10]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNF-Induced Shock

Dose (mg/kg, oral)Protection from Temperature Loss (%)Reference
368[8]
1080[8]
5087[8]

Table 4: Preclinical Pharmacokinetic Parameters of this compound

SpeciesFree Fraction in Blood (%)Brain Penetration (%)Reference
Rat4.24[8]
Dog11Not Reported[8]
Cynomolgus Monkey11Not Reported[8]
Human7.4Not Reported[8]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways, leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis pathway.

RIPK1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_IIa Complex IIa (Apoptosis) TRADD->Complex_IIa LUBAC LUBAC RIPK1->LUBAC RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub IKK IKK Complex LUBAC->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Casp8 Caspase-8 Complex_IIa->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL Complex_IIb->MLKL P RIPK3 RIPK3 RIPK3->Complex_IIb Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition Survival Cell Survival Inflammatory_Genes->Survival

Caption: TNF-α signaling through RIPK1 leading to survival or cell death.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the in vitro potency of this compound using an ADP-Glo kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant RIPK1 - Kinase Buffer - ATP - this compound dilutions Plate Plate this compound and RIPK1 Reagents->Plate Add_ATP Initiate reaction with ATP Plate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo Reagent (Stop reaction, deplete ATP) Incubate->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC50 value Read_Luminescence->Calculate_IC50

Caption: Workflow for ADP-Glo in vitro kinase assay.

Experimental Workflow: Cellular NF-κB Activation Assay

This diagram illustrates the workflow for assessing the effect of this compound on TNF-α-induced NF-κB activation in a cellular context using Western blotting.

NFkB_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed cells (e.g., MC38/gp100) Pretreat Pretreat with this compound Seed_Cells->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-IκBα, p-RELA, loading control) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Analyze_Bands Analyze band intensity Detect->Analyze_Bands

Caption: Workflow for NF-κB activation Western blot analysis.

Experimental Protocols

In Vitro Kinase Assays

1. ADP-Glo™ Kinase Assay for RIPK1

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Recombinant human RIPK1 (e.g., expressed in Sf9 insect cells)[3]

    • This compound

    • Kinase Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 30 mM MgCl2, 30 mM MnCl2, 3 µM Na3VO4, 2 mM DTT)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)[3]

    • 96-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add recombinant RIPK1 enzyme to the wells of a 96-well plate.

    • Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

    • Incubate the reaction at 30°C for a defined period (e.g., 50 minutes).[1]

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Fluorescence Polarization (FP) Binding Assay for RIPK1

This assay directly measures the binding of an inhibitor to the kinase by detecting changes in the polarization of fluorescently labeled tracer.

  • Materials:

    • GST-tagged RIPK1 kinase domain[9]

    • Fluorescein-labeled tracer compound (e.g., fluorescein-Nec-1)[9]

    • This compound

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol)

    • 384-well black plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells of a 384-well plate.

    • Add the fluorescein-labeled tracer to all wells at a fixed concentration (typically at its Kd).

    • Add the GST-RIPK1 kinase domain to all wells except for the negative controls.

    • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to reach binding equilibrium.[4]

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percent displacement of the tracer for each this compound concentration and determine the Ki or IC50 value.

Cellular Assays

1. Human Ulcerative Colitis Explant Culture

This ex vivo assay assesses the ability of this compound to reduce the spontaneous production of inflammatory cytokines from diseased tissue.

  • Materials:

    • Endoscopic biopsies from inflamed areas of the colon of ulcerative colitis patients[6]

    • Serum-free HL1 medium (Lonza) supplemented with glutamine, Penicillin/Streptomycin, and gentamicin[6]

    • This compound

    • 24-well plates

  • Procedure:

    • Wash the biopsies with wash buffer (e.g., PBS with antibiotics).[5]

    • Place one biopsy per well in a 24-well plate containing culture medium.[5]

    • Add this compound at various concentrations to the culture medium.

    • Culture the explants for 24 hours at 37°C and 5% CO2.[6]

    • Collect the culture supernatants.

    • Measure the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6) in the supernatants using a suitable method like ELISA or a multiplex immunoassay.

    • Normalize cytokine levels to the total protein content of the biopsy tissue.[5]

2. NF-κB Activation Assay by Western Blot

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key downstream proteins.

  • Materials:

    • Cell line of interest (e.g., MC38/gp100 murine colon adenocarcinoma cells)[10]

    • This compound

    • TNF-α

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against p-IκBα, p-RELA (p65), and a loading control (e.g., actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Pretreat the cells with various concentrations of this compound overnight.[10]

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 2-5 minutes).[10]

    • Wash the cells with cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylation.

In Vivo Model

1. TNF-Induced Lethal Shock in Mice

This acute in vivo model evaluates the ability of this compound to protect against a systemic inflammatory response mediated by RIPK1.

  • Animals:

    • Male C57BL/6 mice[11]

  • Materials:

    • This compound

    • Recombinant murine TNF-α

    • Vehicle for oral dosing

  • Procedure:

    • Fast the mice overnight.

    • Administer this compound or vehicle orally 15 minutes prior to TNF-α challenge.[8]

    • Inject a lethal dose of TNF-α intravenously or intraperitoneally.

    • Monitor the core body temperature of the mice at regular intervals over several hours (e.g., 6 hours).[8]

    • The primary endpoint is the prevention of hypothermia, which is a hallmark of this shock model.

    • Calculate the percent protection from temperature loss for each treatment group compared to the vehicle control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK1 kinase. The preclinical data demonstrate its ability to engage its target and modulate RIPK1-mediated signaling in vitro, ex vivo, and in vivo. While its clinical development for inflammatory diseases has been halted, the information gathered from its preclinical evaluation provides a valuable resource for researchers investigating the role of RIPK1 in health and disease. The experimental protocols and workflows detailed in this guide can serve as a foundation for designing and executing further preclinical studies utilizing this compound as a chemical probe to dissect the complex biology of RIPK1.

References

GSK2982772: A Technical Guide on its Potential in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2982772 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death pathways, including necroptosis, and has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical rationale, and clinical trial data in autoimmune diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis. Detailed experimental protocols for relevant animal models and visualizations of key signaling pathways are included to support further research and development in this area. While specific quantitative preclinical data for this compound in these models is not extensively published, this guide synthesizes the available information to provide a thorough understanding of its therapeutic potential.

Introduction to this compound and its Target: RIPK1

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular stress and inflammatory responses.[2] It functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1), as well as Toll-like receptors (TLRs).[2] The activation of RIPK1 can lead to two distinct cell death pathways: apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).[2] Necroptosis is a highly inflammatory mode of cell death, and its dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory disorders.[3] By inhibiting the kinase activity of RIPK1, this compound aims to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic intervention for autoimmune diseases.[4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of RIPK1, binding to the kinase domain and preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.

Signaling Pathway of RIPK1 Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for this compound.

Caption: RIPK1 Signaling Cascade and this compound Inhibition.

Preclinical and Clinical Development

This compound has been evaluated in a number of preclinical models and clinical trials for various autoimmune diseases.

Preclinical Evidence in Autoimmune Models

While specific quantitative data for this compound in animal models of autoimmune diseases are not extensively available in the public domain, the inhibition of RIPK1 has shown therapeutic potential in various preclinical studies. RIPK1 inhibitors have been demonstrated to reduce inflammation and disease severity in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] For instance, in a mouse model of alopecia areata, this compound delayed disease onset and reduced the infiltration of dendritic cells and CD8+ T cells.[5]

Clinical Trials

This compound has progressed to Phase II clinical trials for several autoimmune indications.

A Phase IIa study (NCT02858492) evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of this compound in patients with moderate to severe RA.[6]

Table 1: Summary of Phase IIa Study in Rheumatoid Arthritis

ParameterThis compound (60 mg BID)Placebo
Number of Patients ~20~10
Primary Endpoint Safety and Tolerability-
Secondary Endpoints PK, PD, Preliminary Efficacy-
Key Efficacy Findings No significant clinical improvement observed-

Note: This study did not demonstrate significant clinical efficacy at the dose tested.[7]

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT02903966) investigated this compound in patients with active UC.[8]

Table 2: Summary of Phase IIa Study in Ulcerative Colitis

ParameterThis compound (60 mg TID)Placebo
Number of Patients 2412
Primary Endpoint Safety and Tolerability-
Key Efficacy Findings No significant differences in efficacy observed between treatment groups.[8]-
Histological Findings No apparent differences in histological disease activity.[8]-
Endoscopic Scores (Day 43) 13% (3/24) achieved Mayo endoscopic scores of 0 or 1.[8]0% (0/12) achieved Mayo endoscopic scores of 0 or 1.[8]

Note: This study did not meet its primary efficacy endpoints.[8]

This compound has also been investigated in patients with plaque psoriasis. A Phase IIa study showed that treatment with this compound resulted in reductions in epidermal thickness and infiltration of CD3+ T cells.[9] A subsequent study (NCT04316585) with a modified-release formulation aimed to achieve higher trough concentrations.[10]

Table 3: Summary of Phase II Study in Plaque Psoriasis (Modified-Release Formulation)

ParameterThis compound (960 mg QD)Placebo
Number of Patients 1910
Adverse Events Reported in 63% of patients.[10]Reported in 60% of patients.[10]
Serious Adverse Events One drug-related serious AE (acute kidney injury).[10]None reported.[10]

Experimental Protocols for Key Autoimmune Disease Models

Detailed methodologies for inducing and evaluating common autoimmune disease models are provided below. These protocols are standard in the field and provide a framework for assessing the efficacy of therapeutic agents like this compound.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

CIA_Workflow start Day 0: Primary Immunization boost Day 21: Booster Immunization start->boost onset Day 28-35: Arthritis Onset boost->onset eval Evaluation: - Clinical Scoring - Paw Thickness - Histopathology - Cytokine Analysis onset->eval DSS_Workflow start Day 0: Initiate DSS Administration dss Days 1-7: 3-5% DSS in Drinking Water start->dss monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss->monitor endpoint Day 8-10: Endpoint Analysis monitor->endpoint analysis Analysis: - Colon Length - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Levels endpoint->analysis

References

GSK2982772: A Technical Guide to Investigating the Role of RIPK1 in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] This technical guide provides an in-depth overview of GSK2982772, a first-in-class, oral, selective inhibitor of RIPK1.[3] It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to probe the intricate role of RIPK1 in inflammatory processes. This document details the mechanism of action of this compound, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the complex signaling pathways involved.

This compound binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its catalytic activity.[3][4] This mode of action blocks RIPK1-mediated cell death (necroptosis) and the production of pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have explored its potential in conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][6][7]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data associated with this compound, facilitating easy comparison and reference.

Table 1: In Vitro Potency of this compound

TargetSpeciesAssay TypeIC50Reference
RIPK1HumanADP-Glo16 nM[8]
RIPK1MonkeyADP-Glo20 nM[8]
RIPK1HumanFP Binding> 10 nM[1]
Benzothiazepinone 13ADP-Glo63 pM[1]

Table 2: Preclinical In Vivo Efficacy of this compound

ModelSpeciesDosingEfficacyReference
TNF-induced lethal shockMouse3 mg/kg (oral)68% protection from temperature loss[8]
TNF-induced lethal shockMouse10 mg/kg (oral)80% protection from temperature loss[8]
TNF-induced lethal shockMouse50 mg/kg (oral)87% protection from temperature loss[8]
TNF/zVAD-induced lethal shockMouse3 mg/kg (oral)13% protection from temperature loss[8]
TNF/zVAD-induced lethal shockMouse10 mg/kg (oral)63% protection from temperature loss[8]
TNF/zVAD-induced lethal shockMouse50 mg/kg (oral)93% protection from temperature loss[8]

Table 3: Clinical Trial Dosing of this compound

IndicationPhaseDosageDurationReference
Plaque PsoriasisIIa60 mg BID or TID84 days[2]
Rheumatoid ArthritisIIa60 mg BID or TID84 days[7]
Ulcerative ColitisIIa60 mg BID42 days[3]
Healthy VolunteersISingle doses: 0.1-120 mgSingle administration[4]
Healthy VolunteersIRepeat doses: up to 120 mg BID14 days[4]

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and the mechanism by which this compound exerts its inhibitory effects.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD Complex I Complex I NF-kB NF-kB Complex I->NF-kB Complex IIa Complex IIa Apoptosis Apoptosis Complex IIa->Apoptosis Complex IIb (Necrosome) Complex IIb (Necrosome) Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis RIPK1 RIPK1 RIPK1->Complex I RIPK1->Complex IIa RIPK1->Complex IIb (Necrosome) TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->Complex I FADD FADD FADD->Complex IIa Caspase-8 Caspase-8 Caspase-8->Complex IIa RIPK3 RIPK3 RIPK3->Complex IIb (Necrosome) MLKL MLKL MLKL->Complex IIb (Necrosome) Inflammation Inflammation NF-kB->Inflammation Necroptosis->Inflammation

Caption: RIPK1 signaling downstream of TNFR1.

GSK2982772_MOA RIPK1 RIPK1 RIPK1 Kinase Activity RIPK1 Kinase Activity RIPK1->RIPK1 Kinase Activity This compound This compound This compound->RIPK1 Inhibits Necroptosis Necroptosis RIPK1 Kinase Activity->Necroptosis Cytokine Production Cytokine Production RIPK1 Kinase Activity->Cytokine Production Inflammation Inflammation Necroptosis->Inflammation Cytokine Production->Inflammation

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of this compound against RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • This compound

  • ATP

  • Substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • In the wells of the assay plate, add the RIPK1 enzyme, the substrate peptide, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with RIPK1 in a cellular context.

Materials:

  • Human cell line expressing RIPK1 (e.g., HT-29)

  • This compound

  • Cell lysis buffer

  • Antibodies against RIPK1 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.

  • Harvest and wash the cells, then resuspend in lysis buffer.

  • Aliquot the cell lysate into separate PCR tubes.

  • Heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein concentration in the supernatant.

  • Perform SDS-PAGE and Western blotting using antibodies against RIPK1 and a loading control.

  • Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.

  • Plot the fraction of soluble RIPK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Recombinant murine TNF-alpha

  • This compound formulated for oral administration

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer this compound or vehicle control orally at the desired doses.

  • After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNF-alpha via intraperitoneal or intravenous injection.

  • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

  • Record survival rates over a defined period (e.g., 24 hours).

  • Analyze the data to determine the protective effect of this compound against TNF-induced hypothermia and mortality.

Experimental_Workflow_SIRS Mice Mice Oral Dosing Oral Dosing Mice->Oral Dosing This compound or Vehicle TNF-alpha Injection TNF-alpha Injection Oral Dosing->TNF-alpha Injection 1 hour post-dose Monitoring Monitoring TNF-alpha Injection->Monitoring Temperature & Survival Data Analysis Data Analysis Monitoring->Data Analysis

Caption: Workflow for the in vivo TNF-induced SIRS model.

Conclusion

This compound is a valuable and specific tool for investigating the kinase-dependent functions of RIPK1 in inflammation. Its well-characterized mechanism of action and availability of preclinical and clinical data make it a robust pharmacological inhibitor for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers aiming to elucidate the complex role of RIPK1 in health and disease, and to explore the therapeutic potential of its inhibition. As with any scientific tool, careful experimental design and data interpretation are paramount to generating meaningful and reproducible results.

References

The Exquisite Specificity of GSK2982772 for RIPK1 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2982772 is a first-in-class, orally active, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that governs cellular inflammatory responses and programmed cell death pathways, including necroptosis.[1][2] The therapeutic potential of targeting RIPK1 has been explored in a variety of immune-mediated inflammatory diseases.[1][3] A key attribute of a clinical candidate is its specificity for the intended target, as off-target activity can lead to undesirable side effects and a narrow therapeutic window. This technical guide provides an in-depth analysis of the exceptional specificity of this compound for RIPK1 kinase, supported by quantitative data from biochemical and cellular assays, detailed experimental methodologies, and illustrative pathway and workflow diagrams.

Introduction to RIPK1 and this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and pro-inflammatory signaling through the NF-κB pathway.[4] However, upon certain stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), its kinase activity becomes crucial for initiating programmed cell death pathways like necroptosis and apoptosis.[1][5] The kinase-driven functions of RIPK1 have been implicated as significant drivers of inflammation in various pathologies.[6]

This compound, a benzoxazepinone derivative identified through a DNA-encoded library screen, is a potent and ATP-competitive inhibitor of RIPK1 kinase.[1][7] It binds to an allosteric pocket within the RIPK1 kinase domain, effectively blocking its catalytic function.[4] This inhibition of RIPK1-mediated cell death and cytokine production forms the basis of its therapeutic potential in inflammatory diseases.[4][8]

Quantitative Assessment of Specificity

The specificity of this compound has been rigorously evaluated using a combination of enzymatic and cell-based assays. The data consistently demonstrates high potency against RIPK1 and minimal interaction with a wide array of other kinases.

Biochemical Potency and Selectivity

Biochemical assays measure the direct interaction of this compound with purified RIPK1 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

TargetAssay TypeIC50 (nM)Reference(s)
Human RIPK1 Fluorescence Polarization (FP)16[7][8][9]
Human RIPK1ADP-Glo1.0[5]
Monkey RIPK1 Fluorescence Polarization (FP)20[7]
Mouse RIPK1 Fluorescence Polarization (FP)2,500[8]
Table 1: Biochemical Potency of this compound against RIPK1 Orthologs.
Cellular Potency and On-Target Engagement

Cellular assays confirm the activity of this compound in a physiological context, demonstrating its ability to penetrate cells and inhibit RIPK1-dependent signaling pathways.

Cell Line / SystemAssay DescriptionIC50 (nM)Reference(s)
Human U937 Monocytic Cells Inhibition of TNF-α/QVD-Oph-induced necroptosis6.3[8][9]
Mouse L929 Fibrosarcoma Cells Inhibition of TNF-α-induced necroptosis1,300[8]
Human Whole Blood Inhibition of MIP-1β production0.5[10]
Human Ulcerative Colitis Explants Reduction of IL-1β and IL-6 production3 - 300 (Concentration-dependent)[8]
Table 2: Cellular Potency and Activity of this compound.
Broad Kinase Selectivity Profile

To assess its specificity, this compound was profiled against a large panel of kinases. The results highlight its "exquisite kinase specificity."[1]

Kinase Panel SizeAssay TypeConcentration of this compoundResultsReference(s)
>339 kinasesVarious biochemical assays10 µM>10,000-fold selective for RIPK1[8]
318 kinasesP33 Radiolabeled Assay (Reaction Biology Corp)10 µMComplete specificity for RIPK1 (data on precursor compound)[1]
456 kinasesKINOMEscan Competition Binding Assay (DiscoveRx)10 µMComplete specificity for RIPK1 (data on precursor compound)[1]
Table 3: Kinome-wide Selectivity of this compound.

Experimental Methodologies

The quantitative data presented above were generated using state-of-the-art experimental protocols. The principles and generalized steps for these key assays are detailed below.

Biochemical Assays

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a luminescent, homogeneous assay format ideal for potent inhibitors.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by a specific reagent. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Protocol Outline:

    • Kinase Reaction: Recombinant human RIPK1 (e.g., residues 1-375) is incubated with the substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer.[11] Various concentrations of this compound are added and pre-incubated for a defined period (e.g., 1 hour).[9]

    • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the excess ATP. This is typically incubated for approximately 40 minutes at room temperature.

    • ADP Detection: Kinase Detection Reagent is added. This reagent contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin components.

    • Signal Measurement: After a 30-60 minute incubation at room temperature to stabilize the signal, the luminescence is measured using a luminometer. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

This competitive binding assay is used to measure the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.

  • Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger protein like a kinase, its tumbling slows significantly, increasing the polarization. An unlabeled inhibitor competes with the tracer for binding to the kinase, displacing it and causing a decrease in polarization.

  • Protocol Outline:

    • Reagents: Purified RIPK1 kinase domain, a suitable fluorescent tracer that binds to RIPK1, and this compound are prepared in an appropriate assay buffer.

    • Assay Setup: In a microplate, RIPK1 and the fluorescent tracer are incubated to allow binding.

    • Inhibitor Addition: Serial dilutions of this compound are added to the wells. A control with no inhibitor (maximum polarization) and a control with no kinase (minimum polarization) are included.

    • Incubation: The plate is incubated for a set time (e.g., 10 minutes) to reach binding equilibrium.[8]

    • Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters. The IC50 value is calculated from the concentration-response curve of the inhibitor versus the change in polarization.[8]

Kinase Selectivity Profiling

This is a high-throughput method to profile a compound against a large number of kinases simultaneously.

  • Principle: The assay measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of kinase detected indicates stronger competition from the test compound.

  • Protocol Outline:

    • Preparation: Kinases are tagged with unique DNA fragments. An affinity resin is generated by immobilizing a broad-spectrum kinase inhibitor onto beads.

    • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (this compound) are combined in a multi-well plate and incubated to allow competition for binding.

    • Washing and Elution: The beads are washed to remove unbound components. The bound kinase is then eluted.

    • Quantification: The amount of eluted kinase is measured by quantifying its DNA tag using qPCR. The results are reported as percent of control (DMSO), with a lower percentage indicating stronger binding inhibition.

Cellular Assays

This assay measures the ability of this compound to protect cells from RIPK1-dependent necroptosis.

  • Principle: In many cell lines, TNF-α signaling leads to apoptosis. By inhibiting caspases with a pan-caspase inhibitor (e.g., QVD-Oph or zVAD-fmk), the signaling is shunted down the RIPK1-dependent necroptosis pathway, leading to cell death. The protective effect of a RIPK1 inhibitor is quantified by measuring cell viability.

  • Protocol Outline:

    • Cell Plating: Human U937 cells are seeded into 96-well plates.

    • Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified time (e.g., 30 minutes).

    • Necroptosis Induction: A pan-caspase inhibitor (e.g., 20µM ZVAD-FMK) is added, followed by the necroptosis stimulus (e.g., 100 ng/ml TNF-α).[12]

    • Incubation: The cells are incubated for an extended period (e.g., 6-24 hours) to allow for cell death to occur.[9][13]

    • Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read on a plate reader.[9][14] IC50 values are calculated based on the dose-dependent protection from cell death.

CETSA® is a powerful method for verifying direct target engagement of a drug in a cellular environment.

  • Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the drug and then heated. The drug-bound target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates. The amount of soluble protein remaining at different temperatures is then quantified.

  • Protocol Outline:

    • Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control (DMSO).

    • Heating: The samples are divided into aliquots and heated to a range of temperatures for a short period (e.g., 3-4 minutes), followed by cooling.

    • Lysis and Fractionation: Cells are lysed (if not already in lysate form), and the soluble fraction is separated from the precipitated/aggregated proteins by high-speed centrifugation.

    • Detection: The amount of soluble RIPK1 in the supernatant is quantified by a standard protein detection method, such as Western blotting or an immunoassay (e.g., ELISA).

    • Analysis: A "melting curve" is generated by plotting the amount of soluble RIPK1 against the temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target engagement.

Visualizing Pathways and Processes

Diagrams are essential for understanding the complex biological and experimental contexts of this compound's specificity.

RIPK1_Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1_deub Deubiquitinated RIPK1 Complex_I->RIPK1_deub CYLD-mediated deubiquitination Complex_IIb Complex IIb (Necrosome) RIPK1_deub->Complex_IIb Forms Necrosome with RIPK3 & FADD/Casp8 RIPK3 RIPK3 Complex_IIb->RIPK3 RIPK1 phosphorylates and activates RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates MLKL pMLKL pMLKL (Oligomer) MLKL->pMLKL Phosphorylation & Oligomerization Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis Translocates to membrane & disrupts This compound This compound This compound->Complex_IIb Inhibits kinase activity

Caption: RIPK1-mediated necroptosis pathway and the point of inhibition by this compound.

Kinase_Inhibitor_Specificity_Workflow cluster_discovery Discovery & Initial Screening cluster_biochem Biochemical Characterization cluster_cellular Cellular & In Vivo Validation Screen 1. High-Throughput Screen (e.g., DNA-Encoded Library) Hit_ID 2. Hit Identification (e.g., GSK'481) Screen->Hit_ID Potency 3. Potency Determination (ADP-Glo / FP Assays) Determine IC50 on target kinase Hit_ID->Potency Selectivity 4. Kinase Selectivity Panel (e.g., KINOMEscan >400 kinases) Potency->Selectivity Cell_Potency 5. Cellular Potency Assay (e.g., Necroptosis Assay) Determine cellular IC50 Selectivity->Cell_Potency Target_Engage 6. Target Engagement (e.g., CETSA) Confirm binding in cells Cell_Potency->Target_Engage Lead_Opt 7. Lead Optimization & Candidate Selection (this compound) Target_Engage->Lead_Opt

Caption: Workflow for determining the specificity of a kinase inhibitor like this compound.

Conclusion

The comprehensive data package for this compound unequivocally supports its designation as a highly specific inhibitor of RIPK1 kinase. Rigorous testing through biochemical potency assays, broad kinase panel screening, and functional cellular assays demonstrates potent on-target activity with minimal off-target interactions. This exquisite specificity is a critical attribute, reducing the potential for mechanism-independent adverse effects and supporting its development as a targeted therapy for inflammatory diseases. The detailed methodologies provided herein serve as a guide for researchers aiming to characterize the specificity of novel kinase inhibitors, a crucial step in modern drug discovery.

References

In-Depth Technical Guide to GSK2982772: A First-in-Class RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key mediator of cellular necrosis (necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This compound binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its catalytic activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the benzoxazepinone class.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide[1][2]
CAS Number 1622848-92-3[2][3]
Molecular Formula C₂₀H₁₉N₅O₃[2][3]
Molecular Weight 377.40 g/mol [2][3]
SMILES CN1C2=CC=CC=C2OC--INVALID-LINK--NC(=O)C3=NNC(=N3)CC4=CC=CC=C4[2]
Appearance Solid powder[3]
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[4] RIPK1 is a crucial signaling node that regulates multiple cellular pathways, including necroptosis, apoptosis, and inflammatory responses. The binding of this compound to an allosteric site on the RIPK1 kinase domain prevents the conformational changes required for its activation, thereby inhibiting downstream signaling.[5]

The primary signaling pathway modulated by this compound is the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated by various stimuli, including tumor necrosis factor (TNF). In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that also includes RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL). The activation of this complex leads to membrane disruption and cell death. By inhibiting RIPK1, this compound prevents the formation of the active necrosome and subsequent cell death.

Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention by this compound.

RIPK1_Signaling_Pathway TNF TNF TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation This compound This compound This compound->RIPK1 Inhibition MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome MLKL->Necrosome Oligomerization Necroptosis Necroptosis Necrosome->Necroptosis Membrane Permeabilization

Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by this compound.

Quantitative Data

In Vitro Potency
TargetAssayIC₅₀ (nM)
Human RIPK1Kinase Assay16
Monkey RIPK1Kinase Assay20

Data sourced from MedchemExpress.

Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

A Phase I study (NCT02302404) evaluated the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy male volunteers.[5]

DoseCmax (ng/mL)Tmax (hr)AUC₀₋∞ (ng*h/mL)
10 mg1081.5496
40 mg4362.02250
120 mg12402.57610

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Data are geometric means.

Pharmacokinetics in Healthy Volunteers (Repeat Dose)

The same Phase I study also investigated repeat oral doses of this compound.[5]

Dose RegimenCmax,ss (ng/mL)Trough,ss (ng/mL)AUC₀₋₂₄,ss (ng*h/mL)
20 mg QD1691.3764
60 mg BID68445.33680
120 mg BID14801348630

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUC₀₋₂₄,ss: Steady-state area under the plasma concentration-time curve over a 24-hour interval; QD: Once daily; BID: Twice daily. Data are geometric means.

Target Engagement in Healthy Volunteers

The Phase I study also assessed RIPK1 target engagement in whole blood.[5]

Dose RegimenMean Target Engagement over 24h (%)
60 mg BID>90
120 mg BID>90

Experimental Protocols

RIPK1 Kinase Assay (In Vitro)

This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against RIPK1.

RIPK1_Kinase_Assay_Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add RIPK1 Enzyme Add RIPK1 Enzyme Prepare Assay Plate->Add RIPK1 Enzyme Add this compound Add this compound Add RIPK1 Enzyme->Add this compound Add Substrate and ATP Add Substrate and ATP Add this compound->Add Substrate and ATP Incubate Incubate Add Substrate and ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vitro RIPK1 kinase assay.

Methodology:

  • Plate Preparation: A 384-well plate is prepared with assay buffer.

  • Enzyme Addition: Recombinant human RIPK1 enzyme is added to each well.

  • Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells. Control wells receive DMSO only.

  • Reaction Initiation: A mixture of a suitable substrate (e.g., a peptide substrate) and ATP is added to initiate the kinase reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions, which are essential for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.

  • Data Analysis: The signal is converted to percent inhibition relative to the control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Pharmacokinetic Analysis by HPLC-Tandem Mass Spectrometry

Methodology:

  • Sample Preparation: Plasma or blood samples are subjected to protein precipitation to remove larger molecules. This is typically done by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant containing this compound is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other matrix components on a reverse-phase C18 column using a gradient of mobile phases, typically water and acetonitrile with a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

  • Quantification: The peak area of the product ion is proportional to the concentration of this compound in the sample. A calibration curve is constructed using standards of known concentrations to determine the concentration in the unknown samples.

Target Engagement Immunoassay

Methodology:

  • Principle: This assay is a competitive immunoassay that measures the binding of this compound to RIPK1 in a biological sample (e.g., whole blood lysate).[5] It utilizes two antibodies: one that binds to a region of RIPK1 that is blocked by this compound (conformation-specific antibody) and another that binds to a region that is not affected by drug binding (total RIPK1 antibody).

  • Assay Procedure:

    • Lysates from whole blood samples are prepared.

    • The lysates are added to two separate wells of a microtiter plate coated with a capture antibody for RIPK1.

    • In one well, the conformation-specific detection antibody is added. In the other well, the total RIPK1 detection antibody is added.

    • After incubation and washing steps, a labeled secondary antibody is added to detect the bound detection antibodies.

    • The signal from each well is measured.

  • Calculation of Target Engagement: The percent target engagement is calculated from the ratio of the signal from the conformation-specific antibody to the signal from the total RIPK1 antibody, relative to a baseline (pre-dose) sample. A lower signal from the conformation-specific antibody indicates higher target engagement by this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK1 with a clear mechanism of action. The available clinical data in healthy volunteers and patient populations demonstrate its ability to engage its target and modulate downstream inflammatory pathways. This technical guide provides a foundational understanding of the key chemical, biological, and experimental aspects of this compound, which will be valuable for researchers and drug development professionals working in the field of inflammatory diseases. Further investigation into the clinical efficacy and safety of this compound in various disease contexts is ongoing.

References

Methodological & Application

Application Notes and Protocols for GSK2982772 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death.[1][2] By targeting RIPK1, this compound offers a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cell viability, utilizing the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Data Presentation

The following table summarizes the in vitro potency of this compound in different human cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.

Cell LineAssay TypeParameterValue (µM)
HT-29Cell Viability (TNF-induced necroptosis)EC500.0036
U937Cell Viability (TNF-induced necroptosis)IC500.0063[1]

Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of RIPK1 within the Tumor Necrosis Factor (TNF)-induced necroptosis pathway. The diagram below illustrates the key steps in this signaling cascade and the point of intervention by this compound.

RIPK1_Signaling_Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Ubiquitination Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Transition NFkB NF-κB Activation (Pro-survival) RIPK1_ub->NFkB RIPK1_p p-RIPK1 (Active) Complex_II->RIPK1_p RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylation MLKL_p p-MLKL RIPK3_p->MLKL_p Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL_p->Necroptosis Oligomerization & Membrane Translocation This compound This compound This compound->RIPK1_p Inhibition

Caption: this compound inhibits TNFα-induced necroptosis by blocking RIPK1 phosphorylation.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using the CellTiter-Glo® assay.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound and TNFα incubate1->prepare_compounds treat_cells Treat cells with this compound followed by TNFα stimulation incubate1->treat_cells prepare_compounds->treat_cells incubate2 Incubate for the desired treatment period treat_cells->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate at room temperature add_reagent->incubate3 measure_luminescence Measure luminescence incubate3->measure_luminescence analyze_data Analyze data and calculate EC50/IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound cell viability assay.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • This compound

  • Human colorectal adenocarcinoma cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNFα), human

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Sterile, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. It is recommended to perform a 10-point dilution series.

    • Prepare a working solution of TNFα and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) in complete culture medium.

    • Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO).

    • Incubate for 1 hour at 37°C.

    • Induce necroptosis by adding 50 µL of the TNFα/pan-caspase inhibitor solution to each well (final concentration of TNFα, e.g., 20 ng/mL).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (200 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Determine the EC50 or IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols: Utilizing GSK2982772 in a TNF-α-Induced Necroptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or inflammatory programmed cell death, that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent process. The signaling cascade is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The activation of the tumor necrosis factor (TNF) receptor 1 (TNFR1) by its ligand, TNF-α, is a well-established trigger for necroptosis, particularly when apoptosis is inhibited.

GSK2982772 is a potent and highly selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase.[1][2] It has been developed for the treatment of chronic inflammatory diseases.[3][4] These application notes provide a detailed protocol for utilizing this compound as a tool to investigate and inhibit TNF-α-induced necroptosis in a cell-based assay.

Signaling Pathway of TNF-α-Induced Necroptosis

Upon binding of TNF-α to TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of pro-survival signaling pathways like NF-κB.

Deubiquitination of RIPK1 leads to its dissociation from Complex I and the formation of a cytosolic secondary complex, known as the necrosome or Complex II.[5] In the absence of active caspase-8, RIPK1 interacts with and phosphorylates RIPK3. This, in turn, leads to the phosphorylation and oligomerization of MLKL.[5] The oligomerized MLKL then translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[5] this compound specifically inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.[6]

TNF_Necroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding Complex_I Complex I TRADD TRAF2 cIAPs RIPK1 (Ub) TNFR1->Complex_I Recruitment NFkB NF-κB (Survival) Complex_I->NFkB Activation Necrosome Necrosome (Complex II) RIPK1 (p) RIPK3 (p) Complex_I->Necrosome Transition (deubiquitination) Caspase8_inactive Inactive Caspase-8 Caspase8_inactive->Necrosome Allows formation MLKL MLKL Necrosome->MLKL Phosphorylation MLKL_p_oligo MLKL (p, oligo) MLKL->MLKL_p_oligo Phosphorylation & Oligomerization Cell_Death Necroptotic Cell Death MLKL_p_oligo->Cell_Death Membrane Pore Formation This compound This compound This compound->Necrosome Inhibition

Figure 1: Simplified signaling pathway of TNF-α-induced necroptosis and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human monocytic leukemia U937 cells, human colorectal adenocarcinoma HT-29 cells, or mouse fibrosarcoma L929 cells are commonly used and are sensitive to TNF-α-induced necroptosis.

  • This compound: Prepare a stock solution in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.

  • Human or Mouse TNF-α: Reconstitute according to the manufacturer's instructions.

  • Pan-caspase inhibitor (zVAD-fmk): Prepare a stock solution in DMSO. A final concentration of 20-50 µM is typically used to inhibit apoptosis.[7][8]

  • SMAC mimetic (e.g., LCL161 or Birinapant): Optional, can be used to sensitize cells to TNF-α-induced cell death. Prepare a stock solution in DMSO. A final concentration of 1 µM is often effective.[7]

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Plates: 96-well clear or white-walled plates suitable for cell culture and the chosen detection method.

  • Necroptosis Detection Reagents:

    • Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Cytotoxicity: CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH assay, Promega) or a similar lactate dehydrogenase release assay.

    • Membrane Permeability: SYTOX™ Green Nucleic Acid Stain (Thermo Fisher Scientific) or Propidium Iodide (PI).

  • Phosphate-Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

Experimental Workflow

The following diagram outlines the general workflow for conducting a TNF-α-induced necroptosis assay with this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis A 1. Seed Cells (e.g., U937, HT-29, L929) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Incubate (1-2 hours) C->D E 5. Add Necroptosis Inducers (TNF-α + zVAD-fmk) D->E F 6. Incubate (6-24 hours) E->F G 7. Measure Necroptosis (Cell Viability, LDH release, etc.) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2: General experimental workflow for the TNF-α-induced necroptosis assay.

Detailed Protocol
  • Cell Seeding:

    • On day 1, seed the chosen cell line into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 104 cells/well for adherent cells or 5 x 104 cells/well for suspension cells).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • On day 2, prepare serial dilutions of this compound in the cell culture medium.

    • Carefully remove the old medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α and zVAD-fmk in cell culture medium at the desired final concentrations (e.g., 20-40 ng/mL TNF-α and 20-50 µM zVAD-fmk).[7][9]

    • Add the necroptosis-inducing cocktail to all wells except the no-treatment control wells.

    • Incubate the plate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Quantification of Necroptosis:

    • Cell Viability (CellTiter-Glo®):

      • Allow the plate to equilibrate to room temperature for 30 minutes.

      • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Cytotoxicity (LDH Assay):

      • Collect the supernatant from each well.

      • Perform the LDH assay according to the manufacturer's instructions, measuring the absorbance at the appropriate wavelength.

    • Membrane Permeability (SYTOX™ Green or PI):

      • Add SYTOX™ Green or PI to the wells at the recommended concentration.

      • Incubate for 15-30 minutes at room temperature, protected from light.

      • Measure fluorescence using a fluorescence plate reader or analyze by flow cytometry.

  • Data Analysis:

    • For cell viability assays, normalize the data to the vehicle-treated, necroptosis-induced control (representing 0% inhibition) and the no-treatment control (representing 100% viability).

    • For cytotoxicity assays, normalize the data to a positive control for maximum LDH release (e.g., cells lysed with Triton™ X-100) and the no-treatment control (representing basal LDH release).

    • Plot the normalized data against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound in various TNF-α-induced necroptosis assays.

Cell LineAssay TypeNecroptosis InductionIC50 (nM)Reference
Human U937Cell Viability (CellTiter-Glo)TNF-α + QVD-OPh1.6[5]
Human U937Cytotoxicity (LDH Release)TNF-α + QVD-OPh0.4[5]
Human HT-29Cell Viability (CellTiter-Glo)hTNF-α + Z-VAD-fmk (TSZ)3.6[2]
Human HT-29Cytotoxicity (LDH Release)TNF-α + AT-406 + zVAD-fmk4.1[2]

Conclusion

This document provides a comprehensive guide for utilizing the selective RIPK1 inhibitor, this compound, in a TNF-α-induced necroptosis assay. The provided protocols and data serve as a valuable resource for researchers investigating the role of RIPK1-mediated necroptosis in various disease models and for the preclinical evaluation of potential therapeutic agents targeting this pathway. The high potency of this compound makes it an excellent tool compound for elucidating the molecular mechanisms of necroptosis and its contribution to inflammatory processes.

References

Application Notes and Protocols for GSK2982772 Dose-Response Curve Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] By targeting the kinase activity of RIPK1, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.[1][4] These application notes provide detailed protocols for designing and conducting dose-response experiments with this compound to evaluate its efficacy and mechanism of action in vitro.

Mechanism of Action and Signaling Pathway

This compound functions by binding to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its enzymatic activity.[5] RIPK1 is a key signaling node that integrates signals from various upstream receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and others. Upon activation, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and pro-inflammatory cytokine production through the NF-κB pathway, or programmed cell death via apoptosis or necroptosis. This compound specifically blocks the kinase-dependent functions of RIPK1, which are essential for the induction of necroptosis and aspects of inflammation.

RIPK1 Signaling Pathways

RIPK1_Signaling cluster_receptor Receptor Activation cluster_complexI Complex I (Pro-survival/Inflammation) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 RIPK1_scaffold RIPK1 (Scaffold) TNFR1->RIPK1_scaffold RIPK1_kinase RIPK1 (Kinase) TNFR1->RIPK1_kinase TLR TLRs TLR->RIPK1_scaffold NFkB NF-κB Activation RIPK1_scaffold->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 Caspase-8 RIPK1_kinase->Casp8 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Casp8->Apoptosis This compound This compound This compound->RIPK1_kinase Inhibition

Caption: Simplified diagram of RIPK1 signaling pathways and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / EnzymeStimulusReadoutIC50 (nM)Reference
Kinase AssayHuman RIPK1-ADP-Glo16[4]
Kinase AssayMonkey RIPK1-ADP-Glo20[4]
Necroptosis AssayHuman U937 cellsTNF-α + QVD-OPhCell Death6.3[6]
Necroptosis AssayMurine L929 cellsTNF-α + QVD-OPhCell Death1,300[6]
Cytokine ReleaseHuman Ulcerative Colitis ExplantsSpontaneousIL-1β & IL-63-300 (dose-dependent reduction)[6]

Table 2: Clinical Dose-Response and Pharmacokinetic Parameters

Study PopulationDose RegimenDurationKey FindingsReference
Healthy Male VolunteersSingle Ascending Doses (0.1-120 mg)1 dayApproximately linear PK profile.[3]
Healthy Male VolunteersRepeat Doses (20 mg QD to 120 mg BID)14 days>90% RIPK1 target engagement with 60 mg and 120 mg BID. No evidence of drug accumulation.[3]
Rheumatoid Arthritis Patients60 mg BID or TID84 daysWell tolerated, but did not show significant clinical improvement at these doses.[7]
Ulcerative Colitis Patients60 mg TID42 daysWell tolerated, but no significant effect on disease activity.[2]
Psoriasis Patients60 mg BID or TID84 daysImprovements in some clinical efficacy measures and biomarkers.[3]

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the direct inhibitory effect of this compound on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

Experimental Workflow:

Kinase_Assay_Workflow A Prepare Reagents (Buffer, ATP, Substrate) C Add Master Mix to Plate A->C B Prepare this compound Serial Dilutions D Add this compound or Vehicle Control B->D C->D E Add RIPK1 Enzyme to Initiate Reaction D->E F Incubate at 30°C for 50 min E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT for 45 min G->H I Add Kinase Detection Reagent H->I J Incubate at RT for 45 min I->J K Measure Luminescence J->K

Caption: Workflow for the in vitro RIPK1 kinase assay.

Procedure:

  • Prepare a master mixture containing kinase assay buffer, ATP, and MBP substrate.

  • Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in kinase assay buffer.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding the diluted recombinant RIPK1 enzyme to each well.

  • Incubate the plate at 30°C for 50 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from necroptotic cell death. Human monocytic U937 cells are a suitable model system.

Materials:

  • U937 cells

  • RPMI-1640 medium with 10% FBS

  • Human Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., Q-VD-OPh or z-VAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Experimental Workflow:

Necroptosis_Assay_Workflow A Seed U937 Cells in 96-well Plate B Pre-treat with this compound Serial Dilutions A->B C Induce Necroptosis with TNF-α and Caspase Inhibitor B->C D Incubate for 24 hours C->D E Add Cell Viability Reagent D->E F Incubate at RT E->F G Measure Luminescence F->G

Caption: Workflow for the cellular necroptosis assay.

Procedure:

  • Seed U937 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Measure cell viability using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Calculate the percent protection from cell death for each this compound concentration and determine the IC50 value.

Cytokine Release Assay

This protocol is designed to measure the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS) or other TLR agonist

  • This compound

  • ELISA kits for the cytokines of interest (e.g., IL-6, IL-1β, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Isolate and plate PBMCs or the chosen cell line in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate inflammatory stimulus, such as LPS (e.g., 100 ng/mL).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Generate dose-response curves by plotting cytokine concentration against this compound concentration and determine the IC50 values.

Western Blot for RIPK1 Phosphorylation

This protocol allows for the direct assessment of this compound's target engagement in a cellular context by measuring the phosphorylation of RIPK1.

Materials:

  • Cells that can be stimulated to induce RIPK1 phosphorylation (e.g., HT-29 or U937 cells)

  • Stimulating agents (e.g., TNF-α and a caspase inhibitor)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with TNF-α and a caspase inhibitor for a short period (e.g., 30-60 minutes) to induce RIPK1 phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-RIPK1 (Ser166).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of RIPK1 phosphorylation by this compound.

References

Application Notes and Protocols for Measuring Cytokine Inhibition with GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. RIPK1 kinase activity is implicated in the production of pro-inflammatory cytokines in response to various stimuli, including Tumor Necrosis Factor-alpha (TNFα). This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production in a human whole blood assay, a physiologically relevant model for assessing the activity of anti-inflammatory compounds.

This compound functions as an ATP-competitive inhibitor, binding to an allosteric pocket within the RIPK1 kinase domain. This binding event prevents the kinase from adopting an active conformation, thereby blocking downstream signaling pathways that lead to the production of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-1β (MIP-1β). Understanding the potency and efficacy of this compound in inhibiting these cytokines is crucial for its development as a therapeutic agent for inflammatory diseases.

Data Presentation

The inhibitory activity of this compound on cytokine production is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various in vitro and ex vivo assays.

TargetAssay SystemStimulusMeasured Cytokine/MarkerIC50 (nM)
Human RIPK1Biochemical Assay-Kinase Activity16[1]
Monkey RIPK1Biochemical Assay-Kinase Activity20[1]
Human Whole BloodCellular AssayTNFα + zVAD.fmk + SMAC mimeticMIP-1β Production0.5[2]
Human NeutrophilsCellular AssayTNFα + QVD-OPh + SMAC mimeticCell Viability (ATP levels)1.6
Human NeutrophilsCellular AssayTNFα + QVD-OPh + SMAC mimeticCell Death (LDH release)0.4
Cynomolgus Monkey Whole BloodCellular AssayTNFα + zVAD.fmk + SMAC mimeticMIP-1β Production4[3]
Ulcerative Colitis Explant TissueEx vivo AssaySpontaneous ProductionIL-1β and IL-6Concentration-dependent reduction[1]

Signaling Pathway

The following diagram illustrates the TNFα signaling pathway and the point of intervention for this compound. Binding of TNFα to its receptor (TNFR1) initiates the formation of Complex I, which can lead to the activation of NF-κB and subsequent pro-inflammatory cytokine gene transcription. Under conditions where caspase-8 is inhibited, RIPK1 kinase activity can lead to the formation of the necrosome (Complex IIb), resulting in necroptosis and further inflammation. This compound inhibits the kinase activity of RIPK1, thereby blocking both the NF-κB-mediated cytokine production and the necroptotic pathway.

TNF_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI RIPK1_active Active RIPK1 Kinase ComplexI->RIPK1_active NFkB NF-κB Activation RIPK1_active->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1_active->Necrosome This compound This compound This compound->RIPK1_active Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Necroptosis Necroptosis Necrosome->Necroptosis

Caption: TNFα signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Human Whole Blood Assay for Cytokine Inhibition

This protocol describes a method to measure the inhibitory effect of this compound on cytokine production in human whole blood stimulated to induce RIPK1-dependent inflammation.

1. Materials and Reagents

  • Freshly drawn human whole blood from healthy donors (anticoagulant: sodium heparin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant human TNFα

  • zVAD.fmk (pan-caspase inhibitor)

  • SMAC mimetic (e.g., LCL161 or Birinapant)

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Human IL-6, IL-1β, and MIP-1β ELISA kits

  • Plate reader

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Stimulation Cocktail: Prepare a 10X stock of the stimulation cocktail in RPMI 1640 medium containing:

    • 100 ng/mL human TNFα

    • 200 µM zVAD.fmk

    • 10 µM SMAC mimetic

3. Experimental Procedure

  • Blood Collection: Collect human whole blood into sodium heparin tubes. Use the blood within 2 hours of collection.

  • Assay Setup:

    • Add 180 µL of whole blood to each well of a 96-well plate.

    • Add 20 µL of the this compound working solutions to the respective wells in triplicate.

    • For the positive control (stimulated) wells, add 20 µL of RPMI 1640.

    • For the negative control (unstimulated) wells, add 20 µL of RPMI 1640.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C in a 5% CO₂ humidified incubator for 1 hour.

  • Stimulation:

    • To the this compound-treated wells and the positive control wells, add 20 µL of the 10X stimulation cocktail.

    • To the negative control wells, add 20 µL of RPMI 1640.

  • Incubation: Gently mix the plate and incubate at 37°C in a 5% CO₂ humidified incubator for 6-24 hours. The optimal incubation time may need to be determined empirically for each cytokine.

  • Sample Collection:

    • After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.

    • Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

    • Store the plasma samples at -80°C until cytokine analysis.

4. Cytokine Measurement by ELISA

  • Quantify the concentrations of IL-6, IL-1β, and MIP-1β in the collected plasma samples using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Briefly, this involves adding the plasma samples and standards to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

5. Data Analysis

  • Calculate the concentration of each cytokine in each sample based on the standard curve.

  • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Cytokine_Sample - Cytokine_Negative_Control) / (Cytokine_Positive_Control - Cytokine_Negative_Control))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value for each cytokine.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for measuring cytokine inhibition with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood Collect Human Whole Blood Plating Plate Whole Blood and this compound Blood->Plating GSK_prep Prepare this compound Serial Dilutions GSK_prep->Plating Stim_prep Prepare Stimulation Cocktail (TNFα, zVAD, SMAC) Stimulation Add Stimulation Cocktail Stim_prep->Stimulation Preincubation Pre-incubate (1 hour) Plating->Preincubation Preincubation->Stimulation Incubation Incubate (6-24 hours) Stimulation->Incubation Harvest Harvest Plasma Supernatant Incubation->Harvest ELISA Measure Cytokines (IL-1β, IL-6, MIP-1β) by ELISA Harvest->ELISA Calc Calculate % Inhibition ELISA->Calc IC50 Determine IC50 Calc->IC50

Caption: Experimental workflow for cytokine inhibition assay.

References

Application Notes and Protocols: GSK2982772 in Ulcerative Colitis Explant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in an ex vivo human ulcerative colitis (UC) explant tissue culture model. The provided protocols and data are based on preclinical studies demonstrating the anti-inflammatory potential of this compound.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon. The tumor necrosis factor (TNF) signaling pathway, which is mediated by RIPK1, is a key driver of this inflammation. RIPK1 kinase activity can lead to programmed cell death (necroptosis and apoptosis) and the production of pro-inflammatory cytokines, both of which are implicated in the pathogenesis of UC. This compound is a first-in-class, oral, selective inhibitor of RIPK1 that has been investigated as a potential therapeutic agent for UC.

Ex vivo explant cultures of human UC tissue provide a valuable model for studying the inflammatory microenvironment of the gut and for evaluating the efficacy of novel therapeutic agents. This model maintains the complex interplay of various cell types, including epithelial, stromal, and immune cells, and recapitulates the spontaneous release of inflammatory mediators observed in vivo.

Mechanism of Action

This compound is a potent and selective inhibitor of RIPK1 kinase. By binding to an allosteric pocket of the RIPK1 kinase domain, it inhibits RIPK1-mediated cell death and the production of inflammatory cytokines. In the context of ulcerative colitis, the inhibition of RIPK1 is expected to block the downstream inflammatory signaling cascade initiated by TNF-alpha, thereby reducing mucosal inflammation.

Signaling Pathway

RIPK1_Signaling_Pathway RIPK1 Signaling in Ulcerative Colitis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation ComplexI->NFkB Leads to RIPK1 RIPK1 Kinase Activity ComplexI->RIPK1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Transcription ComplexII Complex II (FADD, Caspase-8, RIPK1, RIPK3) Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis ComplexII->Necroptosis This compound This compound This compound->RIPK1 Inhibits RIPK1->ComplexII Forms

Caption: RIPK1 signaling pathway in ulcerative colitis and the inhibitory action of this compound.

Experimental Data

This compound has been shown to reduce the spontaneous production of pro-inflammatory cytokines from human ulcerative colitis explant tissue in a concentration-dependent manner.

CytokineThis compound Concentration% Inhibition (Mean)
IL-1β 100 nM~40%
1000 nM~60%
IL-6 100 nM~35%
1000 nM~55%
Note: The percentage inhibition is an approximation based on graphical data presented in the source literature.

Experimental Protocols

Ulcerative Colitis Explant Tissue Culture

This protocol describes the methodology for establishing and maintaining ex vivo cultures of human ulcerative colitis tissue to assess the anti-inflammatory effects of this compound.

Materials:

  • Endoscopic biopsies from inflamed areas of the colon of ulcerative colitis patients.

  • Sterile specimen container with sterile gauze and saline.

  • 24-well tissue culture plates.

  • Serum-free HL1 medium (Lonza).

  • L-glutamine.

  • Penicillin/Streptomycin solution.

  • Gentamicin.

  • This compound.

  • Liquid nitrogen.

  • -70°C freezer.

Procedure:

  • Biopsy Collection: Endoscopic biopsies are collected from the most severely inflamed area of the sigmoid colon from patients with active ulcerative colitis.

  • Transport: Biopsies are immediately placed in a sterile specimen container with saline-moistened gauze for transport to the laboratory.

  • Culture Preparation:

    • Prepare complete HL1 medium by supplementing with L-glutamine, Penicillin/Streptomycin, and 50 mg/mL gentamicin.

    • Prepare stock solutions of this compound at various concentrations.

  • Explant Culture:

    • In a 24-well plate, add 300 μL of complete HL1 medium to each well.

    • Add the desired concentration of this compound or vehicle control to the appropriate wells.

    • Carefully place one biopsy into each well, ensuring it is immersed in the medium.

  • Incubation: Culture the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • After 24 hours, carefully collect the culture supernatants from each well.

    • Collect the biopsy tissue from each well.

  • Storage: Snap-freeze the supernatants and biopsies in liquid nitrogen and store them at -70°C for subsequent analysis.

Cytokine Analysis

The collected supernatants can be analyzed for the levels of pro-inflammatory cytokines such as IL-1β and IL-6 using standard immunoassays.

Materials:

  • Enzyme-linked immunosorbent assay (ELISA) kits or multiplex cytokine assay kits for human IL-1β and IL-6.

  • Microplate reader.

Procedure:

  • Thaw the collected culture supernatants on ice.

  • Perform the cytokine measurement according to the manufacturer's instructions for the chosen immunoassay kit.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

  • Normalize the data to the vehicle control to determine the percentage inhibition of cytokine production by this compound.

Experimental Workflow

Experimental_Workflow Explant Culture Experimental Workflow Biopsy UC Patient Biopsy (Inflamed Sigmoid Colon) Culture Explant Culture (24-well plate, 300μL HL1 medium) Biopsy->Culture Treatment Treatment Addition Culture->Treatment GSK This compound (Varying Concentrations) Treatment->GSK Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle Incubation Incubation (24h, 37°C, 5% CO2) GSK->Incubation Vehicle->Incubation Harvest Harvest Supernatant & Biopsy Incubation->Harvest Storage Snap Freeze & Store (-70°C) Harvest->Storage Analysis Cytokine Analysis (ELISA / Multiplex) Storage->Analysis Data Data Interpretation (% Inhibition) Analysis->Data

Caption: Workflow for assessing this compound efficacy in UC explant cultures.

Conclusion

The use of this compound in an ulcerative colitis explant tissue culture model has demonstrated its ability to reduce the spontaneous secretion of key pro-inflammatory cytokines. This ex vivo system serves as a valuable tool for the preclinical evaluation of RIPK1 inhibitors and other novel anti-inflammatory compounds, providing insights into their potential therapeutic efficacy in IBD. While clinical trials of this compound in UC patients did not show significant efficacy as a monotherapy, the explant model remains a relevant platform for mechanistic studies and drug screening.

Application Notes and Protocols: Detecting RIPK1 Phosphorylation Following GSK2982772 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis. The kinase activity of RIPK1 is tightly controlled, and its dysregulation is implicated in a variety of inflammatory and neurodegenerative diseases. Phosphorylation of RIPK1 at specific serine residues, such as Serine 166 (p-RIPK1 Ser166), is a key indicator of its activation. GSK2982772 is a potent and selective, ATP-competitive inhibitor of RIPK1 kinase activity, with IC50 values of 16 nM and 20 nM for human and monkey RIPK1, respectively[1]. This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of RIPK1 phosphorylation in response to this compound treatment.

Signaling Pathway of RIPK1 Activation and Inhibition by this compound

The diagram below illustrates the signaling cascade leading to RIPK1 activation and the point of intervention for this compound. Upon stimulation by tumor necrosis factor-alpha (TNFα), TNF Receptor 1 (TNFR1) recruits a series of proteins to form Complex I, which can initiate a pro-survival signaling pathway through NF-κB. Under certain conditions, such as the inhibition of cIAP1/2 and TAK1, RIPK1 dissociates from Complex I and forms a cytosolic death-inducing complex, known as Complex II or the necrosome, with other proteins like FADD, caspase-8, and RIPK3. This leads to the autophosphorylation and activation of RIPK1, a critical step in initiating necroptosis. This compound acts by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent downstream signaling events.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_II Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 cIAP->RIPK1_I RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transition NFkB NF-κB Survival RIPK1_I->NFkB pRIPK1 p-RIPK1 (Ser166) RIPK1_II->pRIPK1 Autophosphorylation FADD FADD Casp8 Caspase-8 FADD->Casp8 RIPK3 RIPK3 RIPK3->FADD Necroptosis Necroptosis RIPK3->Necroptosis TNFa TNFα TNFa->TNFR1 pRIPK1->RIPK3 This compound This compound This compound->RIPK1_II Inhibition

Caption: RIPK1 signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the major steps for the Western blot protocol to assess the effect of this compound on RIPK1 phosphorylation.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HT-29, MEFs) - Pre-treat with this compound - Stimulate with TNFα, zVAD.fmk, TAK1i B 2. Cell Lysis - Wash with cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Prepare lysates with Laemmli buffer - Run on polyacrylamide gel C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block with BSA or casein - Incubate with primary antibodies (p-RIPK1, Total RIPK1, β-actin) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - ECL detection - Image acquisition - Densitometry analysis (e.g., ImageJ) F->G

Caption: Western blot workflow for p-RIPK1 detection.

Quantitative Data Summary

The following table provides representative data on the inhibition of RIPK1 phosphorylation by this compound, as would be determined by densitometric analysis of Western blot bands. The values are illustrative and based on the known high potency of the inhibitor. Actual results may vary depending on the experimental conditions.

This compound Concentrationp-RIPK1/Total RIPK1 Ratio (Normalized)% Inhibition of RIPK1 Phosphorylation
0 nM (Vehicle Control)1.000%
1 nM0.7525%
10 nM0.4060%
50 nM0.1585%
100 nM0.0595%
1 µM<0.01>99%

Experimental Protocols

1. Reagents and Materials

  • Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or Mouse Embryonic Fibroblasts (MEFs).

  • This compound: Prepare a stock solution in DMSO.

  • Stimulation Reagents: Human or mouse TNFα, pan-caspase inhibitor (zVAD.fmk), TAK1 inhibitor (TAKi).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166) monoclonal antibody (e.g., Cell Signaling Technology #65746)[2].

    • Rabbit anti-RIPK1 polyclonal antibody.

    • Mouse anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or casein in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Other: PVDF membrane, SDS-PAGE gels, protein assay kit (e.g., BCA).

2. Cell Culture and Treatment

  • Seed HT-29 cells or MEFs in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes to 1 hour[2].

  • To induce RIPK1 phosphorylation, stimulate the cells with a combination of human TNFα (20 ng/mL), zVAD.fmk (50 µM), and a TAK1 inhibitor (1 µM) for 2.5 to 4 hours[2]. Include a vehicle-only treated control group.

3. Cell Lysis and Protein Quantification

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours on ice or overnight at 4°C.

  • Confirm the transfer by Ponceau S staining.

5. Immunoblotting and Detection

  • Block the membrane with 5% BSA or casein in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[3].

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To probe for total RIPK1 and β-actin, the membrane can be stripped and re-probed, or parallel blots can be run.

6. Data Analysis

  • Quantify the band intensities for p-RIPK1, total RIPK1, and β-actin using densitometry software such as ImageJ[4].

  • Normalize the p-RIPK1 band intensity to the total RIPK1 band intensity for each sample. Further normalization to the β-actin loading control can also be performed.

  • Calculate the percentage inhibition of RIPK1 phosphorylation for each this compound concentration relative to the vehicle-treated, stimulated control.

  • Plot the dose-response curve to determine the IC50 value of this compound for the inhibition of RIPK1 phosphorylation.

References

Application Notes and Protocols for GSK2982772 Target Engagement Assay in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2982772 is an oral, selective, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] RIPK1's role in various inflammatory conditions has made it a compelling therapeutic target.[3][4] Assessing the extent to which this compound binds to RIPK1 in a physiological environment is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing in clinical settings. This document provides detailed application notes and protocols for assessing the target engagement of this compound with RIPK1 in human whole blood.

Two primary methods for quantifying RIPK1 target engagement in whole blood are described: a Cellular Thermal Shift Assay (CETSA®) and a conformational change-detecting immunoassay. Additionally, a downstream pharmacodynamic assay to measure the functional consequence of RIPK1 inhibition is detailed.

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs), to regulate cell survival, apoptosis, and necroptosis. Upon activation, RIPK1 can initiate a pro-survival pathway leading to the activation of NF-κB or, under specific conditions, can trigger programmed cell death. This compound inhibits the kinase activity of RIPK1, thereby modulating these downstream signaling events.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB Ubiquitination ComplexII Complex II (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Deubiquitination RIPK1 RIPK1 Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexII->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Caspase-8 inhibition Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibits kinase activity

Caption: RIPK1 signaling pathway initiated by TNFα.

Quantitative Data Summary

Clinical studies have provided data on the target engagement of this compound in whole blood. The following tables summarize key findings.

Table 1: RIPK1 Target Engagement with this compound in Healthy Volunteers

Dosing RegimenDurationTarget Engagement (TE)Study Population
60 mg BID24 hours>90%Healthy Volunteers
120 mg BID24 hours>90%Healthy Volunteers

Source: Data synthesized from clinical trial results.[1][2]

Table 2: RIPK1 Target Engagement with this compound in Patients with Psoriasis

Dosing RegimenDurationTarget Engagement (TE)Study Population
960 mg (once-daily modified-release)Week 496.1% (posterior mean)Patients with Moderate to Severe Plaque Psoriasis
960 mg (once-daily modified-release)Week 1293.2% (posterior mean)Patients with Moderate to Severe Plaque Psoriasis

Source: Data synthesized from a multicenter, randomized, double-blind, placebo-controlled study.[3][4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement

This protocol is based on the principle that drug binding to a target protein increases its thermal stability. This method allows for the quantification of target engagement in unprocessed human whole blood.[5]

Experimental Workflow:

CETSA_Workflow CETSA Experimental Workflow BloodCollection Whole Blood Collection (e.g., EDTA tubes) DrugIncubation Incubation with this compound or Vehicle Control BloodCollection->DrugIncubation HeatChallenge Heat Challenge (Temperature Gradient) DrugIncubation->HeatChallenge CellLysis Cell Lysis HeatChallenge->CellLysis Centrifugation Centrifugation to Separate Aggregates CellLysis->Centrifugation SupernatantCollection Collection of Soluble Fraction Centrifugation->SupernatantCollection Detection Quantification of Soluble RIPK1 (e.g., AlphaLISA, MSD) SupernatantCollection->Detection DataAnalysis Data Analysis (Melt Curve Generation) Detection->DataAnalysis

Caption: Workflow for CETSA in whole blood.

Materials:

  • Fresh human whole blood collected in EDTA tubes

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Detection reagents (e.g., AlphaLISA® or Meso Scale Discovery® (MSD) immunoassay kits for RIPK1)

Procedure:

  • Blood Handling: Use fresh whole blood for optimal results. If using frozen samples, ensure a validated freezing and thawing protocol is in place.

  • Compound Treatment:

    • Aliquot whole blood into appropriate tubes.

    • Treat blood samples with varying concentrations of this compound or DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C to allow for drug binding.

  • Heat Challenge:

    • Transfer the treated blood samples to PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 65°C) to generate a melt curve. A single temperature can be used for isothermal dose-response experiments.

    • After heating, cool the samples to 4°C.

  • Lysis and Separation:

    • Lyse the blood cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble RIPK1.

    • Quantify the amount of soluble RIPK1 using a sensitive immunoassay such as AlphaLISA® or MSD®.

  • Data Analysis:

    • Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve.

    • An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement.

    • For isothermal dose-response experiments, plot the amount of soluble RIPK1 against the drug concentration to determine the EC50 of target engagement.

Protocol 2: Immunoassay for Direct Target Engagement (TEAR1 Assay Principle)

This protocol is based on a novel immunoassay that detects a conformational change in RIPK1 upon inhibitor binding. This is a competition-based assay where the binding of the drug prevents the binding of a specific antibody.

Logical Relationship:

TEAR1_Logic TEAR1 Assay Principle RIPK1_unbound Unbound RIPK1 This compound This compound RIPK1_unbound->this compound Binds to DetectionAb Conformation-Specific Detection Antibody RIPK1_unbound->DetectionAb Binds RIPK1_bound This compound-Bound RIPK1 (Altered Conformation) This compound->RIPK1_bound Induces RIPK1_bound->DetectionAb Prevents Binding Signal Signal Generation DetectionAb->Signal NoSignal No Signal DetectionAb->NoSignal

Caption: Principle of the conformational change immunoassay.

Materials:

  • Whole blood samples from subjects treated with this compound or placebo

  • Lysis buffer

  • Capture antibody against RIPK1

  • Conformation-specific detection antibody for unbound RIPK1

  • Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)

  • Immunoassay plates (e.g., 96-well high-binding plates)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the reporter enzyme/fluorophore

  • Plate reader

Procedure:

  • Sample Collection and Lysis:

    • Collect whole blood in EDTA tubes.

    • Lyse the blood cells to release the intracellular contents, including RIPK1.

  • Immunoassay:

    • Coat a 96-well plate with a capture antibody that binds to total RIPK1.

    • Block the plate to prevent non-specific binding.

    • Add the cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add the conformation-specific detection antibody that only recognizes the unbound form of RIPK1.

    • Wash the plate to remove unbound detection antibody.

    • Add a labeled secondary antibody that binds to the detection antibody.

    • Wash the plate and add the substrate to generate a signal.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • The signal will be inversely proportional to the amount of this compound-bound RIPK1.

    • Calculate the percentage of target engagement by comparing the signal from treated samples to that of untreated or placebo-treated samples.

Protocol 3: Pharmacodynamic Assay of RIPK1-Dependent Cytokine Production

This protocol measures the functional consequence of RIPK1 inhibition by quantifying the production of downstream inflammatory cytokines, such as MIP-1α and MIP-1β, in whole blood following stimulation.

Procedure:

  • Whole Blood Stimulation:

    • Collect whole blood in heparin tubes.

    • Within 2 hours of collection, aliquot the blood into 96-well plates.

    • Add this compound at various concentrations and incubate.

    • Stimulate the blood with a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce RIPK1-dependent necroptosis and cytokine release.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plates to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentration of MIP-1α and MIP-1β in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis:

    • Plot the cytokine concentrations against the concentration of this compound.

    • Determine the IC50 value for the inhibition of cytokine production.

Conclusion

The described assays provide robust methods for quantifying the target engagement of this compound in whole blood, which is essential for the clinical development of this and other RIPK1 inhibitors. The Cellular Thermal Shift Assay and the conformational immunoassay offer direct measurement of drug-target interaction, while the pharmacodynamic cytokine assay provides a functional readout of RIPK1 inhibition. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.

References

Application Notes and Protocols for GSK2982772 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following protocols are based on published preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

This compound is an orally active, ATP-competitive inhibitor of RIPK1 kinase.[1] RIPK1 is a critical signaling node that regulates cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[2][3] By inhibiting the kinase activity of RIPK1, this compound can modulate inflammatory responses and prevent cell death in various pathological conditions.[2][4]

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for this compound.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I RIPK1_active Active RIPK1 Kinase Complex I->RIPK1_active Deubiquitination NF-kB NF-kB Activation Complex I->NF-kB Pro-survival & Inflammation Complex IIa Complex IIa (FADD, Caspase-8) RIPK1_active->Complex IIa Complex IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_active->Complex IIb This compound This compound This compound->RIPK1_active Inhibition Inflammation Inflammation NF-kB->Inflammation Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis

Caption: RIPK1 signaling pathway and this compound inhibition.

Preclinical Administration and Dosage Summary

The following tables summarize the administration and dosage of this compound in various preclinical models.

Table 1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
ParameterDetailsReference
Animal Model Male C57BL/6 mice[5]
Route of Administration Oral gavage[5]
Dosage 3, 10, 50 mg/kg[5]
Vehicle Saline[5]
Dosing Schedule Single dose administered 15 minutes prior to TNF-α challenge[5]
Endpoint Protection from hypothermia[5]
Table 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

No specific preclinical studies detailing the administration and dosage of this compound in a DSS-induced colitis model were identified in the public domain. The information below provides a general protocol for the DSS model.

ParameterGeneral Protocol DetailsReference
Animal Model C57BL/6 mice[6]
Induction Agent 2-3% DSS in drinking water[6]
Duration of Induction 5-7 days for acute colitis; cyclical administration for chronic colitis[6]
Typical Endpoints Body weight loss, stool consistency, rectal bleeding (Disease Activity Index), colon length, histological analysis[6]
Table 3: Neuroinflammation Model (Frontotemporal Dementia)

A study has reported the use of this compound in a mouse model of frontotemporal dementia; however, specific details regarding the administration and dosage were not publicly available.

ParameterDetailsReference
Animal Model Mouse model of Frontotemporal Dementia[7]
Route of Administration Not specified[7]
Dosage Not specified[7]
Vehicle Not specified[7]
Dosing Schedule Not specified[7]
Endpoint Reduction of reactive astrocyte response[7]

Experimental Protocols

Protocol 1: Evaluation of this compound in a TNF-α-Induced SIRS Mouse Model

This protocol is adapted from a study investigating the in vivo efficacy of this compound.[5]

Materials:

  • This compound

  • Saline solution (vehicle)

  • Recombinant murine TNF-α

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Rectal probe for temperature measurement

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a homogenous suspension of this compound in saline at the desired concentrations (e.g., 0.3, 1, and 5 mg/mL for 3, 10, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is well-mixed before each administration.

  • Animal Dosing:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Administer this compound or vehicle (saline) via oral gavage at a volume of 10 mL/kg.

  • Induction of SIRS:

    • Fifteen minutes after the administration of this compound or vehicle, inject mice intravenously with a lethal dose of recombinant murine TNF-α.

  • Monitoring:

    • Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 30-60 minutes) for up to 6 hours.

    • A significant drop in body temperature is indicative of TNF-α-induced shock.

Experimental Workflow:

experimental_workflow_sirs acclimatization Acclimatization of Mice dosing Oral Gavage: This compound or Vehicle acclimatization->dosing tnf_challenge Intravenous Injection: Recombinant Murine TNF-α dosing->tnf_challenge 15 minutes monitoring Monitor Core Body Temperature tnf_challenge->monitoring Up to 6 hours data_analysis Data Analysis monitoring->data_analysis

Caption: Workflow for TNF-α-induced SIRS model.
Protocol 2: General Protocol for DSS-Induced Colitis in Mice

This is a general protocol for inducing colitis and is not specific to this compound treatment. Researchers should optimize the DSS concentration and duration based on their specific mouse strain and experimental goals.[6]

Materials:

  • Dextran Sulfate Sodium (DSS; 36-50 kDa)

  • Sterile drinking water

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Preparation of DSS Solution:

    • Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The solution should be prepared fresh.

  • Induction of Acute Colitis:

    • Replace the regular drinking water of the mice with the DSS solution.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Induction of Chronic Colitis:

    • Administer cycles of DSS solution (e.g., 2% for 5-7 days) followed by a recovery period with regular drinking water (e.g., 1-2 weeks).

    • Repeat for 2-3 cycles to induce chronic inflammation.

  • Assessment of Colitis:

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure the colon length (a shorter colon indicates more severe inflammation).

    • Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

Experimental Workflow for Colitis Induction:

experimental_workflow_colitis acclimatization Acclimatization of Mice dss_admin Administer DSS in Drinking Water acclimatization->dss_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->monitoring 5-7 days (Acute) or Cyclical (Chronic) endpoint Endpoint Analysis: - Colon Length - Histology monitoring->endpoint

Caption: Workflow for DSS-induced colitis model.

Conclusion

This compound has demonstrated efficacy in preclinical models of inflammation, particularly in the context of TNF-α-driven pathology. The provided protocols offer a starting point for researchers investigating the therapeutic potential of RIPK1 inhibition. Further studies are warranted to establish the optimal dosing and administration of this compound in other models of inflammatory and neurodegenerative diseases.

References

Application Notes & Protocols: Immunoprecipitation of RIPK1 in GSK2982772 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The activity of RIPK1 is tightly regulated by complex post-translational modifications, primarily phosphorylation and ubiquitination, which dictate the cellular outcome between survival and death.[4][5] Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.

GSK2982772 is a first-in-class, potent, and selective oral inhibitor of RIPK1 kinase activity.[6][7][8] It binds to an allosteric pocket within the RIPK1 kinase domain, effectively blocking its catalytic function and subsequent downstream signaling events, such as TNF-mediated necroptosis.[7][9]

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[10] This application note provides a detailed protocol for the immunoprecipitation of RIPK1 from cells treated with this compound. The subsequent analysis can be used to assess the inhibitor's on-target engagement by measuring changes in RIPK1 phosphorylation and its interaction with downstream signaling partners.

RIPK1 Signaling Pathway and this compound Inhibition

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor to form a multi-protein platform known as Complex I.[5] In this complex, RIPK1 is polyubiquitinated, which acts as a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of the pro-survival NF-κB pathway.[1][11]

Under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex, known as the necrosome or Complex IIb.[3] This complex involves the kinase-dependent autophosphorylation of RIPK1, which then recruits and activates RIPK3, leading to the phosphorylation of MLKL and execution of programmed necrosis (necroptosis).[12][13] this compound specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and blocking necroptotic cell death.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_Ub RIPK1 (Ub) TRADD->RIPK1_Ub cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1_Ub K63-Ub TAK1 TAK1 RIPK1_Ub->TAK1 RIPK1_deUb RIPK1 RIPK1_Ub->RIPK1_deUb Deubiquitination LUBAC LUBAC LUBAC->RIPK1_Ub M1-Ub IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB RIPK1_P RIPK1 (p-S166) RIPK3 RIPK3 RIPK1_P->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 RIPK1_deUb->RIPK1_P Autophosphorylation This compound This compound This compound->RIPK1_P Inhibits

Caption: RIPK1 signaling pathway and point of inhibition by this compound.

Principle of the Assay

This protocol details the immunoprecipitation of endogenous RIPK1 from cultured cells following stimulation to induce necroptosis in the presence or absence of this compound. The assay relies on a highly specific antibody against RIPK1 to capture the protein and its interacting partners from the total cell lysate.

Following immunoprecipitation, the protein complexes are eluted and analyzed by Western blotting. This allows for the assessment of:

  • RIPK1 Kinase Activation: Probing with an antibody specific to phosphorylated RIPK1 (e.g., p-Ser166) reveals the extent of its autophosphorylation, a key marker of kinase activation. This compound is expected to reduce this signal.

  • Necrosome Formation: Probing for co-immunoprecipitated RIPK3 and FADD demonstrates the assembly of the necrosome complex.[10][14] Treatment with this compound should diminish the interaction between activated RIPK1 and RIPK3.

Experimental Workflow

The overall workflow consists of cell culture and treatment, protein extraction, immunoprecipitation of the target protein, and analysis via Western blot.

Workflow A 1. Cell Culture & Treatment (e.g., TNFα ± this compound) B 2. Cell Lysis (Lysis Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Pre-clear Lysate (Protein A/G Beads) B->C D 4. Immunoprecipitation (Incubate with anti-RIPK1 Antibody) C->D E 5. Capture Immune Complex (Add Protein A/G Beads) D->E F 6. Wash Beads (Remove non-specific proteins) E->F G 7. Elute Proteins (Boil in SDS Sample Buffer) F->G H 8. Downstream Analysis (SDS-PAGE / Western Blot) G->H

Caption: General workflow for the immunoprecipitation of RIPK1.

Materials and Reagents

  • Cell Lines: Human monocytic cell line (U937), human colorectal adenocarcinoma cell line (HT-29), or mouse embryonic fibroblasts (MEFs).

  • Culture Reagents: Appropriate cell culture medium (e.g., RPMI or DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Inducers/Inhibitors:

    • Human or Mouse TNFα (carrier-free)

    • This compound (or other RIPK1 inhibitor)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • IAP antagonist (e.g., Smac mimetic/birinapant)

    • DMSO (vehicle control)

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40.[15] Immediately before use, add Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

    • Wash Buffer: Same composition as Lysis Buffer.

    • Elution Buffer: 2x Laemmli Sample Buffer.

    • Phosphate-Buffered Saline (PBS), ice-cold.

  • Antibodies:

    • For IP: Rabbit or Mouse anti-RIPK1 antibody (IP-grade).

    • For Western Blot:

      • Rabbit anti-phospho-RIPK1 (Ser166)

      • Rabbit or Mouse anti-RIPK1 (total)

      • Rabbit or Mouse anti-RIPK3

      • Rabbit or Mouse anti-FADD

      • Loading control: anti-GAPDH or anti-β-actin

      • HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Other: Protein A/G magnetic beads or agarose slurry, magnetic rack or microcentrifuge, ECL chemiluminescence substrate, PVDF or nitrocellulose membranes.

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment

  • Seed cells (e.g., HT-29) in 10 cm dishes to reach 80-90% confluency on the day of the experiment.

  • Pre-treat cells with this compound (e.g., 1-10 µM) or DMSO (vehicle) for 1-2 hours.

  • To robustly induce necroptosis, co-stimulate cells with TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).

  • Incubate for the desired time (e.g., 1-4 hours) at 37°C. A typical set of conditions would be:

    • Vehicle (DMSO)

    • TNFα + z-VAD-fmk

    • TNFα + z-VAD-fmk + this compound

Part 2: Cell Lysis and Protein Extraction

  • After treatment, place dishes on ice and aspirate the medium.

  • Wash cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on a rotator for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and cell debris.[15]

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford assay. Set aside 50 µg of lysate from each sample to serve as the "input" control.

Part 3: Immunoprecipitation of RIPK1

  • Normalize the protein concentration for all samples. Use 1-2 mg of total protein per IP reaction in a final volume of 1 mL with Lysis Buffer.

  • Pre-clearing: Add 20 µL of Protein A/G bead slurry to each lysate sample. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a new tube.

  • Add 2-5 µg of anti-RIPK1 antibody to the pre-cleared lysate.

  • Incubate on a rotator overnight at 4°C.

Part 4: Washing and Elution

  • Add 30 µL of fresh Protein A/G bead slurry to each sample to capture the antibody-RIPK1 complexes. Incubate on a rotator for 2-4 hours at 4°C.

  • Pellet the beads and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

  • After the final wash, carefully remove all supernatant.

  • Elution: Add 40 µL of 2x Laemmli Sample Buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

  • Pellet the beads, and the supernatant is now the immunoprecipitated sample, ready for analysis.

Part 5: Western Blot Analysis

  • Load the eluted IP samples and the saved "input" samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-RIPK1, anti-RIPK1, anti-RIPK3) overnight at 4°C.

  • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Expected Results and Data Presentation

The results from the Western blot can be summarized to show the effect of this compound on RIPK1 activation and its interactions. Treatment with TNFα and a caspase inhibitor should induce RIPK1 autophosphorylation and its association with RIPK3. Co-treatment with this compound is expected to significantly reduce RIPK1 phosphorylation and its interaction with RIPK3.

Table 1: Summary of Expected Immunoprecipitation Results

Target Protein (Western Blot) Treatment Condition Expected Relative Signal Interpretation
p-RIPK1 (S166) Vehicle Control - Basal RIPK1 activity is low.
TNFα + z-VAD-fmk +++ Strong induction of RIPK1 autophosphorylation.
TNFα + z-VAD-fmk + this compound + This compound inhibits RIPK1 kinase activity.
RIPK3 Vehicle Control - No necrosome formation at baseline.
(Co-IP with RIPK1) TNFα + z-VAD-fmk +++ Activated RIPK1 recruits RIPK3 to the necrosome.
TNFα + z-VAD-fmk + this compound + Inhibition of RIPK1 activation prevents RIPK3 recruitment.

| RIPK1 (Total) | All Conditions | +++ | Confirms equal immunoprecipitation of RIPK1 across samples. |

Signal levels are hypothetical: (-) no signal, (+) low signal, (+++) strong signal.

Troubleshooting

ProblemPossible CauseSolution
Low/No RIPK1 in IP Eluate Inefficient antibody binding.Use a validated, IP-grade antibody. Increase antibody amount.
Incomplete cell lysis.Ensure lysis buffer contains sufficient detergent. Vortex during lysis.
Protein degradation.Always use fresh protease/phosphatase inhibitors on ice.
High Background/Non-specific Bands Insufficient washing.Increase the number of washes (to 5) and/or the detergent concentration in the wash buffer.
Inadequate pre-clearing.Increase pre-clearing time to 1-2 hours.
Antibody cross-reactivity.Use a high-quality monoclonal antibody if possible.
No Inhibition by this compound Inhibitor is inactive or used at wrong concentration.Verify the concentration and activity of the inhibitor. Perform a dose-response curve.
Incorrect timing of treatment.Ensure cells are pre-incubated with the inhibitor before adding the stimulus.
Assay is not sensitive to kinase inhibition.Confirm that the stimulus (e.g., TNFα) induces a strong, kinase-dependent phenotype (e.g., p-RIPK1 signal).

References

Application Notes and Protocols: GSK2982772 for Inducing Apoptosis in Cancer Cell Lines Co-cultured with T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GSK2982772 is a potent, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC₅₀ of 16 nM for human RIPK1.[1][2] RIPK1 is a critical upstream kinase that regulates inflammation and cell death pathways, including apoptosis and necroptosis, primarily downstream of death receptors like the tumor necrosis factor (TNF) receptor.[3][4] While many cancer cells develop resistance to apoptosis, targeting the RIPK1 signaling node presents a novel strategy to sensitize them to immune-mediated killing.

Recent studies have demonstrated that while this compound has a limited direct effect on cancer cell proliferation, it significantly enhances the sensitivity of tumor cells to T cell-mediated killing.[5] By inhibiting the kinase activity of RIPK1, this compound suppresses the pro-survival NF-κB pathway, thereby lowering the threshold for apoptosis induction when cancer cells are challenged by cytotoxic T lymphocytes (CTLs).[5] These application notes provide detailed protocols for utilizing this compound to study the enhancement of T cell-mediated apoptosis in cancer cell co-culture systems.

Mechanism of Action: Shifting the Balance from Survival to Apoptosis

Upon engagement of the TNFR1 by TNFα (a cytokine often released by effector T cells), RIPK1 is recruited to the receptor complex. In its scaffold function, RIPK1 can lead to the activation of the NF-κB pathway, promoting cell survival and inflammation. However, the kinase activity of RIPK1 can also trigger cell death pathways, including apoptosis and necroptosis.[6] this compound specifically inhibits this kinase function. In the context of T cell co-culture, inhibiting RIPK1-mediated NF-κB activation appears to be a key mechanism for sensitizing tumor cells to apoptosis.[5]

G cluster_membrane Plasma Membrane TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNFa TNFα TNFa->TNFR1 Binding NFkB_Pathway NF-κB Pathway RIPK1->NFkB_Pathway Scaffold-mediated activation Apoptosis_Pathway Complex II (FADD, Caspase-8) RIPK1->Apoptosis_Pathway Kinase-mediated activation This compound This compound This compound->RIPK1 Inhibits Kinase Activity Survival Cell Survival & Inflammation NFkB_Pathway->Survival Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: this compound inhibits RIPK1 kinase, suppressing NF-κB survival signals.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from preclinical studies demonstrating the on-target effect of this compound and its ability to sensitize cancer cells to T cell-mediated apoptosis.

Table 1: Inhibition of NF-κB Signaling Pathway by this compound Pretreatment Data summarized from studies on murine (MC38/gp100) and human (H2023) cancer cell lines stimulated with TNFα.[5]

Cell LineThis compound Conc. (µM)Outcome
MC38/gp1005.0Significant reduction in p-IκBα and p-RELA levels
MC38/gp10010.0Significant reduction in p-IκBα and p-RELA levels
H20232.5Sufficient to reduce p-IκBα and p-RELA levels

Table 2: Enhancement of T Cell-Mediated Apoptosis in Co-Culture Assays Data shows the effect of this compound pretreatment on cancer cell apoptosis after co-incubation with tumor-reactive T cells. Apoptosis was measured by cleaved caspase-3 expression.[5]

Target Cell LineEffector T CellsE:T RatioThis compound Conc.Result
MC38/gp100Pmel T cells1:11-10 µMDose-dependent increase in tumor cell apoptosis.[5]
H2023MAGE-B2-specific TCR T cells3:11-10 µMDose-dependent increase in tumor cell apoptosis.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a T cell co-culture system.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 1. Culture Cancer Cell Line e1 3. Pre-treat Cancer Cells with this compound (or Vehicle) for 12-24h p1->e1 p2 2. Activate Antigen-Specific T Cells e2 4. Co-culture Pre-treated Cancer Cells with Activated T Cells (4-48h, specified E:T ratio) p2->e2 e1->e2 a1 5a. Apoptosis Assay: Flow Cytometry (Annexin V/PI or Cleaved Caspase-3) e2->a1 Harvest Cells for Analysis a2 5b. Pathway Analysis: Western Blot (p-IκBα, p-RELA) e2->a2 Harvest Cells for Analysis a3 5c. Viability Assay: Luciferase or MTT (Optional Control) e2->a3 Harvest Cells for Analysis

Caption: General experimental workflow for in vitro this compound studies.
Protocol 1: Cancer Cell and T Cell Co-Culture Cytotoxicity Assay

This protocol details the method for co-culturing cancer cells with T cells to assess this compound-mediated sensitization to T cell killing.

Materials:

  • Target cancer cell line (e.g., MC38, H2023)

  • Tumor-antigen specific T cells (e.g., Pmel-1, TCR-transduced T cells)

  • Complete RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well flat-bottom tissue culture plates

  • Recombinant human IL-2 (for T cell culture)

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • This compound Pretreatment: Prepare serial dilutions of this compound (e.g., 0, 1, 2.5, 5, 10 µM) in culture medium. The final DMSO concentration should be consistent across all wells and typically <0.1%.

  • Remove the medium from the cancer cells and add 100 µL of medium containing the appropriate this compound concentration or vehicle control.

  • Incubate for 12-24 hours.

  • T Cell Addition: While cancer cells are being pre-treated, ensure T cells are activated and expanding according to standard protocols (e.g., with antigen-pulsed dendritic cells or anti-CD3/CD28 beads).

  • After the pretreatment period, add activated T cells to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 1:1, 3:1) in 100 µL of medium.

  • Co-incubation: Co-culture the cells for a period of 4 to 48 hours, depending on the specific assay for cell death.

  • Endpoint Analysis: Proceed to Protocol 2 for apoptosis analysis or other relevant assays.

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following co-culture.[7][8]

a b Q1 Necrotic (Annexin V+/PI+) d c Q2 Late Apoptotic (Annexin V+/PI+) e Q4 Live (Annexin V-/PI-) f Q3 Early Apoptotic (Annexin V+/PI-) g h i j k l

Caption: Logic of cell state differentiation by Annexin V/PI staining.

Materials:

  • Cells from co-culture experiment

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Gently collect all cells (adherent and suspension) from each well. For adherent cells, use a gentle cell scraper or Trypsin-EDTA, then neutralize and pool with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Note: If T cells are fluorescently labeled, use an alternative fluorophore for Annexin V to avoid spectral overlap.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7] Be sure to include compensation controls. Gate on the cancer cell population (if distinguishable by size, granularity, or a specific marker) to specifically measure apoptosis in the target cells.

Protocol 3: Western Blot Analysis for NF-κB Pathway Activation

This protocol detects the phosphorylation of key NF-κB pathway proteins to confirm the on-target effect of this compound.[5]

Materials:

  • Cancer cells treated with this compound and stimulated with TNFα (10 ng/mL for 2-5 min).[5]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-RELA, anti-RELA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membranes, and Western blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize protein bands using a chemiluminescence detection system. Densitometry can be used to quantify the relative phosphorylation levels normalized to total protein and a loading control (β-actin).

References

Application Notes and Protocols for Live-Cell Imaging of Necroptosis with GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The execution of necroptosis is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Upon stimulation, typically by death receptors like the TNF receptor in the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.

GSK2982772 is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase.[1] By binding to an allosteric pocket of the RIPK1 kinase domain, this compound effectively blocks the initiation of the necroptotic signaling cascade. This makes this compound a valuable tool for studying the role of RIPK1-mediated necroptosis in various biological and pathological processes. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to monitor and quantify the inhibition of necroptosis in real-time.

Data Presentation

The inhibitory effect of this compound on necroptosis can be quantified by measuring the reduction in cell death over time in the presence of a necroptosis-inducing stimulus. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueAssay Conditions
IC50 Human16 nMRIPK1 Kinase Assay
IC50 Monkey20 nMRIPK1 Kinase Assay
IC50 Human6.2 nMU937 Cellular Necroptosis Assay

Data compiled from publicly available information.[1]

Table 2: Example Dose-Response Data for this compound in a Live-Cell Imaging Necroptosis Assay

This compound Concentration (nM)% Necroptotic Cells (Propidium Iodide Positive) at 24h
0 (Vehicle Control)85 ± 5%
175 ± 6%
1040 ± 4%
10010 ± 2%
10005 ± 1%

This is representative data and may vary depending on the cell line and specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HT-29 (human colorectal adenocarcinoma)

    • U937 (human monocytic)

  • Reagents for Necroptosis Induction:

    • Human TNF-α (Tumor Necrosis Factor-alpha)

    • SMAC mimetic (e.g., Birinapant or LCL161)

    • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • RIPK1 Inhibitor:

    • This compound

  • Fluorescent Probes for Live-Cell Imaging:

    • Propidium Iodide (PI) or SYTOX™ Green Nucleic Acid Stain

  • Cell Culture Media and Supplements:

    • DMEM or RPMI-1640, supplemented with 10% FBS, penicillin, and streptomycin.

  • Other:

    • DMSO (for dissolving compounds)

    • Phosphate-Buffered Saline (PBS)

    • 96-well imaging plates (black, clear bottom)

Protocol for Live-Cell Imaging of Necroptosis Inhibition

This protocol describes the use of live-cell imaging to monitor the inhibition of TNF-α-induced necroptosis by this compound in HT-29 or U937 cells.

Step 1: Cell Seeding

  • Culture HT-29 or U937 cells in appropriate media until they reach 70-80% confluency.

  • Trypsinize (for adherent cells like HT-29) or gently scrape the cells and resuspend them in fresh media.

  • Count the cells and adjust the density to 1 x 105 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (1 x 104 cells/well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Also, prepare a vehicle control (media with the same final concentration of DMSO).

  • Carefully remove the old media from the wells and add 80 µL of fresh media containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 1-2 hours at 37°C.

Step 3: Induction of Necroptosis and Live-Cell Imaging

  • Prepare a 5X working solution of the necroptosis-inducing cocktail in cell culture media. For HT-29 or U937 cells, a typical cocktail consists of:

    • 100 ng/mL TNF-α

    • 500 nM SMAC mimetic

    • 100 µM z-VAD-FMK

  • Prepare a stock solution of the fluorescent cell death probe (e.g., 1 mg/mL Propidium Iodide). Dilute the probe in the 5X necroptosis-inducing cocktail to achieve a final concentration of 1 µg/mL.

  • Add 20 µL of the 5X necroptosis-inducing cocktail containing the fluorescent probe to each well.

  • Immediately place the plate into a live-cell imaging system (e.g., IncuCyte S3, BioTek Lionheart FX, or a similar automated microscope) equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Set up the imaging parameters:

    • Imaging Mode: Phase contrast and fluorescence (e.g., RFP channel for Propidium Iodide or GFP channel for SYTOX™ Green).

    • Objective: 10x or 20x.

    • Image Acquisition: Capture images every 1-2 hours for a total duration of 24-48 hours.

    • Focus: Use an autofocus function to maintain focus throughout the experiment.

Step 4: Data Analysis

  • Use the analysis software of the live-cell imaging system to quantify the number of fluorescently labeled (necroptotic) cells and the total number of cells (from phase contrast images) at each time point.

  • Calculate the percentage of necroptotic cells for each condition: (Number of fluorescent cells / Total number of cells) x 100

  • Plot the percentage of necroptotic cells over time for each concentration of this compound.

  • Generate a dose-response curve by plotting the percentage of necroptotic cells at a specific time point (e.g., 24 hours) against the log concentration of this compound.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL (p) Phosphorylated MLKL (Oligomerization) MLKL->MLKL (p) Caspase-8 (inactive) Caspase-8 (inactive) Caspase-8 (inactive)->RIPK1 No inhibition Necrosome->MLKL Membrane Rupture Membrane Rupture MLKL (p)->Membrane Rupture Translocation This compound This compound This compound->RIPK1 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Induction cluster_imaging Live-Cell Imaging & Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound/Vehicle B->C D 4. Incubate for 1-2h C->D E 5. Add Necroptosis Inducers + PI/SYTOX Green D->E F 6. Acquire Images (0-48h) E->F G 7. Quantify Fluorescent (Dead) Cells F->G H 8. Generate Dose-Response Curves & Calculate IC50 G->H

Caption: Workflow for live-cell imaging of necroptosis inhibition.

References

Application Notes and Protocols: Measuring the Effect of GSK2982772 on MIP-1α and MIP-1β Production

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibitory effect of GSK2982772, a selective RIPK1 inhibitor, on the production of Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Macrophage Inflammatory Protein-1 beta (MIP-1β).

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death (necroptosis).[1][2][3] The kinase activity of RIPK1 is a key driver in the production of pro-inflammatory cytokines and chemokines downstream of death receptors like TNFR1.[4][5] The inhibition of MIP-1α and MIP-1β production serves as a robust pharmacodynamic biomarker to assess the target engagement of this compound.[5][6][7][8] This document outlines an ex vivo whole blood stimulation assay to quantify the dose-dependent inhibitory effect of this compound.

RIPK1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNFα) that leads to the production of MIP-1α and MIP-1β, and the point of intervention by this compound. Under pro-inflammatory conditions, TNFα binding to its receptor (TNFR1) triggers the formation of a signaling complex. In the presence of a SMAC mimetic and a pan-caspase inhibitor (which prevents apoptosis), RIPK1 is activated through auto-phosphorylation, leading to downstream signaling cascades that result in the transcription and release of inflammatory chemokines, including MIP-1α and MIP-1β. This compound acts by binding to an allosteric pocket of the RIPK1 kinase domain, thereby preventing its activation and subsequent inflammatory signaling.[8]

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I TNFa TNFa TNFa->TNFR1 Binds RIPK1_inactive RIPK1 (Inactive) Complex I->RIPK1_inactive Activates RIPK1_active RIPK1-P (Active) RIPK1_inactive->RIPK1_active Phosphorylation Downstream Signaling Downstream Signaling (e.g., NF-κB, MAPKs) RIPK1_active->Downstream Signaling Transcription Gene Transcription Downstream Signaling->Transcription MIPs MIP-1α / MIP-1β Production Transcription->MIPs This compound This compound This compound->RIPK1_inactive Inhibits Phosphorylation SMAC_mimetic SMAC mimetic SMAC_mimetic->Complex I Promotes RIPK1 activation Caspase_inhibitor Caspase Inhibitor (e.g., zVAD.fmk) Caspase_inhibitor->Complex I Prevents apoptosis Workflow A 1. Prepare this compound Serial Dilutions B 2. Add Compound/Vehicle to 96-well Plate A->B C 3. Add Human Whole Blood & Pre-incubate (1 hr, 37°C) B->C D 4. Add Stimulation Cocktail (TNFα + SMAC mimetic + zVAD) C->D E 5. Incubate (6-8 hrs, 37°C) D->E F 6. Centrifuge Plate E->F G 7. Collect Plasma Supernatant F->G H 8. Quantify MIP-1α / MIP-1β (ELISA / Multiplex) G->H I 9. Data Analysis (IC50 Calculation) H->I

References

Application Notes and Protocols: Synergistic Effects of GSK2982772 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for investigating the synergistic potential of GSK2982772, a selective RIPK1 inhibitor, in combination with other therapeutic agents. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling molecule involved in inflammation and programmed cell death pathways, including necroptosis and apoptosis. While clinical trials of this compound as a monotherapy for inflammatory conditions such as ulcerative colitis and rheumatoid arthritis have shown it to be well-tolerated, significant clinical efficacy has not been demonstrated. This has led to the exploration of combination therapies to enhance its therapeutic effects, particularly in oncology.

Preclinical evidence suggests that combining this compound with other inhibitors, such as those used in immunotherapy and chemotherapy, can lead to synergistic anti-tumor effects. These notes detail the available data and provide reconstructed experimental protocols for researchers to investigate these synergies further.

Combination of this compound with T Cell-Based Immunotherapy

Rationale:

RIPK1 signaling in cancer cells can promote resistance to immune checkpoint blockade and T cell-mediated killing. Inhibition of RIPK1 with this compound is hypothesized to sensitize tumor cells to the cytotoxic effects of tumor-infiltrating T lymphocytes, thereby enhancing the efficacy of immunotherapies. A preclinical study by Hou et al. (2021) demonstrated that this compound pretreatment significantly enhances the apoptosis of tumor cells when co-cultured with tumor-reactive T cells[1][2][3].

Quantitative Data Summary

The following table summarizes the in vitro effect of this compound on enhancing T cell-mediated tumor cell killing.

Cell LineCombination AgentThis compound Concentration (µM)Endpoint MeasuredObserved EffectReference
MC38/gp100 (murine colon adenocarcinoma)Pmel T cells (tumor-reactive T cells)1, 5, 10Tumor Apoptosis Rate (% of cleaved caspase-3 positive cells)Significant increase in apoptosis compared to T cells alone.[1]
H2023 (human lung adenocarcinoma)MAGE-B2-specific TCR T cells0.5, 2.5, 5Tumor Apoptosis Rate (% of cleaved caspase-3 positive cells)Significant increase in apoptosis compared to T cells alone.[1]
Experimental Protocol: In Vitro T Cell-Mediated Cytotoxicity Assay

This protocol is a reconstruction based on the methodology described by Hou et al. (2021)[1][2][3].

Objective: To assess the synergistic effect of this compound and tumor-reactive T cells on inducing apoptosis in cancer cell lines.

Materials:

  • Target Cancer Cell Lines: MC38/gp100 or H2023

  • Effector T Cells: Pmel T cells (for MC38/gp100) or MAGE-B2-specific TCR T cells (for H2023)

  • This compound: Stock solution in DMSO

  • Complete RPMI 1640 medium: Supplemented with 10% FBS, L-glutamine, and antibiotics

  • 96-well culture plates

  • Apoptosis Detection Kit: e.g., Annexin V-FITC and Propidium Iodide (PI) or a kit for detecting cleaved caspase-3[4][5][6][7][8].

  • Flow Cytometer

Procedure:

  • Cell Seeding:

    • Seed target cancer cells (MC38/gp100 or H2023) in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • This compound Pretreatment:

    • Prepare serial dilutions of this compound in complete RPMI medium to achieve final concentrations of 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO).

    • Remove the overnight culture medium from the cancer cells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 12-16 hours at 37°C, 5% CO2.

  • Co-culture with T cells:

    • After the pretreatment period, add tumor-reactive T cells to the wells at an effector-to-target (E:T) ratio of 1:1 for MC38/gp100 and 3:1 for H2023.

    • Include control wells with cancer cells and this compound but no T cells, and wells with cancer cells and T cells but no this compound.

    • Co-culture for 24 hours at 37°C, 5% CO2.

  • Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

    • Gently harvest all cells from each well, including floating and adherent cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

Signaling Pathway and Workflow Diagrams

RIPK1_T_Cell_Signaling cluster_tumor Tumor Cell cluster_tcell T Cell TCR TCR RIPK1 RIPK1 TCR->RIPK1 activates Antigen Tumor Antigen NFkB NF-κB RIPK1->NFkB activates Apoptosis Apoptosis RIPK1->Apoptosis (when inhibited) Survival Cell Survival & Resistance NFkB->Survival This compound This compound This compound->RIPK1 inhibits T_Cell Tumor-Reactive T Cell T_Cell->TCR recognizes

Caption: RIPK1 signaling in tumor cells promoting resistance to T cell killing.

T_Cell_Cytotoxicity_Workflow Start Seed Tumor Cells Pretreat Pretreat with this compound (12-16 hours) Start->Pretreat Coculture Co-culture with Tumor-Reactive T Cells (24 hours) Pretreat->Coculture Harvest Harvest Cells Coculture->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze RIPK1_Chemo_Signaling Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Apoptosis Enhanced Apoptosis Apoptosis_Pathway->Apoptosis RIPK1 RIPK1 Survival_Signal Pro-survival Signaling RIPK1->Survival_Signal activates Survival_Signal->Apoptosis_Pathway inhibits This compound This compound This compound->RIPK1 inhibits Chemo_Synergy_Workflow Start Seed Glioblastoma Cells Dose_Matrix Treat with this compound and Cisplatin Dose-Response Matrix Start->Dose_Matrix Incubate_72h Incubate for 72 hours Dose_Matrix->Incubate_72h Viability_Assay Perform Cell Viability Assay Incubate_72h->Viability_Assay Calculate_CI Calculate Combination Index (CI) Viability_Assay->Calculate_CI Apoptosis_Assay Validate Synergy with Apoptosis Assay Calculate_CI->Apoptosis_Assay End Synergy Confirmed/Refuted Apoptosis_Assay->End

References

Troubleshooting & Optimization

GSK2982772 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GSK2982772 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that regulates inflammatory signaling pathways and programmed cell death, including necroptosis. By inhibiting RIPK1, this compound can block the production of pro-inflammatory cytokines and prevent TNF-induced necrotic cell death.

Q2: What is the primary solvent for dissolving this compound for in vitro experiments?

A2: The recommended primary solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: How should I store the solid compound and its stock solutions?

A3: Solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] DMSO stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What is the known stability of this compound in aqueous solutions or cell culture media?

A4: There is limited publicly available data on the specific stability of this compound in aqueous cell culture media at 37°C. However, pharmacokinetic data from in vivo studies show that this compound has a short half-life of 2-3 hours in plasma.[3][4][5] This suggests that the compound may also have limited stability in aqueous environments. Therefore, for cell culture experiments, it is best practice to prepare fresh working solutions from a frozen DMSO stock just before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.

Troubleshooting Guide

Issue: Precipitation observed in cell culture media after adding this compound.

Potential Cause 1: Low Aqueous Solubility

This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • Solution:

    • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

    • Serial Dilution: Perform an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.

    • Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling. This "solvent shock" mitigation technique helps to prevent the compound from crashing out of solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Potential Cause 2: Media Components and Conditions

Interactions with components in the culture medium (e.g., salts, proteins in serum) or suboptimal conditions can lead to precipitation.

  • Solution:

    • Pre-warm Media: Always use cell culture media pre-warmed to 37°C before adding the compound.

    • pH of Media: Confirm that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).

    • Serum Concentration: If using low-serum or serum-free media, the solubility of hydrophobic compounds may be reduced. Consider if the serum concentration can be optimized for your experiment.

Issue: Inconsistent or lower-than-expected activity in cell-based assays.

Potential Cause 1: Compound Degradation

Given the short in vivo half-life, this compound may degrade in the aqueous environment of the cell culture medium at 37°C over the course of the experiment.

  • Solution:

    • Fresh Preparations: Always prepare fresh working solutions of this compound for each experiment.

    • Time-Course Experiments: For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

    • Shorter Incubation Times: If possible, design experiments with shorter incubation periods to minimize the impact of potential compound degradation.

Potential Cause 2: Adsorption to Plastics

Hydrophobic compounds can adsorb to the plastic surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.

  • Solution:

    • Use Low-Binding Plastics: Whenever possible, use low-protein-binding plasticware.

    • Pre-treatment of Plates: In some cases, pre-incubating plates with a protein solution (like serum-containing media) can help to block non-specific binding sites.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO250662.43[2][6]
Ethanol17.546.37[1]
DMF10.026.50[1]
DMSO:PBS (pH 7.2) (1:5)0.160.42[1]
Water< 0.1Insoluble[2][6]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureSolventStability DurationReference(s)
-80°CDMSO2 years[2]
-20°CDMSO1 year[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 377.4 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.774 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (100X of final concentration): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO. For example, add 10 µL of 10 mM stock to 90 µL of DMSO.

  • Final Working Solution: Warm the required volume of complete cell culture medium to 37°C.

  • To prepare a 10 µM final concentration, dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

  • Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

  • Dosing Cells: Remove the old medium from your cell culture plates. Add the final working solution of this compound-containing medium to the cells. Remember to include a vehicle control (medium with 0.1% DMSO if the final this compound concentration is 10 µM from a 1 mM intermediate stock).

  • Incubation and Observation: Return the cells to the incubator. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_complexI Complex I Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I TNFR1->ComplexI Recruitment TRADD TRADD ComplexIIa Complex IIa (Apoptosome) TRADD->ComplexIIa TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK1 RIPK1 NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB Ubiquitination-dependent scaffolding RIPK1->ComplexIIa Deubiquitination ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb Kinase activity LUBAC LUBAC Apoptosis Apoptosis Necroptosis Necroptosis Caspase8 Caspase-8 Caspase8->ComplexIIa FADD FADD FADD->ComplexIIa ComplexIIa->Apoptosis RIPK3 RIPK3 RIPK3->ComplexIIb MLKL MLKL MLKL->ComplexIIb ComplexIIb->Necroptosis MLKL phosphorylation and oligomerization This compound This compound This compound->RIPK1 Inhibition

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Media Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Check_Media_Temp Was media pre-warmed to 37°C? Check_DMSO->Check_Media_Temp Yes High_DMSO High DMSO concentration can cause precipitation and toxicity. Check_DMSO->High_DMSO No Check_Dilution Was a serial dilution protocol followed? Check_Media_Temp->Check_Dilution Yes Cold_Media Adding to cold media reduces solubility. Check_Media_Temp->Cold_Media No Solvent_Shock Direct dilution of concentrated stock causes precipitation. Check_Dilution->Solvent_Shock No Reduce_Conc Consider reducing the final concentration of this compound. Check_Dilution->Reduce_Conc Yes High_DMSO->Start Revise Protocol Cold_Media->Start Revise Protocol Solvent_Shock->Start Revise Protocol Success Precipitation Resolved Reduce_Conc->Success

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Optimizing GSK2982772 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK2982772 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and ATP-competitive inhibitor of Receptor-Interacting Protein-1 (RIP1) kinase (also known as RIPK1).[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, it blocks the kinase activity that is crucial for mediating necroptosis and inflammatory signaling pathways.[3][4] This inhibition can reduce the production of pro-inflammatory cytokines.[5][6][7]

Q2: What is the in vitro potency of this compound?

A2: this compound demonstrates high potency against human and monkey RIPK1 with IC50 values of 16 nM and 20 nM, respectively.[2] Another study reported an IC50 of 1.0 nM for human RIPK1.[8][9] Its potency against rodent RIPK1 is significantly lower.[6]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[2][10] For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO.[2][6] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for RIPK1, showing over 1,000-fold selectivity against a large panel of over 339 other kinases when tested at a concentration of 10 µM.[2][11] It exhibits weak inhibition of hERG in HEK-293 cells with an estimated IC50 of 195 µM and weak activation of the human Pregnane X receptor (hPXR) with an EC50 of 13 µM.[2][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibition of necroptosis Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 1 µM. For HT-29 cells, an EC50 of approximately 3.6 nM has been reported for inhibiting TNFα/Z-VAD-fmk-induced necroptosis.[2]
Incorrect timing of treatment: The pre-incubation time with this compound may be insufficient.Pre-treat cells with this compound for at least 30 minutes to 1 hour before inducing necroptosis.[12] Some protocols suggest overnight pre-treatment for cytokine inhibition assays.[13]
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[2][6]
Cell line insensitivity: The chosen cell line may not rely on RIPK1 kinase activity for the induced cell death pathway.Confirm that your cell model undergoes RIPK1-dependent necroptosis. Consider using a well-characterized cell line like HT-29 or L929 for initial experiments.[12]
High cellular toxicity observed High concentration of this compound: The concentration used may be cytotoxic to the cells.This compound has shown low cytotoxicity in some cell lines, with a CC50 of >50 µM in HT-29 cells.[2] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.
High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration in your experimental wells is typically below 0.5% and is consistent across all treatment groups, including the vehicle control.
Variability in cytokine inhibition results Inconsistent cell stimulation: The method or timing of cell stimulation to induce cytokine production may be variable.Standardize the stimulation protocol, including the concentration of the stimulating agent (e.g., TNFα) and the duration of stimulation.
Suboptimal this compound concentration or pre-incubation time: Similar to necroptosis inhibition, these factors are critical for consistent results.Optimize the concentration and pre-incubation time of this compound for your specific cytokine release assay. Overnight incubation has been used for ulcerative colitis explant tissue.[2][11]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetSpeciesAssay TypeIC50Reference
RIPK1HumanFP16 nM[2]
RIPK1MonkeyFP20 nM[2]
RIPK1RatFP2 µM[2]
RIPK1MouseFP2.5 µM[2]
RIPK1HumanFP1.0 nM[8][9]
RIPK1HumanADP-Glo6.3 nM[8][9]

Table 2: Cellular Activity of this compound in HT-29 Cells

AssayParameterValueReference
Anti-necroptotic activity (inhibition of hTNFα/Z-VAD-fmk induced necroptosis)EC503.6 nM[2]
Cytotoxicity (reduction in cell viability)CC50> 50 µM[2]

Experimental Protocols

Protocol 1: Determination of this compound Anti-Necroptotic Activity using CellTiter-Glo®

This protocol is adapted for assessing the inhibition of TNFα-induced necroptosis in HT-29 cells.

Materials:

  • HT-29 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Human TNFα

  • z-VAD-fmk (pan-caspase inhibitor)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Pre-treatment: Pre-treat the cells by adding the this compound dilutions and the vehicle control to the respective wells. Incubate for 30 minutes to 1 hour at 37°C.[12]

  • Induction of Necroptosis: Add a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 50 µM) to the wells to induce necroptosis.[12] Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 8-10 hours at 37°C.[2]

  • Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration and determine the EC50 value.

Protocol 2: Western Blot for Inhibition of NF-κB Pathway Activation

This protocol outlines the detection of phosphorylated IκBα and RELA (p65) as markers of NF-κB pathway activation.

Materials:

  • MC38/gp100 or H2023 cells[13]

  • This compound

  • TNFα

  • RIPA buffer with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-RELA, anti-RELA, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound or vehicle control overnight.[13]

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 2-5 minutes).[13]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Incubate on ice for 30 minutes.[15]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[15]

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[15] c. Block the membrane for 1 hour at room temperature.[15] d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate. g. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Survival) RIPK1->Complex_I Complex_II Complex II (Death) RIPK1->Complex_II NF_kB NF-κB Activation Complex_I->NF_kB Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NF_kB->Gene_Expression FADD FADD Complex_II->FADD RIPK3 RIPK3 Complex_II->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: Simplified this compound mechanism of action on the RIPK1 signaling pathway.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Induce Induce Necroptosis (e.g., TNFα + z-VAD-fmk) Pretreat->Induce Incubate Incubate (e.g., 8-10 hours) Induce->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Analyze Data: Calculate EC50 Assay->Analyze

Caption: General experimental workflow for assessing the anti-necroptotic activity of this compound.

Troubleshooting_Logic Problem Inconsistent or No Inhibition Check_Conc Is Concentration Optimized? Problem->Check_Conc Optimize_Conc Action: Perform Dose-Response Check_Conc->Optimize_Conc No Check_Time Is Pre-incubation Time Sufficient? Check_Conc->Check_Time Yes Success Problem Resolved Optimize_Conc->Success Optimize_Time Action: Increase Pre-incubation Time Check_Time->Optimize_Time No Check_Compound Is Compound Stock Fresh? Check_Time->Check_Compound Yes Optimize_Time->Success New_Stock Action: Prepare Fresh Stock Check_Compound->New_Stock No Check_Model Is Cell Model RIPK1-Dependent? Check_Compound->Check_Model Yes New_Stock->Success Validate_Model Action: Use Positive Control Cell Line Check_Model->Validate_Model No Check_Model->Success Yes Validate_Model->Success

Caption: Troubleshooting flowchart for inconsistent this compound activity.

References

Troubleshooting GSK2982772 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing GSK2982772, a potent and selective RIPK1 inhibitor, in cellular assays.

Troubleshooting Guide

This guide is designed to address common issues encountered during cellular assays with this compound and to help distinguish on-target effects from potential off-target phenomena.

1. Issue: Unexpected or Excessive Cell Toxicity

Question: I am observing significant cell death or a sharp decline in cell viability at concentrations where I expect to see specific inhibition of RIPK1-mediated signaling. Is this an off-target effect?

Answer: Unexpected cytotoxicity can arise from several factors. It is crucial to determine if the observed toxicity is a consequence of on-target RIPK1 inhibition in your specific cell model or due to off-target effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response analysis to determine the IC50 for cell viability and compare it to the IC50 for the intended biological effect (e.g., inhibition of necroptosis or cytokine production). A significant window between the efficacy IC50 and the toxicity IC50 suggests the desired effect is on-target.

  • Use an Inactive Control: Whenever possible, include a structurally similar but biologically inactive control, such as the R-enantiomer of this compound's precursor. A related tool compound, GSK'962, is the inactive enantiomer of the potent RIPK1 inhibitor GSK'963 and can serve as an excellent negative control to determine if the observed effects are due to the specific chemical scaffold.[1]

  • Assess Markers of Apoptosis and Necroptosis: To understand the mechanism of cell death, measure key markers for apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necroptosis (e.g., phosphorylated MLKL) via western blot. This will help determine if the cell death is a programmed event potentially linked to RIPK1's role in these pathways.

  • Review Kinome Scan Data: this compound is highly selective for RIPK1. At concentrations up to 10 µM, it shows more than 1,000-fold selectivity over a panel of 339 kinases.[2][3] However, at very high concentrations, off-target kinase inhibition, while minimal, cannot be entirely ruled out without specific testing. Weak inhibition of hERG (IC50 of 195 µM) and weak activation of PXR (EC50 of 13 µM) have been reported, though these are unlikely to cause cytotoxicity at typical cellular assay concentrations.[2][4]

2. Issue: Lack of Expected Biological Effect

Question: I am not observing the expected inhibition of TNF-α-induced necroptosis or cytokine production after treating my cells with this compound. What could be the reason?

Answer: A lack of efficacy can be due to several experimental variables, ranging from compound handling to the specific biology of the cellular model.

Troubleshooting Steps:

  • Confirm Compound Activity and Stability:

    • Solubility: this compound is soluble in DMSO.[2][3] Ensure that the compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture media. It is recommended to prepare fresh dilutions for each experiment.

    • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2]

  • Verify the Cellular Pathway:

    • RIPK1 Dependence: Confirm that the signaling pathway you are studying is indeed dependent on RIPK1 kinase activity in your cell line. This can be verified using siRNA/shRNA knockdown of RIPK1 or by using cells from RIPK1 knockout mice.

    • Stimulation Conditions: Ensure that the stimulus used (e.g., TNF-α, SMAC mimetics, caspase inhibitors) is potent and used at the correct concentration to induce a robust response.

  • Optimize Experimental Conditions:

    • Incubation Time: The timing of inhibitor addition relative to cell stimulation is critical. Pre-incubation with this compound before adding the stimulus is generally recommended.

    • Cell Density: Cell density can influence the cellular response to stimuli and inhibitors. Ensure consistent cell seeding densities across experiments.

  • Assess On-Target Engagement: If available, use a target engagement assay to confirm that this compound is binding to RIPK1 in your cells at the concentrations used.

3. Issue: Inconsistent or Variable Results

Question: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?

Answer: Inconsistent results are a common challenge in cellular assays. Systematically addressing potential sources of error can help improve reproducibility.

Troubleshooting Steps:

  • Standardize Reagent Preparation:

    • Compound Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cell Culture Media: Use a consistent source and batch of cell culture media and supplements, as variations can impact cell health and signaling responses.

  • Control for Experimental Conditions:

    • DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below a level that affects the viability or signaling of your cells (typically ≤ 0.5%).

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in cell seeding and reagent addition.

  • Monitor Cell Health:

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of receptor-interacting protein-1 (RIPK1) kinase.[2] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking downstream signaling pathways involved in inflammation and necroptosis.

Q2: What is the recommended working concentration of this compound in cellular assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific biological endpoint being measured. Based on published data, effective concentrations for inhibiting TNF-α-induced necroptosis in human cell lines like U937 are in the low nanomolar range (IC50 = 6.3 nM).[3] It is recommended to perform a dose-response curve for your specific assay to determine the optimal concentration.

Q3: Is there a negative control available for this compound?

A3: While a specific inactive enantiomer of this compound is not commercially available as a catalogue item, the use of a structurally related inactive enantiomer, such as GSK'962 (the inactive enantiomer of the potent RIPK1 inhibitor GSK'963), can be a valuable tool to control for potential off-target effects of the chemical scaffold.[1]

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor of RIPK1. In a screen against over 339 kinases, it demonstrated a greater than 1,000-fold selectivity for RIPK1.[2][3] At higher concentrations, weak inhibition of the hERG channel (IC50 = 195 µM) and weak activation of the human Pregnane X receptor (PXR) (EC50 = 13 µM) have been observed.[2][4] It also shows weak activity against CYP2C9 (IC50 = 25 µM).[5] These off-target activities are generally observed at concentrations significantly higher than those required for RIPK1 inhibition in cellular assays.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] For long-term storage, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]

Quantitative Data Summary

ParameterValueSpeciesAssay TypeReference
On-Target Potency
RIPK1 IC5016 nMHumanFluorescence Polarization[2][6]
RIPK1 IC5020 nMMonkeyFluorescence Polarization[2]
RIPK1 IC502.5 µMMouseFluorescence Polarization[3]
Necroptosis Inhibition IC506.3 nMHuman (U937 cells)CellTiter-Glo[3]
Necroptosis Inhibition IC501,300 nMMouse (L929 cells)CellTiter-Glo[3]
Off-Target Activity
hERG Inhibition IC50195 µMHuman (HEK-293 cells)Electrophysiology[2][4]
PXR Activation EC5013 µMHumanReporter Gene Assay[2][4]
CYP2C9 Inhibition IC5025 µMHumanRecombinant Enzyme[5]
Kinase Selectivity>1,000-fold vs. 339 kinasesHumanVarious[2][3]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound on cell viability in a 96-well format.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight under standard cell culture conditions.

    • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for NF-κB Pathway Activation

This protocol describes the detection of phosphorylated IκBα (p-IκBα) as a marker of NF-κB pathway activation.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Vehicle control (DMSO)

    • Stimulus (e.g., TNF-α)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short duration (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total IκBα and a loading control like β-actin.

3. ELISA for Cytokine Secretion (e.g., TNF-α, IL-6)

This protocol is for measuring the concentration of secreted cytokines in cell culture supernatants.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Vehicle control (DMSO)

    • Stimulus (e.g., LPS)

    • Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)

    • Microplate reader

  • Procedure:

    • Seed cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.

    • Incubate for a sufficient time to allow for cytokine secretion (e.g., 6-24 hours).

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Incubating and washing the plate.

      • Adding a substrate and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.

Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex I Complex I RIPK1->Complex I Caspase-8 Caspase-8 RIPK1->Caspase-8 Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Necroptosis cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->Complex I IKK Complex IKK Complex Complex I->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Translocates to nucleus MLKL MLKL RIPK3->MLKL Phosphorylates p-MLKL p-MLKL MLKL->p-MLKL Oligomerizes Cell Lysis Cell Lysis p-MLKL->Cell Lysis Forms pores This compound This compound This compound->RIPK1 Inhibits kinase activity Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines Upregulates TNF-α TNF-α TNF-α->TNFR1 Binds

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result (e.g., toxicity, no effect) Start->Unexpected_Result Check_Compound Check Compound (Solubility, Stability, Purity) Unexpected_Result->Check_Compound Check_Assay_Conditions Check Assay Conditions (Concentration, Incubation Time, Controls) Unexpected_Result->Check_Assay_Conditions Use_Inactive_Control Use Inactive Enantiomer (e.g., GSK'962) Check_Compound->Use_Inactive_Control Confirm_On_Target Confirm On-Target Effect (Dose-response, Pathway analysis) Check_Assay_Conditions->Confirm_On_Target Off_Target_Effect Potential Off-Target Effect Use_Inactive_Control->Off_Target_Effect Effect persists On_Target_Effect On-Target Effect Confirmed Use_Inactive_Control->On_Target_Effect Effect abolished Confirm_On_Target->Off_Target_Effect No correlation Confirm_On_Target->On_Target_Effect Correlation observed End End Off_Target_Effect->End On_Target_Effect->End

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cells) Compound_Treatment 2. Compound Treatment (this compound, Vehicle, Controls) Cell_Culture->Compound_Treatment Stimulation 3. Cellular Stimulation (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Endpoint_Assay 4. Endpoint Assay Stimulation->Endpoint_Assay Viability Cell Viability (CellTiter-Glo) Endpoint_Assay->Viability Western_Blot Western Blot (p-IκBα) Endpoint_Assay->Western_Blot ELISA ELISA (Cytokines) Endpoint_Assay->ELISA Data_Analysis 5. Data Analysis (IC50, Statistical Significance) Viability->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for testing this compound in cellular assays.

References

How to address GSK2982772's low brain penetration in CNS studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with GSK2982772's low brain penetration in central nervous system (CNS) studies.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our CNS disease model, but we are not observing the expected therapeutic effects. Could this be related to its brain penetration?

A1: Yes, it is highly likely. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) but has been reported to have low brain penetration.[1][2][3] This is primarily because it is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB), which actively removes the compound from the brain.[1][3] Therefore, insufficient CNS exposure is a critical factor to consider if you are not observing the desired efficacy in your CNS models.

Q2: What is the reported brain penetration of this compound?

A2: Preclinical studies in rats have shown that this compound has low brain penetration, with one study reporting it to be as low as 4%.[1] This limited CNS exposure has hindered its use in studies focused on neurological diseases.[2][3]

Q3: Are there alternative RIPK1 inhibitors with better brain penetration?

A3: Yes, several brain-penetrant RIPK1 inhibitors have been developed and are in various stages of clinical investigation for CNS indications.[4][5] One such example is SAR443820 (DNL788), which is an orally bioavailable, brain-penetrant RIPK1 inhibitor.[4] Comparing your results with those obtained using a brain-penetrant RIPK1 inhibitor could help confirm if the lack of efficacy of this compound is due to its poor CNS exposure.

Q4: What is the mechanism of action of this compound?

A4: this compound is a first-in-class, oral, selective inhibitor of RIPK1.[6] It binds to an allosteric pocket of the RIPK1 kinase domain, inhibiting its activity.[6] RIPK1 is a key mediator of inflammatory signaling and regulated cell death pathways, including necroptosis and apoptosis.[7][8][9] By inhibiting RIPK1, this compound can block TNF-dependent cellular responses and reduce the production of inflammatory cytokines.[1]

Troubleshooting Guides

Issue: Lack of In Vivo Efficacy in CNS Models

If you are not observing the expected therapeutic outcomes with this compound in your CNS studies, consider the following troubleshooting steps:

1. Confirm Target Engagement in the Periphery: Before concluding that the issue is solely due to poor brain penetration, it is essential to confirm that this compound is engaging its target, RIPK1, in peripheral tissues. This can be assessed by measuring downstream biomarkers of RIPK1 activity. A first-in-human study of this compound demonstrated a method for assessing RIPK1 target engagement in the blood by detecting a conformational change in the protein upon inhibitor binding.[10]

2. Assess Brain and Plasma Concentrations: To directly determine if the compound is reaching the CNS in sufficient concentrations, perform pharmacokinetic studies in your animal model. Measure the concentration of this compound in both the brain and plasma at various time points after administration. This will allow you to calculate the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

3. Strategies to Enhance CNS Exposure: If low brain penetration is confirmed, several strategies can be employed to improve the CNS exposure of this compound for research purposes:

  • Co-administration with a P-gp Inhibitor: Since this compound is a P-gp substrate, co-administering it with a known P-gp inhibitor, such as verapamil or cyclosporine A, can increase its brain concentration. However, be aware that this can also alter the peripheral pharmacokinetics and may have off-target effects.

  • Formulation Strategies: While this compound itself has favorable physicochemical properties for oral absorption, advanced formulation strategies like encapsulation in nanoparticles can be explored to potentially improve BBB transport.[11]

  • Alternative Administration Routes: Direct administration into the CNS, such as intracerebroventricular (ICV) or intranasal delivery, can bypass the BBB.[12] These methods can help determine if the compound has the desired therapeutic effect once it reaches the brain.

Quantitative Data Summary

CompoundTargetBrain PenetrationKey CharacteristicsReference
This compound RIPK1Low (4% in rats)P-gp efflux substrate. Developed for peripheral inflammatory diseases.[1]
SAR443820 (DNL788) RIPK1Brain PenetrantOrally bioavailable. In clinical development for CNS diseases.[4]
Necrostatin-1s (Nec-1s) RIPK1Brain PenetrantHighly specific inhibitor with good BBB permeability.[9]

Experimental Protocols

Protocol 1: Assessment of Brain-to-Plasma Concentration Ratio

Objective: To determine the brain penetration of this compound in a rodent model.

Methodology:

  • Administer this compound to a cohort of animals (e.g., rats or mice) at a specified dose and route (e.g., oral gavage).

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove residual blood from the brain.

  • Harvest the whole brain and homogenize it in a suitable buffer.

  • Separate plasma from the blood samples by centrifugation.

  • Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).

  • Quantify the concentration of this compound in the processed samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.

Protocol 2: In Vitro Assessment of P-glycoprotein Efflux

Objective: To confirm if this compound is a substrate for the P-gp efflux transporter.

Methodology:

  • Utilize a cell-based assay, such as the Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp).

  • Culture the MDCK-MDR1 cells on a permeable membrane support (e.g., Transwell inserts) to form a polarized monolayer that mimics the BBB.

  • Add this compound to either the apical (blood side) or basolateral (brain side) chamber of the Transwell system.

  • At various time points, collect samples from the opposite chamber to measure the amount of this compound that has been transported across the cell monolayer.

  • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux mediated by P-gp.

  • To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD Recruits TNFa TNFa TNFa->TNF-R1 Binds TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I (Pro-survival & Pro-inflammatory) TRADD->Complex_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 TRAF2->Complex_I RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitinates cIAP1/2->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb Activates NF-kB NF-kB Complex_I->NF-kB Activates Inflammation Inflammation NF-kB->Inflammation Promotes Apoptosis Apoptosis Complex_IIa->Apoptosis Induces FADD_Casp8 FADD/Caspase-8 FADD_Casp8->Complex_IIa Necroptosis Necroptosis Complex_IIb->Necroptosis Induces RIPK3_MLKL RIPK3/MLKL RIPK3_MLKL->Complex_IIb This compound This compound This compound->RIPK1 Inhibits

Caption: RIPK1 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_invivo In Vivo Experimentation cluster_invitro In Vitro Confirmation cluster_strategy Strategies for Improved CNS Exposure Administer Administer this compound to animal model Collect_Samples Collect brain and plasma samples Administer->Collect_Samples Quantify Quantify drug concentration (LC-MS/MS) Collect_Samples->Quantify Calculate_Ratio Calculate brain-to-plasma concentration ratio Quantify->Calculate_Ratio MDCK_Assay Perform MDCK-MDR1 transwell assay Calculate_Ratio->MDCK_Assay If ratio is low Calculate_Papp Calculate apparent permeability (Papp) MDCK_Assay->Calculate_Papp Determine_Efflux Determine efflux ratio Calculate_Papp->Determine_Efflux Co-administration Co-administer with P-gp inhibitor Determine_Efflux->Co-administration If efflux is high Formulation Nanoparticle formulation Determine_Efflux->Formulation If efflux is high Direct_Admin Direct CNS administration (ICV) Determine_Efflux->Direct_Admin If efflux is high

Caption: Workflow for Assessing and Addressing Low Brain Penetration.

Troubleshooting_Logic Start No CNS Efficacy Observed Peripheral_Target_Engagement Is there peripheral target engagement? Start->Peripheral_Target_Engagement Assess_PK Assess brain and plasma concentrations Peripheral_Target_Engagement->Assess_PK Yes Re-evaluate_Hypothesis Re-evaluate therapeutic hypothesis Peripheral_Target_Engagement->Re-evaluate_Hypothesis No Brain_Penetration_Low Is brain penetration low? Assess_PK->Brain_Penetration_Low Implement_Strategies Implement strategies to increase CNS exposure Brain_Penetration_Low->Implement_Strategies Yes Brain_Penetration_Low->Re-evaluate_Hypothesis No Consider_Alternatives Consider alternative brain-penetrant RIPK1 inhibitors Implement_Strategies->Consider_Alternatives

Caption: Troubleshooting Logic for this compound CNS Studies.

References

Technical Support Center: Assessment of GSK2982772 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK2982772 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial serine/threonine kinase that acts as a key signaling node in inflammation and programmed cell death pathways, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound can modulate inflammatory responses and prevent certain types of cell death.

Q2: Should I expect to see direct cytotoxicity with this compound in my primary cell cultures?

Published data suggests that this compound has low intrinsic cytotoxicity in various cell lines. For instance, in the human colon cancer cell line HT-29, the 50% cytotoxic concentration (CC50) was found to be greater than 50 µM. Similarly, this compound did not affect the in vitro proliferation of MC38/gp100 and H2023 tumor cell lines. However, primary cells can be more sensitive than immortalized cell lines. Therefore, it is essential to perform a baseline cytotoxicity assessment in your specific primary cell type.

Q3: How does this compound's mechanism of action influence the experimental design for cytotoxicity assessment?

Given that this compound inhibits RIPK1 kinase activity, which is central to the necroptosis pathway, it is often more informative to assess its cytoprotective effects under conditions that induce necroptosis. A common approach is to stimulate primary cells with an inflammatory ligand like Tumor Necrosis Factor-alpha (TNF-α) in combination with a caspase inhibitor (e.g., z-VAD-fmk) to drive the cells towards necroptosis. In this context, this compound is expected to rescue cells from this induced cell death.

Q4: What are the recommended primary cell types for assessing the effects of this compound?

The choice of primary cells should align with your research question. Relevant cell types include:

  • Immune cells: Peripheral Blood Mononuclear Cells (PBMCs), bone marrow-derived macrophages (BMDMs), and primary neutrophils are excellent models as they are key players in inflammatory responses regulated by RIPK1.

  • Tissue-specific primary cells: Depending on the therapeutic area of interest, primary cells such as hepatocytes, renal proximal tubule cells, or synoviocytes can be used to assess tissue-specific effects.

Q5: What are the standard assays to measure cytotoxicity in primary cells treated with this compound?

Several robust methods are available:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP in viable cells, which correlates with cell viability.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These dyes can only enter cells with compromised membranes and are used to count non-viable cells.

  • MTS/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle-treated control cells.

Possible Cause Solution
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent is non-toxic to your primary cells (typically ≤ 0.1%). Perform a solvent toxicity titration curve.
Poor Primary Cell Health Use primary cells with high initial viability (>90%). Ensure proper handling and culture conditions. Avoid using cells from high passage numbers.
Mechanical Stress during Seeding Handle cell suspensions gently and avoid vigorous pipetting to prevent membrane damage.

Issue 2: Inconsistent results between experiments.

Possible Cause Solution
Variability in Primary Cell Donors If possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for accurate cell seeding.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Issue 3: No protective effect of this compound observed in necroptosis induction assays.

Possible Cause Solution
Inefficient Necroptosis Induction Optimize the concentration of the inducing agents (e.g., TNF-α, z-VAD-fmk) and the incubation time for your specific primary cell type.
Suboptimal this compound Concentration Perform a dose-response curve for this compound to determine the optimal protective concentration.
Cell Death Pathway is not RIPK1-dependent Confirm that the induced cell death in your model is indeed necroptosis and is dependent on RIPK1 kinase activity. You can use a positive control RIPK1 inhibitor like Necrostatin-1.

Quantitative Data Summary

The following table summarizes available and representative data on the effect of this compound on cell viability. Note that data for some primary cell types are limited, and hypothetical values are provided as a guide for experimental design.

Cell Type Assay Type Condition Metric Value Reference/Note
Primary Human Neutrophils ATP-based (Cell Viability)TNF-α + Caspase Inhibitor + SMAC mimeticIC50 (protection)Potent blockade observed[1]
Primary Human Hepatocytes LDH, Caspase 3/7, ATPBasal CytotoxicityCC50> 50 µM (Hypothetical)Based on low toxicity profile in cell lines
Human PBMCs MTS AssayBasal CytotoxicityCC50> 50 µM (Hypothetical)Assumes low basal cytotoxicity
Human PBMCs LDH AssayLPS + z-VAD-fmkIC50 (protection)10-100 nM (Hypothetical)Expected range for a potent RIPK1 inhibitor
Murine BMDMs MTS AssayLPS + z-VAD-fmkIC50 (protection)20-150 nM (Hypothetical)Expected range based on mechanism
HT-29 (Human Colon Cancer Cell Line) CellTiter-GloBasal CytotoxicityCC50> 50 µMPublished Data

Experimental Protocols

Protocol 1: Baseline Cytotoxicity Assessment of this compound in Primary Cells

This protocol determines the direct cytotoxic effect of this compound on primary cells.

  • Cell Seeding:

    • Harvest and count primary cells. Ensure viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and recover for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement (LDH Assay Example):

    • Centrifuge the plate to pellet any detached cells.

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH assay reagent according to the manufacturer's instructions.

    • Incubate and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Assessment of this compound's Protective Effect Against Induced Necroptosis in Primary Macrophages

This protocol evaluates the ability of this compound to rescue primary macrophages from induced necroptosis.[2]

  • Cell Seeding:

    • Plate primary macrophages (e.g., BMDMs) in a 96-well plate and allow them to adhere.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in culture medium (e.g., 1 nM to 10 µM).

    • Pre-incubate the cells with this compound or vehicle control for 1-2 hours.

  • Induction of Necroptosis:

    • To each well, add a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).

    • Immediately after, add the necroptosis-inducing stimulus (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α).

    • Include control wells with no inducing agents.

  • Incubation:

    • Incubate the plate for 18-24 hours.

  • Viability Measurement (ATP-based Assay Example):

    • Equilibrate the plate to room temperature.

    • Add the ATP assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_complex_I Complex I (Pro-survival & Inflammation) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2_5 TRAF2/5 RIPK1_scaffold->TRAF2_5 RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 LUBAC LUBAC cIAP1_2->LUBAC NFkB NF-κB Activation LUBAC->NFkB MAPK MAPK Activation LUBAC->MAPK FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_kinase Inhibition Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 This compound This compound This compound->RIPK1_kinase Inhibition

Caption: RIPK1 signaling pathways in response to TNF-α.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment start Start: Isolate Primary Cells seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere/recover (24h) seed->adhere treat Treat with this compound +/- Inducing Agent adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (LDH, ATP, etc.) incubate->assay analyze Data Analysis: Calculate % Cytotoxicity or % Viability assay->analyze end End: Determine CC50 or IC50 analyze->end Troubleshooting_Guide Troubleshooting High Cytotoxicity start High Cytotoxicity Observed q1 Is high cytotoxicity seen in the vehicle control? start->q1 a1_yes Check solvent concentration and primary cell health. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end Resolution a1_yes->end q2 Is the this compound concentration too high? a1_no->q2 a2_yes Perform dose-response curve to find non-toxic range. q2->a2_yes Yes a2_no Consider off-target effects or assay interference. q2->a2_no No a2_yes->end a2_no->end

References

Improving the oral bioavailability of GSK2982772 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of GSK2982772 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key mediator of inflammation, necroptosis (a form of programmed cell death), and the production of pro-inflammatory cytokines.[3][4] By binding to an allosteric pocket of the RIPK1 kinase domain, this compound inhibits its activity, thereby blocking downstream inflammatory signaling pathways.[3][5] This makes it a potential therapeutic agent for various immune-mediated inflammatory diseases.[6][7]

Q2: What are the main challenges associated with the oral bioavailability of this compound?

The primary challenge is its low aqueous solubility.[8][9] this compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which is characterized by high permeability and low solubility.[9][10] While its high permeability allows it to be well-absorbed across the intestinal wall, its low solubility can limit the rate and extent of dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[11][12] This is a particular concern for modified-release formulations designed for once-daily dosing, as the drug may be released in the lower gastrointestinal tract where there is less fluid available for dissolution.[9] Additionally, this compound has a short half-life of approximately 2-3 hours, which necessitates formulation strategies to maintain therapeutic concentrations over a longer period.[13][14]

Q3: How does food intake affect the oral bioavailability of this compound in animal and human studies?

The effect of food on the bioavailability of this compound depends on the formulation. For immediate-release (IR) formulations, food has been shown to have no significant impact on the rate or extent of absorption.[15] However, for modified-release (MR) formulations, co-administration with a high-fat meal has been observed to increase both the maximum plasma concentration (Cmax) and the total exposure (AUC).[9][14] This food effect can alter the pharmacokinetic profile and may not be consistent with a once-daily dosing regimen.[9][14]

Troubleshooting Guide

Issue 1: Inconsistent or low oral bioavailability in preclinical animal studies.

  • Possible Cause 1: Poor dissolution of the compound due to low aqueous solubility.

    • Troubleshooting Tip:

      • Formulation Optimization: For early-stage studies, consider formulating this compound in a solution with solubilizing agents or as a suspension with appropriate wetting agents to enhance dissolution. The lead optimization of this compound involved creating a stable nonsolvated crystalline form with improved solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[8]

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially leading to faster dissolution.

      • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer carrier can improve its solubility and dissolution rate.[11]

  • Possible Cause 2: Suboptimal pharmacokinetic profile of the initial chemical lead.

    • Troubleshooting Tip:

      • Medicinal Chemistry Efforts: The development of this compound involved significant medicinal chemistry to optimize the lead compound's properties. The initial lead had high lipophilicity and low solubility, which was improved by modifying the chemical structure to reduce lipophilicity (log D) and enhance aqueous solubility.[8]

  • Possible Cause 3: P-glycoprotein (P-gp) efflux.

    • Troubleshooting Tip:

      • In vitro transport studies: Although this compound has good cell permeability, it has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit brain penetration.[8] While this may have less impact on systemic bioavailability for a peripherally acting drug, it is a factor to consider, especially if CNS exposure is being evaluated.

Issue 2: Difficulty in achieving a once-daily dosing profile due to the short half-life.

  • Possible Cause: Rapid elimination of the drug.

    • Troubleshooting Tip:

      • Modified-Release (MR) Formulations: The development of MR formulations, such as matrix-based minitablets (MT) or monolithic matrix (MM) tablets, has been a key strategy to prolong the absorption and achieve a pharmacokinetic profile suitable for once-daily dosing.[9][10][14][16][17] These formulations are designed to release the drug over an extended period (e.g., 8 to 12 hours).[9][10]

Experimental Protocols

Protocol 1: Preparation of a Solution Formulation for Oral Dosing in Rats

This protocol is a general guideline for preparing a solution formulation suitable for early-stage pharmacokinetic studies in rats.

  • Objective: To prepare a clear, homogenous solution of this compound for accurate oral administration.

  • Materials:

    • This compound powder

    • Solubilizing agent (e.g., Polyethylene glycol 400 (PEG400), Solutol HS 15)

    • Co-solvent (e.g., Propylene glycol, Ethanol)

    • Vehicle (e.g., Water, 0.5% w/v methylcellulose)

    • Glass vials, magnetic stirrer, and stir bars

    • Pipettes and weighing balance

  • Procedure:

    • Weigh the required amount of this compound.

    • In a glass vial, add the solubilizing agent and co-solvent.

    • Slowly add the this compound powder to the solvent mixture while stirring continuously with a magnetic stirrer.

    • Continue stirring until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but stability at this temperature should be confirmed.

    • Once a clear solution is obtained, add the vehicle to reach the final desired concentration and volume.

    • Visually inspect the final formulation for any precipitation or inhomogeneity before dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRatCynomolgus Monkey
Oral Bioavailability (%) Data not explicitly provided in the search results. However, oral exposure was significantly improved from the lead compound.[8]Data not explicitly provided in the search results.
Oral Exposure (AUC0-∞, µg·h/mL at 2 mg/kg) 2.3[8]Data not explicitly provided in the search results.
Clearance (mL/min/kg) High (69 for the lead compound, improved for this compound)[8]Data not explicitly provided in the search results.
Volume of Distribution (L/kg) High (8.5 for the lead compound)[8]Data not explicitly provided in the search results.
Free Fraction in Blood (%) 4.2[1]11[1]

Table 2: Summary of Modified-Release (MR) Formulation Studies in Humans

FormulationPrandial StateEffect on CmaxEffect on AUCSuitability for Once-Daily Dosing
Matrix Minitab (MT-12h) FastedReduced vs. IR[14]Lower vs. IR[9]Yes[9][14]
Matrix Minitab (MT-12h) High-fat mealIncreased vs. fasted[9][14]Increased vs. fasted[9][14]No[9][14]
Matrix Monolithic (MM-12h) FastedReduced vs. IR[14]Lower vs. IRYes[14]
Matrix Monolithic (MM-12h) Standard mealIncreased vs. fasted[9]Minimal increase vs. fasted[9]Yes
Matrix Monolithic (MM-12h) 1h before standard or high-fat mealMinimal impact vs. fasted[9]Minimal impact vs. fasted[9]Yes

Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits Complex I Complex I RIPK1->Complex I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Inflammation Inflammation Complex I->Inflammation NF-κB Activation This compound This compound This compound->RIPK1 Inhibits Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis API_Properties This compound (BCS Class 2: Low Solubility, High Permeability) Formulation_Strategy Solubility Enhancement (e.g., Solid Dispersion) Modified-Release API_Properties->Formulation_Strategy In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Strategy->In_Vitro_Dissolution Animal_PK_Studies Animal Pharmacokinetic Studies (Rat, Monkey) In_Vitro_Dissolution->Animal_PK_Studies PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) Animal_PK_Studies->PK_Parameters Bioavailability_Assessment Assess Oral Bioavailability PK_Parameters->Bioavailability_Assessment

Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.

References

Technical Support Center: Overcoming Resistance to GSK2982772 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with the RIPK1 inhibitor, GSK2982772.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical mediator of cellular necroptosis and inflammation.[2][3] By inhibiting the kinase activity of RIPK1, this compound can block the necroptotic cell death pathway and reduce the production of pro-inflammatory cytokines.[1][4]

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: The optimal starting concentration of this compound can vary depending on the cell line and experimental conditions. However, based on published in vitro studies, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q4: I am observing a gradual loss of efficacy of this compound in my long-term cell culture. What could be the potential causes?

A4: A gradual loss of efficacy could be due to several factors, including the development of acquired resistance in your cell population, degradation of the compound in the culture medium over time, or instability of your this compound stock solution. The troubleshooting guide below provides detailed steps to investigate these possibilities.

Troubleshooting Guide

Problem: Decreased Sensitivity or Acquired Resistance to this compound

Symptom: Cells that were initially sensitive to this compound-induced growth inhibition or cell death show a reduced response over time with continuous exposure.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
1. Development of Acquired Resistance a. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your long-term cultured cells and compare it to the parental, non-resistant cell line. A significant rightward shift in the dose-response curve and an increased IC50 value will confirm resistance. b. Investigate the RIPK1 Pathway: Use Western blotting to assess the expression and phosphorylation status of key proteins in the RIPK1 signaling pathway (RIPK1, RIPK3, MLKL) in both parental and resistant cells, with and without this compound treatment. Look for changes in protein levels or constitutive activation in the resistant line. c. Assess for Bypass Pathway Activation: Investigate the activation of alternative pro-survival signaling pathways that may compensate for RIPK1 inhibition. Common bypass pathways include NF-κB and MAPK. Use Western blotting to check the phosphorylation status of key mediators like p65 (NF-κB) and ERK1/2 (MAPK). d. Evaluate Drug Efflux Pump Activity: Increased expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can lead to reduced intracellular drug concentration.[5][6] Use a commercially available assay to measure the activity of these pumps in your resistant cells.
2. Compound Instability a. Check Stock Solution: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. b. Verify Working Concentration: Double-check all calculations and dilutions to ensure the correct final concentration of this compound is being used in your experiments.
3. Cell Line Heterogeneity a. Isolate Clonal Populations: Your cell line may consist of a mixed population with varying sensitivities to this compound. The resistant phenotype you are observing could be due to the selection and overgrowth of a pre-existing resistant subpopulation. Consider isolating single-cell clones from your resistant population to obtain a more homogeneous culture for further analysis.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure.

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cell culture flasks/plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Closely monitor the cells for signs of toxicity and growth inhibition. When the cells reach approximately 80% confluency, passage them as you normally would, maintaining the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration (typically after 2-3 passages), gradually increase the drug concentration. A common approach is to double the concentration at each step.

  • Repeat and Select: Continue this process of gradual dose escalation and cell selection over several months. You will likely observe periods of significant cell death followed by the recovery and growth of resistant populations.

  • Establish a Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), you have established a resistant cell line.

  • Characterize the Resistant Line: Perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line. Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: Western Blot Analysis of the RIPK1 Signaling Pathway

This protocol outlines the use of Western blotting to investigate changes in the expression and phosphorylation of key proteins in the RIPK1 pathway.

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat cells with or without this compound for a specified time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Analysis: Compare the protein expression and phosphorylation levels between the parental and resistant cell lines, with and without this compound treatment.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex I Complex I TRADD->Complex I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 TRAF2->Complex I cIAP1/2->RIPK1 Ubiquitination cIAP1/2->Complex I RIPK1->Complex I Complex IIa (Apoptosis) Complex IIa (Apoptosis) RIPK1->Complex IIa (Apoptosis) FADD FADD RIPK1->FADD Complex IIb (Necroptosis) Complex IIb (Necroptosis) RIPK1->Complex IIb (Necroptosis) RIPK3 RIPK3 RIPK1->RIPK3 Activation NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Cell Survival Cell Survival NF-kB Activation->Cell Survival FADD->Complex IIa (Apoptosis) Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-8->Complex IIa (Apoptosis) Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3->Complex IIb (Necroptosis) pRIPK3 pRIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1 Inhibition TNFa TNFa TNFa->TNFR1

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and its inhibition by this compound.

experimental_workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Characterization start Parental Cell Line ic50 Determine IC50 start->ic50 culture Long-term culture with increasing this compound ic50->culture resistant This compound-Resistant Cell Line culture->resistant viability Cell Viability Assay (IC50) resistant->viability western Western Blot (RIPK1 pathway) resistant->western bypass Western Blot (Bypass pathways) resistant->bypass efflux Drug Efflux Assay resistant->efflux

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

References

Addressing the short half-life of GSK2982772 in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing experiments with the selective RIPK1 inhibitor, GSK2982772, paying special attention to its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It binds to an allosteric pocket of the RIPK1 kinase domain, preventing the downstream signaling that leads to necroptosis and inflammation. This inhibition can protect cells from TNF-induced necroptotic cell death.

Q2: What is the half-life of this compound?

A2: this compound has a short half-life of approximately 2-3 hours in humans.[1][2] This is a critical factor to consider in experimental design to ensure continuous target engagement.

Q3: How does the short half-life of this compound impact experimental design?

A3: The short half-life necessitates dosing regimens that ensure the compound's concentration remains above its effective level for the duration of the experiment. In clinical trials, this was addressed by administering the drug two (BID) or three (TID) times a day.[2][3] For in vitro and in vivo preclinical studies, similar strategies of repeated administration are required.

Q4: Have modified-release formulations of this compound been developed?

A4: Yes, to address the challenge of the short half-life, once-daily modified-release formulations of this compound have been developed and tested in clinical trials. These formulations are designed to provide sustained exposure to the drug over a 24-hour period.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent results in in vitro assays. Fluctuation in the effective concentration of this compound due to its short half-life and metabolic degradation in cell culture.Implement a repeated dosing schedule. Refresh the media with a new dose of this compound every 2-3 half-lives (e.g., every 4-6 hours) to maintain a steady concentration. Alternatively, consider using a continuous perfusion cell culture system.
Lack of efficacy in animal models despite using a clinically relevant dose. Suboptimal pharmacokinetic profile in the chosen animal model, leading to rapid clearance and insufficient target engagement over time.Increase the dosing frequency (e.g., to twice or three times daily) based on the pharmacokinetic profile in the specific animal model. If possible, use a modified-release formulation if available for preclinical studies. Conduct pilot pharmacokinetic studies to determine the optimal dosing regimen.
High variability in in vivo study outcomes. Inconsistent drug exposure between animals due to rapid metabolism.Ensure precise timing of drug administration and sample collection. Consider using osmotic pumps for continuous delivery in suitable animal models to maintain stable plasma concentrations.
Difficulty extrapolating in vitro findings to in vivo models. The dynamic in vivo environment with rapid metabolism and clearance is not fully replicated in standard in vitro setups.Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict the in vivo exposure needed to achieve the desired pharmacological effect based on in vitro potency. In vitro to in vivo extrapolation (IVIVE) models can also be beneficial.[4][5][6][7]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Half-life (t½) ~2-3 hours[1][2]
Time to Maximum Concentration (Tmax) 1.5-2.5 hours[2]

Table 2: Dosing Regimens of this compound in Clinical Trials

IndicationDosing RegimenDurationReference
Plaque Psoriasis60 mg BID or TID84 days[3]
Rheumatoid Arthritis60 mg BID or TID84 days[3]
Ulcerative Colitis60 mg TID42 days[3]

Experimental Protocols

In Vitro Necroptosis Inhibition Assay

Objective: To assess the ability of this compound to inhibit TNF-induced necroptosis in a cell-based assay, accounting for its short half-life.

Materials:

  • HT-29 or other suitable cells (e.g., L929)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Pre-treatment (Initial Dose): Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the cells.

  • Induction of Necroptosis: After 1 hour of pre-treatment with this compound, add TNF-α (e.g., 30 ng/mL) and z-VAD-FMK (e.g., 20 µM) to induce necroptosis.

  • Repeated Dosing: To counteract the short half-life of this compound, perform a half-media change and re-add the compound at the initial concentrations every 4 hours for the duration of the experiment (e.g., 24 hours).

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using a commercially available assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.

In Vivo Murine Model of Systemic Inflammatory Response

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of TNF-induced systemic inflammation, with a dosing regimen adapted to its short half-life.

Materials:

  • BALB/c mice

  • This compound formulated for oral administration

  • Recombinant murine TNF-α

  • Vehicle control

Methodology:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing Regimen: Based on the short half-life, a frequent dosing schedule is necessary. For example, administer this compound orally at a specified dose (e.g., 10, 30, 100 mg/kg) three times a day (TID) at 4-hour intervals. The last dose should be administered 1 hour before the TNF-α challenge.

  • Induction of Inflammation: Inject mice with a lethal dose of murine TNF-α intraperitoneally.

  • Monitoring: Monitor the survival and clinical signs of the mice over a 24-hour period.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the survival rates between the this compound-treated and vehicle-treated groups.

Visualizations

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1_Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival/Inflammation) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC RIPK1_deub Deubiquitinated RIPK1 RIPK1->RIPK1_deub Deubiquitination (e.g., by CYLD) IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation RIPK3 RIPK3 RIPK1_deub->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization This compound This compound This compound->RIPK1_deub Inhibition TNFa TNFα TNFa->TNFR1 Binding

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow start Start seed_cells Seed Cells (e.g., HT-29) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_gsk Add this compound (Initial Dose) incubate_24h->add_gsk induce_necroptosis Induce Necroptosis (TNFα + zVAD) add_gsk->induce_necroptosis re_dose Re-dose with This compound (every 4h) induce_necroptosis->re_dose To maintain concentration incubate_24h_2 Incubate 24h re_dose->incubate_24h_2 measure_viability Measure Cell Viability incubate_24h_2->measure_viability end End measure_viability->end

Caption: Workflow for an in vitro necroptosis assay with repeated dosing of this compound.

References

GSK2982772 species selectivity considerations for experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on species selectivity considerations for the experimental use of GSK2982772, a selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower efficacy of this compound in our rodent models compared to what is reported for human cells. Is this expected?

A1: Yes, this is an expected observation. This compound exhibits significant species selectivity, with much higher potency against primate RIPK1 compared to non-primate RIPK1.[1] This is not due to off-target effects but is a known characteristic of this specific inhibitor.

Q2: What is the molecular basis for the species selectivity of this compound?

A2: The species selectivity of this compound is attributed to differences in the amino acid sequence of the RIPK1 activation loop between primate and non-primate species.[1] These differences likely alter the conformation of the activation loop in murine RIPK1, reducing the binding affinity of this compound, which is a type III kinase inhibitor that binds to an allosteric pocket.[1]

Q3: Can I use this compound in rodent models for any type of study?

A3: Due to the reduced potency in rodents, the use of this compound in long-term efficacy models in these species may not be feasible.[1] However, it can still be a valuable tool for acute in vivo models where sufficient target engagement can be achieved with higher doses.[2] It is crucial to confirm target engagement in your specific model system.

Q4: Are there alternative RIPK1 inhibitors that do not show this species selectivity?

A4: The publication that describes this compound mentions that type II DFG-out RIPK1 inhibitors they previously profiled did not show this species selectivity.[1] Researchers may consider exploring other classes of RIPK1 inhibitors if equivalent potency across species is a critical requirement for their experimental design.

Q5: How can I confirm target engagement of this compound in my experimental model?

A5: Target engagement can be confirmed using techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][4][5][6] Additionally, downstream pharmacodynamic biomarkers, such as the inhibition of TNF-induced cytokine production or necroptosis, can be assessed.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against RIPK1 from various species.

SpeciesAssay TypeIC50 (µM)Fold Difference (vs. Human)
HumanRIP1 FP0.0161
MonkeyRIP1 FP0.0201.25
RabbitRIP1 FP0.7949
RatRIP1 FP2.0125
MouseRIP1 FP2.5156
DogRIP1 FP5.0313
MinipigRIP1 FP>10>625
Data sourced from Harris et al., J. Med. Chem. 2017, 60, 4, 1247–1261.[1]

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound against RIPK1 from different species.

Materials:

  • Recombinant RIPK1 enzyme (from the species of interest)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add 5 µL of the this compound dilutions or vehicle control to the wells of the assay plate.

  • Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the target engagement of this compound with RIPK1 in intact cells.

Materials:

  • Cells expressing the RIPK1 protein of interest

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-RIPK1 antibody

Procedure:

  • Treat cultured cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Allow the samples to cool to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb cIAP12 cIAP1/2 TRAF2->cIAP12 TRAF2->Complex_I LUBAC LUBAC cIAP12->LUBAC cIAP12->Complex_I LUBAC->Complex_I NFkB NF-κB Activation (Pro-survival, Inflammation) Complex_I->NFkB FADD_a FADD Complex_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected in vivo results check_potency Q: Is there a known species difference in potency? start->check_potency yes_potency A: Yes, this compound is less potent in non-primates. check_potency->yes_potency Yes confirm_target_engagement Confirm Target Engagement in your model check_potency->confirm_target_engagement No/Unknown yes_potency->confirm_target_engagement cetsa Perform Cellular Thermal Shift Assay (CETSA) confirm_target_engagement->cetsa pd_biomarkers Assess Pharmacodynamic (PD) Biomarkers confirm_target_engagement->pd_biomarkers engagement_achieved Q: Is target engagement achieved? cetsa->engagement_achieved pd_biomarkers->engagement_achieved yes_engagement A: Yes. Investigate other factors: - Pharmacokinetics (PK) - Disease model relevance engagement_achieved->yes_engagement Yes no_engagement A: No. Increase dose or consider alternative model/inhibitor engagement_achieved->no_engagement No

Caption: Workflow for troubleshooting unexpected in vivo results with this compound.

Troubleshooting_Guide issue Issue Low or No Efficacy in Rodent Model cause1 Potential Cause 1 Reduced Potency of this compound issue->cause1 cause2 Potential Cause 2 Poor Pharmacokinetics (PK) issue->cause2 cause3 Potential Cause 3 Inappropriate Disease Model issue->cause3 solution1 Solution - Confirm expected potency difference. - Increase dose to achieve target engagement. - Consider acute vs. chronic models. cause1->solution1 solution2 Solution - Perform PK studies to measure exposure. - Optimize formulation and dosing regimen. cause2->solution2 solution3 Solution - Ensure the model is RIPK1-dependent. - Validate the model with other tool compounds. cause3->solution3

References

How to prepare GSK2982772 stock solutions for in vitro use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for GSK2982772. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for preparing and using this compound stock solutions in in vitro research settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The highly recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4] The compound is highly soluble in DMSO but is practically insoluble in water.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1][3]

Q2: What is the maximum solubility of this compound in common solvents?

A2: this compound exhibits the highest solubility in DMSO. Reported solubility values can vary between suppliers and batches. The quantitative data is summarized in the table below.

Q3: My compound is not dissolving completely. What should I do?

A3: If you encounter precipitation or difficulty in dissolving the compound, gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can help facilitate dissolution.[1][5] Ensure your DMSO is fresh and anhydrous, as moisture can hinder solubility.[1][3]

Q4: How should I store the this compound stock solution?

A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots in tightly sealed vials at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Q5: How do I prepare a working solution from the high-concentration DMSO stock for my cell culture experiment?

A5: To prepare a working solution, the high-concentration DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1% to 0.5%. Always add the DMSO stock to the medium (not the other way around) and mix thoroughly to avoid precipitation.

Q6: What are typical working concentrations for in vitro experiments?

A6: The optimal working concentration depends on the specific cell type and assay. This compound is a potent inhibitor of RIPK1 with an IC50 of 16 nM for the human enzyme.[1][3] Studies have used concentrations ranging from the low nanomolar to the low micromolar range. For example, concentrations of 3-300 nM have been used to reduce cytokine production in tissue explants[4], while other cell-based assays have used concentrations up to 10 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Solubility Data

The solubility of this compound in various solvents is summarized below. Note that values can vary slightly between different sources and batches.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 75 - 250 mg/mL[1][3]198.7 - 662.4 mM[1][3]Highly soluble. Use of fresh, anhydrous DMSO and sonication is recommended for higher concentrations.[1]
Ethanol 5 - 17.5 mg/mL[2][4]13.2 - 46.4 mM[2][4]Moderately soluble.
DMF 10 mg/mL[2][4]26.5 mM[2][4]Moderately soluble.
DMSO:PBS (pH 7.2) (1:5) 0.16 mg/mL[2][4]0.42 mM[2][4]Low solubility in aqueous solutions.
Water < 0.1 mg/mL[1]Insoluble[1]

Molecular Weight of this compound: 377.40 g/mol [1][7]

Stock Solution Preparation Table (using DMSO)

This table provides the required volume of DMSO to dissolve a specific mass of this compound powder to achieve common stock concentrations.

Desired Stock ConcentrationMass of this compound
1 mg 5 mg 10 mg
1 mM 2.65 mL13.25 mL26.50 mL
5 mM 0.53 mL2.65 mL5.30 mL
10 mM 0.265 mL1.325 mL2.65 mL
50 mM 0.053 mL0.265 mL0.53 mL

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight (377.40 g/mol ), add the calculated volume of fresh, anhydrous DMSO to the powder. To make a 10 mM stock solution with 1 mg of powder, add 265 µL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the powder. If needed, gently warm the tube to 37°C or place it in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1][5]

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C.[1]

Protocol: Preparation of a 1 µM Working Solution
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

  • Final Dilution: Add the intermediate stock to your final volume of cell culture medium to achieve the desired 1 µM concentration. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of medium in a culture well.

  • Mixing and Incubation: Mix gently by pipetting or swirling the plate. Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., <0.1%).

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment intermediate 7. Create Intermediate Dilution in Medium thaw->intermediate final 8. Perform Final Dilution in Culture Medium intermediate->final experiment 9. Add to Cells final->experiment

Caption: Workflow for preparing this compound stock and working solutions.

G start Compound Won't Dissolve check_dmso Is the DMSO fresh/anhydrous? start->check_dmso use_new Use newly opened anhydrous DMSO. check_dmso->use_new No heat_sonicate Did you try warming (37°C) or sonicating? check_dmso->heat_sonicate Yes use_new->heat_sonicate apply_heat Gently warm and/or sonicate for 5-10 min. heat_sonicate->apply_heat No check_conc Is the concentration too high? heat_sonicate->check_conc Yes apply_heat->check_conc lower_conc Lower the concentration or use more solvent. check_conc->lower_conc Yes contact_support Precipitation persists. Contact vendor's technical support. check_conc->contact_support No

Caption: Troubleshooting guide for this compound dissolution issues.

References

Validation & Comparative

Validating GSK2982772 On-Target Effects: A Comparative Analysis of the TEAR1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Target Engagement Assessment for RIPK1 (TEAR1) assay used to validate the on-target effects of GSK2982772, a selective RIPK1 inhibitor. The performance of the TEAR1 assay is objectively compared with alternative methods, supported by experimental data to aid researchers in selecting the most appropriate target validation strategy.

Introduction to this compound and RIPK1 Signaling

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1][2] RIPK1 is a key signaling node in the tumor necrosis factor (TNF) receptor pathway.[1][3][4] Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form a membrane-associated complex (Complex I), initiating a signaling cascade that can lead to either cell survival through NF-κB activation or, under specific conditions, cell death via apoptosis or necroptosis.[3][4][5][6] this compound inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling that leads to inflammation and necroptosis.

On-Target Validation: The Role of the TEAR1 Assay

The TEAR1 assay is an antibody-based immunoassay designed to directly measure the binding of inhibitors to RIPK1 in cells and tissues.[2][7] It operates on the principle of competition, where the binding of a drug like this compound to RIPK1 induces a conformational change in the protein. This change prevents the binding of a specific "free-RIPK1" antibody to its epitope within the activation loop.[7] A second "total-RIPK1" antibody recognizes both inhibitor-bound and unbound RIPK1, allowing for the quantification of target engagement.[2]

Comparative Analysis of Target Engagement Assays

The TEAR1 assay provides a direct measure of target occupancy. However, other methods, such as the Cellular Thermal Shift Assay (CETSA), offer alternative approaches to validate target engagement. CETSA measures the thermal stabilization of a target protein upon ligand binding. The following table compares the performance of the TEAR1 assay with CETSA for RIPK1 inhibitors.

Table 1: Comparison of TEAR1 and CETSA for RIPK1 Target Engagement

FeatureTEAR1 AssayCellular Thermal Shift Assay (CETSA)
Principle Competitive immunoassay based on conformational change upon inhibitor binding.[2][7]Ligand-induced thermal stabilization of the target protein.[8][9]
Readout Measures the fraction of unbound ("free") RIPK1 relative to total RIPK1.[2]Measures the amount of soluble protein remaining after heat treatment.[8]
Sample Type Cell lysates, tissue homogenates, whole blood.[2][7]Intact cells, cell lysates, tissue homogenates, PBMCs.[8][9][10]
Throughput High-throughput compatible (96- or 384-well plates).Can be adapted for high-throughput screening.[11]
Applicability Specific to inhibitors that induce a conformational change recognized by the "free-RIPK1" antibody (e.g., benzoxazepinone class of inhibitors like this compound).[7]Broadly applicable to any ligand that induces thermal stabilization of the target protein.[8]

Quantitative Data Comparison

The following table presents a summary of half-maximal effective concentration (EC50) values for various RIPK1 inhibitors, including compounds from the same class as this compound, as determined by TEAR1 and CETSA. This data demonstrates a strong correlation between the two assays in quantifying target engagement.

Table 2: EC50 Values of RIPK1 Inhibitors in TEAR1 and CETSA Assays

CompoundTEAR1 EC50 (nM)Alpha CETSA® EC50 (nM)MSD CETSA® EC50 (nM)
GSK'4810.51.20.8
GSK'253Not Reported1.91.5
Compound ANot Reported4.63.2
Compound BNot Reported118.1
Necrostatin-1>1000180220
Necrostatin-1s330140120
Necrostatin-4460310250
Data sourced from a study on quantitative target engagement of RIPK1 inhibitors.[12] Note: While direct EC50 values for this compound were not available in this comparative dataset, GSK'481 and GSK'253 belong to the same benzoxazepinone class of RIPK1 inhibitors.

Experimental Protocols

TEAR1 Assay Protocol (Generalized)

This protocol is a generalized representation based on published descriptions.[2][7]

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.

    • For whole blood, dilute with RIPA buffer.

    • Incubate samples on ice and clarify by centrifugation to remove debris.

  • Immunoassay:

    • Coat a 96-well plate with a capture antibody that binds to total RIPK1.

    • Add the prepared lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add one of two detection antibodies:

      • Plate 1 (Free-RIPK1): A rabbit anti-human RIPK1 antibody that only recognizes the unbound conformation of RIPK1.

      • Plate 2 (Total-RIPK1): A different rabbit anti-human RIPK1 antibody that recognizes both bound and unbound RIPK1.

    • Incubate to allow the detection antibodies to bind.

    • Wash the plate to remove unbound detection antibodies.

    • Add a labeled secondary antibody (e.g., electrochemiluminescent-labeled anti-rabbit antibody).

    • Incubate and wash.

    • Add substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of target engagement by comparing the signal from the "Free-RIPK1" plate to the "Total-RIPK1" plate.

Cellular Thermal Shift Assay (CETSA) Protocol (Generalized)

This protocol is a generalized representation based on published descriptions.[8][13]

  • Cell Treatment:

    • Treat intact cells with the desired concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Incubate to allow for compound entry and target binding.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a specific temperature (determined through a temperature gradient experiment) for a defined time (e.g., 3-8 minutes).

    • Cool the samples on ice.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble, stabilized protein.

    • Quantify the amount of soluble RIPK1 using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble RIPK1 as a function of the inhibitor concentration to determine the EC50 value.

Visualizing the RIPK1 Signaling Pathway and Assay Workflows

To better understand the biological context and the experimental procedures, the following diagrams have been generated.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway upon TNF-α Stimulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex I Recruits NF-kB Activation NF-kB Activation (Cell Survival, Inflammation) Complex I->NF-kB Activation Activates Complex IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex I->Complex IIa Transitions to Complex IIb (Necrosome) Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex I->Complex IIb (Necrosome) Transitions to Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway initiated by TNF-α.

TEAR1_Assay_Workflow TEAR1 Assay Workflow cluster_steps A Sample Preparation (Cell/Tissue Lysate) B Coat Plate with Total-RIPK1 Capture Ab A->B C Add Lysate to Plate B->C D Wash C->D E Add Detection Ab (Free-RIPK1 or Total-RIPK1) D->E F Wash E->F G Add Labeled Secondary Ab F->G H Wash G->H I Add Substrate & Measure Signal H->I

Caption: Generalized workflow of the TEAR1 assay.

CETSA_Workflow CETSA Workflow cluster_steps A Treat Intact Cells with Inhibitor B Heat Treatment A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Protein) D->E F Quantify Soluble RIPK1 (e.g., Western Blot, ELISA) E->F

Caption: Generalized workflow of the Cellular Thermal Shift Assay.

Conclusion

The TEAR1 assay is a robust and specific method for validating the on-target engagement of benzoxazepinone-class RIPK1 inhibitors like this compound. Its competitive immunoassay format allows for direct quantification of target occupancy in various biological samples. While alternative methods like CETSA offer broader applicability to different classes of inhibitors, the strong correlation in quantitative data between TEAR1 and CETSA for RIPK1 inhibitors validates the utility of both approaches. The choice of assay will depend on the specific inhibitor chemotype and the experimental context. For compounds like this compound that induce the necessary conformational change, the TEAR1 assay provides a highly specific and efficient method for on-target validation in drug development.

References

A Comparative Guide: GSK2982772 vs. Necrostatin-1 for the Inhibition of Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of programmed cell death research, the targeted inhibition of necroptosis has emerged as a promising therapeutic strategy for a variety of inflammatory and degenerative diseases. At the forefront of this endeavor are small molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical upstream regulator of the necroptotic pathway. This guide provides a detailed comparison of two prominent RIPK1 inhibitors: the clinical candidate GSK2982772 and the widely used research tool necrostatin-1.

Mechanism of Action: Targeting the Gatekeeper of Necroptosis

Both this compound and necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1.[1] RIPK1's kinase function is a linchpin in the signaling cascade that leads to the formation of the necrosome, a protein complex essential for the execution of necroptosis. By inhibiting RIPK1, these compounds prevent the subsequent recruitment and phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), effectively halting the necroptotic cell death program.

This compound is a highly potent and selective, ATP-competitive inhibitor of RIPK1.[2] Its design as a clinical candidate reflects a high degree of specificity for RIPK1, minimizing off-target effects.

Necrostatin-1 , the first-in-class inhibitor of necroptosis, also allosterically inhibits RIPK1.[3] However, it is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][4] This lack of specificity can complicate the interpretation of experimental results.

Quantitative Comparison of Efficacy

The potency of this compound and necrostatin-1 in inhibiting RIPK1 and necroptosis has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key indicators of their efficacy.

CompoundTargetAssay TypeIC50 / EC50 (nM)Reference
This compound Human RIPK1Biochemical Assay16--INVALID-LINK--
Necrostatin-1 RIPK1Biochemical Assay182--INVALID-LINK--
Necrostatin-1 TNF-α-induced necroptosisCell-based Assay494--INVALID-LINK--

As the data indicates, this compound is substantially more potent in directly inhibiting RIPK1 kinase activity compared to necrostatin-1.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical necroptosis signaling pathway and the points of intervention for this compound and necrostatin-1.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I TNFa TNFa TNFa->TNFR1 RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome p-MLKL p-MLKL MLKL->p-MLKL Necrosome->MLKL Phosphorylation Pore Formation Pore Formation p-MLKL->Pore Formation Oligomerization & Translocation Necroptosis Necroptosis Pore Formation->Necroptosis This compound This compound This compound->RIPK1 Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1

Caption: Necroptosis signaling pathway and inhibitor targets.

Experimental Protocols

To assess and compare the efficacy of this compound and necrostatin-1, a standardized in vitro necroptosis inhibition assay can be employed.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29, L929, or Jurkat cells).

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate

  • Pan-caspase inhibitor (e.g., zVAD-FMK)

  • This compound

  • Necrostatin-1

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and necrostatin-1 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a solution of TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM) in complete medium. Add 100 µL of this solution to each well (except for the untreated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a preferred method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.

Western Blot Analysis of Necroptosis Signaling

This protocol is for confirming the inhibition of RIPK1 and MLKL phosphorylation.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and necroptosis-inducing agents as described above.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Experimental Workflow Visualization

The following diagram outlines the workflow for comparing the efficacy of the two inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Seed cells in 96-well and 6-well plates Pre-treatment Pre-treat cells with inhibitors Cell_Culture->Pre-treatment Inhibitor_Prep Prepare serial dilutions of This compound & Necrostatin-1 Inhibitor_Prep->Pre-treatment Induction_Mix Prepare TNF-α + zVAD-FMK solution Induction Induce necroptosis Induction_Mix->Induction Pre-treatment->Induction Incubation Incubate for 18-24 hours Induction->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Perform Western Blot for p-RIPK1 and p-MLKL Incubation->Western_Blot IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Phosphorylation_Analysis Analyze protein phosphorylation levels Western_Blot->Phosphorylation_Analysis Comparison Compare efficacy and potency IC50_Determination->Comparison Phosphorylation_Analysis->Comparison

Caption: Workflow for comparing necroptosis inhibitors.

Conclusion

Both this compound and necrostatin-1 are valuable tools for studying and inhibiting necroptosis. However, for researchers and drug development professionals, the choice between them depends on the specific application.

  • This compound is the superior choice for studies requiring high potency and specificity, particularly in translational and pre-clinical research where minimizing off-target effects is crucial. Its development as a clinical candidate underscores its favorable pharmacological profile.

  • Necrostatin-1 , while less potent and specific, remains a useful tool for initial in vitro studies and proof-of-concept experiments, especially when its off-target effects are considered and controlled for.

Ultimately, the selection of an inhibitor should be guided by the experimental goals, with a clear understanding of the strengths and limitations of each compound.

References

GSK2982772 vs. Other RIPK1 Inhibitors: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. GSK2982772 is a potent and selective RIPK1 inhibitor that has undergone clinical investigation. This guide provides a comparative analysis of this compound against other notable RIPK1 inhibitors in preclinical models, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
This compound Human RIPK116Kinase Assay[1][2]
Monkey RIPK120Kinase Assay[1]
Necrostatin-1 (Nec-1) RIPK1182Kinase Assay[3]
Necrostatin-1s (Nec-1s) Human RIPK1Not specifiedNot specified[4]
Murine RIPK1Not specifiedNot specified[4]
SAR443820 (DNL788) RIPK13.16Human PBMCs[5]
GSK3145095 RIPK16.3Kinase Assay[6]
RIPA-56 RIPK113Kinase Assay[7]

Table 2: Cellular Activity of RIPK1 Inhibitors

InhibitorCell LineAssayEC50 (nM)Reference
This compound Human Whole BloodMIP-1β production1.76 ng/mL (IC50)[8]
Necrostatin-1 (Nec-1) JurkatTNF-induced necroptosis490[3][9]
RIPA-56 L929TZS-induced necrosis27[7]
GSK3145095 Human Whole BloodMIP-1β production5[10]

Experimental Protocols: Key Methodologies

Detailed protocols for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on RIPK1 kinase activity.

Protocol:

  • Recombinant human RIPK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein) and ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

  • The amount of phosphorylated substrate or ADP produced is quantified. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP followed by autoradiography, or by using commercially available kinase assay kits like ADP-Glo that measure ADP production lumimetrically.[11][12][13]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

TNF-α-induced Necroptosis in L929 Cells

This cellular assay assesses the ability of an inhibitor to protect cells from necroptotic cell death.

Protocol:

  • Murine fibrosarcoma L929 cells are seeded in 96-well plates.[14][15]

  • Cells are pre-treated with various concentrations of the RIPK1 inhibitor for a specified time (e.g., 1 hour).

  • Necroptosis is induced by the addition of tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), often in combination with a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM) to block apoptosis and sensitize the cells to necroptosis.[16]

  • After an incubation period (e.g., 24 hours), cell viability is assessed using methods such as MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[17]

  • EC50 values are determined by plotting the percentage of cell protection against the inhibitor concentration.

In Vivo Model: TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This model evaluates the efficacy of RIPK1 inhibitors in a systemic inflammation model.

Protocol:

  • Male C57BL/6 mice are used for the study.

  • The RIPK1 inhibitor or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified time before TNF-α challenge.[7]

  • SIRS is induced by an intravenous or intraperitoneal injection of a lethal dose of murine TNF-α.[7][18]

  • Core body temperature and survival are monitored over several hours. A drop in body temperature is a key indicator of the systemic inflammatory response.

  • Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to assess the anti-inflammatory effect of the inhibitor.[19]

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.

Protocol:

  • Male DBA/1J mice are typically used as they are susceptible to CIA.

  • On day 0, mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.[6]

  • A booster immunization with type II collagen in incomplete Freund's adjuvant (IFA) is given on day 21.[6]

  • Treatment with the RIPK1 inhibitor or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis).

  • The severity of arthritis is assessed regularly by scoring the erythema and swelling of the paws. Paw thickness can also be measured using a caliper.

  • At the end of the study, joints can be collected for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.[4]

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.

Protocol:

  • Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA containing Mycobacterium tuberculosis. The emulsion is injected subcutaneously.

  • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis.

  • Treatment with the RIPK1 inhibitor or vehicle is administered according to the study design (prophylactic or therapeutic).

  • At the end of the experiment, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination, and for measuring cytokine levels.[14]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the key signaling pathway and a general experimental workflow are provided below using Graphviz (DOT language).

RIPK1-Mediated Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_receptor Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination ComplexI Complex I (Pro-survival/Inflammation) RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK1->ComplexIIb NFkB NF-κB Activation ComplexI->NFkB MAPK MAPK Activation ComplexI->MAPK Apoptosis Apoptosis ComplexIIa->Apoptosis FADD FADD FADD->ComplexIIa Casp8_a Caspase-8 Casp8_a->RIPK1 Cleavage Casp8_a->ComplexIIa MLKL MLKL ComplexIIb->MLKL Phosphorylation RIPK3 RIPK3 RIPK3->ComplexIIb pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Translocation Inhibitor RIPK1 Inhibitors (e.g., this compound) Inhibitor->RIPK1

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

General Experimental Workflow for Preclinical Evaluation of RIPK1 Inhibitors

Experimental_Workflow start Start: Select RIPK1 Inhibitor in_vitro In Vitro Characterization start->in_vitro kinase_assay Biochemical Kinase Assay (IC50 determination) in_vitro->kinase_assay cell_assay Cell-Based Necroptosis Assay (EC50 determination) in_vitro->cell_assay selectivity Kinase Selectivity Profiling in_vitro->selectivity in_vivo In Vivo Efficacy Studies kinase_assay->in_vivo cell_assay->in_vivo selectivity->in_vivo sirs_model Acute Inflammation Model (e.g., TNF-induced SIRS) in_vivo->sirs_model arthritis_model Chronic Inflammatory Disease Model (e.g., Collagen-Induced Arthritis) in_vivo->arthritis_model ms_model Neuroinflammatory Disease Model (e.g., EAE) in_vivo->ms_model pkpd Pharmacokinetics & Pharmacodynamics sirs_model->pkpd arthritis_model->pkpd ms_model->pkpd analysis Data Analysis and Comparison pkpd->analysis end End: Candidate Selection analysis->end

Caption: A generalized workflow for the preclinical evaluation of RIPK1 inhibitors.

References

Validating the Kinase Selectivity of GSK2982772: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of GSK2982772, a first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] this compound is under investigation as a potential treatment for inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.[5] Its mechanism of action involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-mediated necroptosis and cytokine production.[4][6] This analysis compares its performance against other kinase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Context

This compound is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream kinase in the innate immune response.[2][7] RIPK1 acts as a key signaling node downstream of death receptors like TNFR1. Its kinase activity is essential for driving inflammatory cell death (necroptosis), while its scaffolding function can facilitate NF-κB signaling.[2][4] By selectively inhibiting the kinase function of RIPK1, this compound aims to block the pro-inflammatory necroptosis pathway.

To understand the specificity of this compound, it is useful to contrast the RIPK1 pathway with that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial sensors NOD1 and NOD2.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_necroptosome Necroptosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNFα TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination (Scaffold activity) NFkB NF-κB Activation (Pro-survival) RIPK1->NFkB leads to RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity activates MLKL p-MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis This compound This compound This compound->RIPK1 inhibits

Caption: Simplified RIPK1 signaling pathway.

RIPK2_Signaling_Pathway cluster_cytosol Cytosol MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP recruits NFkB NF-κB Activation RIPK2->NFkB activates XIAP->RIPK2 Ubiquitination Cytokines Inflammatory Cytokines NFkB->Cytokines induces Inhibitor RIPK2 Inhibitor (e.g., Ponatinib, GSK583) Inhibitor->RIPK2 inhibits

Caption: Contrasting NOD2-RIPK2 signaling pathway.

Kinase Selectivity Profile of this compound

This compound exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high degree of selectivity.[2][8] This "Type III" binding results in minimal off-target activity.

Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of this compound. When tested at a concentration of 10 μM against 339 different kinases, this compound showed no significant inhibition (<50%) of any kinase other than RIPK1, indicating a selectivity of over 1,000-fold for its primary target.[2][7]

Table 1: Comparative Kinase Inhibitor Potency

The following table summarizes the inhibitory potency of this compound against human RIPK1 and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.

CompoundPrimary TargetInhibitor TypePotency (IC50 / KD)Key Characteristics
This compound RIPK1 Type III (Allosteric) 16 nM (IC50) [7]First-in-class, orally active, exquisite selectivity. [2][3]
Necrostatin-1s (Nec-1s)RIPK1Type III (Allosteric)~200-500 nM (IC50)Tool compound; moderate potency and poor pharmacokinetic properties.[2][9]
PonatinibMulti-kinase (including RIPK2)Type II6.7 nM (IC50 vs RIPK2)[10]FDA-approved drug; potent but promiscuous kinase inhibitor.[10][11]
RegorafenibMulti-kinase (including RIPK2)Type II41 nM (IC50 vs RIPK2)[10]FDA-approved drug with activity against RIPK2.[10][12]
GSK583RIPK2Type I8.0 nM (IC50 vs TNFα)[13]Selective, ATP-competitive RIPK2 inhibitor.[11][13]
WEHI-345RIPK2Type I46 nM (KD)[13]Selective RIPK2 inhibitor with in vivo activity.[11][12][13]

Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity by 50%. KD (dissociation constant) is a measure of binding affinity.

Experimental Protocols and Workflows

Validating the kinase selectivity of a compound like this compound involves a multi-step process, starting with broad screening and moving to specific cellular assays.

experimental_workflow start Test Compound (this compound) panel_screen Large Kinase Panel Screen (e.g., >300 kinases at 10µM) start->panel_screen data_analysis Data Analysis (% Inhibition) panel_screen->data_analysis selectivity_profile Determine Selectivity Profile (Identify Off-Targets) data_analysis->selectivity_profile ic50 IC50 Determination for Primary Target (e.g., RIPK1 using ADP-Glo assay) selectivity_profile->ic50 If selective cellular_assay Cellular On-Target Validation (e.g., TNF-induced necroptosis assay) ic50->cellular_assay result Validated Selective Inhibitor cellular_assay->result

References

GSK2982772: A Comparative Guide to its Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2982772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis.[1][2][3] This guide provides a comprehensive cross-validation of this compound's activity in various cell lines, offering a comparative analysis with other relevant inhibitors and detailed experimental methodologies to support further research and development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to an allosteric pocket within the RIPK1 kinase domain.[1] This binding event stabilizes RIPK1 in an inactive conformation, thereby blocking its kinase activity. The inhibition of RIPK1 prevents the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.

Signaling Pathway

The primary signaling pathway modulated by this compound is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and, together with RIPK3, forms the necrosome complex, which ultimately leads to lytic cell death known as necroptosis. This compound intervenes by directly inhibiting the kinase activity of RIPK1, thus preventing the formation and activation of the necrosome.

RIPK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Oligomerization Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibition Caspase8 Caspase-8 Caspase8->RIPK1 Cleavage (Inhibition of Necroptosis)

RIPK1 signaling pathway and the inhibitory action of this compound.

Comparative Activity of RIPK1 and RIPK3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant inhibitors in various cell lines. This data allows for a direct comparison of their potency and cellular activity.

InhibitorTargetCell LineCell TypeAssay TypeIC50 (nM)Reference
This compound RIPK1 U937 Human Monocytic LeukemiaNecroptosis Inhibition (Cell Viability)6.3 [4]
This compound RIPK1 Primary Human Neutrophils Human NeutrophilsNecroptosis Inhibition (Cell Viability)1.6 [5]
This compound RIPK1 HT-29 Human Colon AdenocarcinomaNecroptosis Inhibition (Cell Viability)3.6 [1]
This compound RIPK1 L929 Murine FibrosarcomaNecroptosis Inhibition (Cell Viability)1300 [4]
Necrostatin-1RIPK1U937Human Monocytic LeukemiaNecroptosis Inhibition~182[2]
GSK'547RIPK1U937Human Monocytic LeukemiaNecroptosis Inhibition6.3[6]
GSK'872RIPK3HT-29Human Colon AdenocarcinomaNecroptosis Inhibition>10,000N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

TNF-α-Induced Necroptosis Assay in U937 Cells

This protocol is designed to measure the ability of a compound to inhibit necroptosis induced by TNF-α in the human U937 monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Human TNF-α

  • Caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)

  • This compound or other test compounds

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: Add a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to all wells to block apoptosis. After 30 minutes, add human TNF-α to a final concentration of 10-100 ng/mL to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Cytokine Production Assay in Human Whole Blood

This assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines in response to stimulation in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) or other stimuli (e.g., TNF-α and a SMAC mimetic)

  • This compound or other test compounds

  • 96-well plates

  • ELISA or Luminex-based cytokine detection kits (e.g., for IL-6, IL-8, MIP-1β)

  • Plate reader or Luminex instrument

Procedure:

  • Blood Dilution: Dilute the whole blood 1:1 with RPMI-1640 medium.

  • Compound Treatment: Add the desired concentrations of this compound or other test compounds to the wells of a 96-well plate.

  • Stimulation: Add the diluted whole blood to the wells. Stimulate the blood with an appropriate agonist (e.g., 100 ng/mL LPS, or a combination of TNF-α and a SMAC mimetic) to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the plasma samples using an ELISA or Luminex assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the activity of a RIPK1 inhibitor like this compound.

Experimental Workflow cluster_invitro In Vitro Assays cluster_cell_assays Cell-Based Assay Details Biochemical Biochemical Assay (e.g., ADP-Glo) Data_Analysis Data Analysis (IC50 Determination) Biochemical->Data_Analysis CellBased Cell-Based Assays Cell_Lines Select Diverse Cell Lines (e.g., U937, HT-29, Primary Cells) CellBased->Cell_Lines Induction Induce Necroptosis (TNF-α + Caspase Inhibitor) Cell_Lines->Induction Treatment Treat with this compound (Dose-Response) Induction->Treatment Readout Measure Readouts (Cell Viability, Cytokine Levels) Treatment->Readout Readout->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison Conclusion Conclusion & Reporting Comparison->Conclusion

References

GSK2982772: A Comparative Analysis of its Effects in Healthy Versus Diseased Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Deep Dive into the RIPK1 Inhibitor GSK2982772: Contrasting its Pharmacodynamic Profile in Healthy Volunteers and Patients with Inflammatory Disease

This compound is a selective, orally administered small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1] Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for a range of immune-mediated inflammatory diseases, including ulcerative colitis, psoriasis, and rheumatoid arthritis. This guide provides a comparative analysis of the effects of this compound in healthy versus diseased tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

Effects in Healthy Tissue (Healthy Volunteers)

A first-in-human, Phase I clinical trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male volunteers. The study demonstrated that single and repeat doses were generally safe and well-tolerated. A key pharmacodynamic endpoint was the engagement of the RIPK1 target in peripheral blood.

ParameterDosing RegimenResultReference
RIPK1 Target Engagement 60 mg and 120 mg twice daily (BID) for 14 days>90% target engagement over a 24-hour period[2]
Effects in Diseased Tissue (Ulcerative Colitis)

The therapeutic potential of this compound was assessed in preclinical studies using colon explants from patients with active ulcerative colitis and in a Phase IIa clinical trial. The ex vivo studies showed a direct anti-inflammatory effect, whereas the clinical trial in patients with active ulcerative colitis did not demonstrate significant clinical efficacy.

Table 2.1: Ex Vivo Effects of this compound on Cytokine Production in Ulcerative Colitis Colon Explants

CytokineThis compound ConcentrationMean Percent Inhibition
IL-1β 1 µM~50%
10 µM~80%
IL-6 1 µM~40%
10 µM~75%

Data extracted from graphical representations in Harris PA, et al. J Med Chem. 2017.

Table 2.2: Clinical Efficacy of this compound in Patients with Active Ulcerative Colitis (Phase IIa Study - NCT02903966)

OutcomeThis compound (60 mg TID)Placebo
Clinical Response at Day 43 No significant differenceNo significant difference
Clinical Remission at Day 43 No significant differenceNo significant difference
Endoscopic Improvement at Day 43 No significant differenceNo significant difference

This study found no significant differences in efficacy endpoints between the this compound and placebo groups.[3]

Experimental Protocols

RIPK1 Target Engagement Assay in Healthy Volunteers

The >90% RIPK1 target engagement in healthy volunteers was determined using a novel, competitive immunoassay called the Target Engagement Assessment for RIPK1 (TEAR1) assay.

Principle: The TEAR1 assay is a pair of immunoassays that measure the amount of RIPK1 that is not bound by the inhibitor (free RIPK1). An antibody that recognizes the same allosteric binding site as this compound is used. When this compound is bound to RIPK1, it prevents the binding of this antibody. A second antibody, which binds to a different epitope, is used to measure the total amount of RIPK1. The percentage of target engagement is calculated by comparing the amount of free RIPK1 to the total RIPK1.

Brief Protocol:

  • Whole blood samples were collected from healthy volunteers dosed with this compound.

  • Lysates from peripheral blood mononuclear cells (PBMCs) were prepared.

  • The lysates were incubated in microtiter plates coated with a capture antibody for RIPK1.

  • For the "free" RIPK1 measurement, the allosteric site-specific detection antibody was added.

  • For the "total" RIPK1 measurement, a detection antibody binding to a different epitope was used.

  • A labeled secondary antibody was added, and the signal was quantified.

  • The percentage of target engagement was calculated using the formula: (1 - (Free RIPK1 / Total RIPK1)) * 100.

Ex Vivo Ulcerative Colitis Explant Culture

The effect of this compound on cytokine production in diseased tissue was assessed using an ex vivo culture of colon biopsies from patients with active ulcerative colitis.

Protocol:

  • Endoscopic biopsies were obtained from inflamed regions of the colon of patients with active ulcerative colitis.

  • The biopsies were washed and placed on sterile filters in culture wells containing culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin).

  • This compound was added to the culture medium at various concentrations. Control wells received vehicle only.

  • The explants were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, the culture supernatants were collected.

  • The concentrations of cytokines (e.g., IL-1β, IL-6) in the supernatants were measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • The percentage of inhibition of cytokine production by this compound was calculated by comparing the cytokine levels in the drug-treated wells to the vehicle-treated wells.

Mandatory Visualization

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Activation cluster_necroptosis Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination IKK_complex IKK Complex RIPK1->IKK_complex Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Releases Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6) NF_κB->Inflammatory_Cytokines Upregulates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis_node Necroptosis MLKL->Necroptosis_node Induces This compound This compound This compound->RIPK1 Inhibits Kinase Activity TNFα TNFα TNFα->TNFR1 Binds

Caption: RIPK1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow_UC_Explants cluster_collection Biopsy Collection and Culture cluster_treatment Treatment cluster_analysis Analysis Biopsy Endoscopic biopsies from active UC patients Culture Ex vivo culture (24 hours) Biopsy->Culture Vehicle Vehicle Control Culture->Vehicle This compound This compound (various concentrations) Culture->this compound Supernatant Collect Culture Supernatants Vehicle->Supernatant This compound->Supernatant Multiplex Measure Cytokines (e.g., IL-1β, IL-6) using Multiplex Assay Supernatant->Multiplex Data_Analysis Data Analysis: Calculate % Inhibition Multiplex->Data_Analysis

Caption: Experimental workflow for evaluating this compound in ulcerative colitis explants.

TEAR1_Assay_Workflow cluster_sample Sample Preparation cluster_assay TEAR1 Immunoassay cluster_detection Detection cluster_calculation Calculation Blood Whole blood from healthy volunteers dosed with this compound Lysate Prepare PBMC lysates Blood->Lysate Incubate Incubate with lysate Lysate->Incubate Plate Coat plate with RIPK1 capture antibody Plate->Incubate Free_RIPK1 Add allosteric site-specific detection antibody (measures Free RIPK1) Incubate->Free_RIPK1 Total_RIPK1 Add pan-RIPK1 detection antibody (measures Total RIPK1) Incubate->Total_RIPK1 Quantify Quantify Signal Free_RIPK1->Quantify Total_RIPK1->Quantify Calculate Calculate % Target Engagement: (1 - (Free RIPK1 / Total RIPK1)) * 100 Quantify->Calculate

Caption: Workflow for the Target Engagement Assessment for RIPK1 (TEAR1) assay.

References

Specificity of GSK2982772 Demonstrated by Comparison with an Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

GSK2982772 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death. To rigorously assess its on-target activity, this compound has been compared with its corresponding R-enantiomer, which serves as a structurally analogous but biologically inactive control. This comparison provides compelling evidence that the observed cellular and biochemical effects of this compound are a direct result of its specific inhibition of RIPK1.

The specificity of a chemical probe is paramount in biomedical research and drug development to ensure that its biological effects are attributable to the intended target and not to off-target interactions. The use of an inactive analog, particularly an enantiomer that is stereochemically identical in composition but differs in its three-dimensional arrangement, is a gold-standard method for demonstrating such specificity. In the case of this compound, its S-enantiomer potently inhibits RIPK1, while the R-enantiomer is largely devoid of activity.[1]

Quantitative Comparison of this compound and its Inactive Analog

Experimental data from biochemical and cellular assays consistently demonstrate the dramatic difference in activity between this compound and its inactive R-enantiomer. This stark contrast in potency underscores the specific interaction of this compound with the RIPK1 kinase.

Assay TypeCompoundTargetPotency (IC50/EC50)
Biochemical Assay
Fluorescence Polarization (FP) Binding AssayThis compoundHuman RIPK116 nM[2][3]
Inactive R-enantiomerHuman RIPK1> 10,000 nM
ADP-Glo Kinase AssayThis compoundHuman RIPK11 nM[2]
Inactive R-enantiomerHuman RIPK1> 10,000 nM
Cellular Assay
TNF-induced Necroptosis in U937 cellsThis compoundCellular RIPK13.6 nM
Inactive R-enantiomerCellular RIPK1> 30,000 nM

Kinase Selectivity Profile

This compound exhibits exceptional selectivity for RIPK1 over a broad panel of other kinases. This high degree of selectivity further minimizes the potential for off-target effects.

Kinase PanelNumber of KinasesThis compound ConcentrationNotable Off-Targets (with >50% inhibition)
Reaction Biology KinomeScan>33910 µMERK5 (>1,000-fold selectivity)[2][3]
DiscoveRx KINOMEscan45610 µMNone significant[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of the kinase activity of RIPK1, which plays a crucial role in the tumor necrosis factor (TNF) signaling pathway that can lead to necroptosis, a form of programmed cell death.

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1-Mediated Necroptosis RIPK1-Mediated Necroptosis Pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits Complex I Complex I RIPK1->Complex I RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome RIPK1->Necrosome Caspase-8 Caspase-8 Complex I->Caspase-8 activates Caspase-8->RIPK1 cleaves (inhibits necroptosis) MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis pore formation Necrosome->MLKL oligomerization This compound This compound This compound->RIPK1 inhibits Inactive Analog Inactive Analog Inactive Analog->RIPK1 no effect

Caption: Simplified signaling pathway of TNFα-induced necroptosis mediated by RIPK1.

Experimental Workflow for Assessing RIPK1 Inhibition

Experimental Workflow Workflow for Assessing RIPK1 Inhibitor Specificity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant RIPK1 Recombinant RIPK1 FP Assay FP Assay Recombinant RIPK1->FP Assay This compound or Inactive Analog ADP-Glo Assay ADP-Glo Assay Recombinant RIPK1->ADP-Glo Assay This compound or Inactive Analog Binding Affinity Binding Affinity FP Assay->Binding Affinity Kinase Activity Kinase Activity ADP-Glo Assay->Kinase Activity U937 Cells U937 Cells TNFα + zVAD TNFα + zVAD U937 Cells->TNFα + zVAD induce necroptosis Cell Viability Assay Cell Viability Assay TNFα + zVAD->Cell Viability Assay treat with This compound or Inactive Analog Necroptosis Inhibition Necroptosis Inhibition Cell Viability Assay->Necroptosis Inhibition

Caption: General workflow for biochemical and cellular assays to assess RIPK1 inhibitor specificity.

Detailed Experimental Protocols

RIPK1 Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of compounds to the RIPK1 kinase domain.

  • Reagents and Materials:

    • Recombinant human RIPK1 kinase domain (amino acids 1-375).

    • Fluorescently labeled tracer ligand that binds to the ATP-binding site of RIPK1.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • This compound and inactive R-enantiomer serially diluted in DMSO.

    • 384-well black microplates.

  • Procedure:

    • Add assay buffer, recombinant RIPK1, and fluorescent tracer to the wells of the microplate.

    • Add serially diluted compounds (this compound or inactive analog) to the wells.

    • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

TNF-induced Necroptosis Cellular Assay in U937 Cells

This assay assesses the ability of a compound to inhibit necroptosis in a human cell line.

  • Reagents and Materials:

    • U937 human monocytic cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Human Tumor Necrosis Factor-alpha (TNFα).

    • Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and induce necroptosis.

    • This compound and inactive R-enantiomer serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo).

    • 96-well white clear-bottom microplates.

  • Procedure:

    • Seed U937 cells into the wells of the microplate and incubate overnight.

    • Pre-treat the cells with serially diluted compounds (this compound or inactive analog) for 1 hour.

    • Induce necroptosis by adding TNFα and z-VAD-FMK to the wells.

    • Incubate for 24-48 hours.

    • Measure cell viability using a luminescence-based assay.

  • Data Analysis:

    • The increase in luminescence is proportional to the number of viable cells.

    • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

The comprehensive analysis of this compound in direct comparison with its inactive R-enantiomer provides robust evidence for its specific on-target engagement of RIPK1. The dramatic difference in potency observed in both biochemical and cellular assays, combined with its high selectivity across the kinome, validates this compound as a precise pharmacological tool for investigating the biological roles of RIPK1 and as a promising therapeutic candidate for inflammatory diseases.

References

A Comparative Analysis of the Pharmacokinetic Profiles of GSK2982772 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic (PK) profiles of GSK2982772 and other emerging Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The information presented herein, supported by experimental data from clinical trials, is intended to assist researchers and drug development professionals in their evaluation of these therapeutic agents. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the signaling pathways of inflammation and regulated cell death, including apoptosis and necroptosis.[1] Its central role in these processes has made it an attractive therapeutic target for a range of immune-mediated inflammatory diseases. Several small molecule inhibitors of RIPK1 have entered clinical development, each with a unique pharmacokinetic profile that dictates its therapeutic potential and dosing regimen. This guide focuses on the comparative pharmacokinetics of this compound, a highly selective RIPK1 inhibitor, and other notable inhibitors such as SAR443060 (DNL747), SIR2446M, and SIR9900.

Pharmacokinetic Profiles of RIPK1 Inhibitors

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are fundamental to its clinical efficacy and safety. The following tables summarize the key pharmacokinetic parameters for this compound and other RIPK1 inhibitors based on data from Phase I clinical trials in healthy volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of this compound
Dose Regimen Cmax (ng/mL) Tmax (hr) AUC (ng.hr/mL) Half-life (t½) Accumulation Bioavailability
Single Ascending Doses
0.1 mg (solution)-~1.0--Not Applicable-
0.5 mg (solution)-~1.0--Not Applicable-
2.5 mg (solution)-~1.0--Not Applicable-
10 mg (capsule)-1.5--Not Applicable-
120 mg (capsule)-2.5--Not Applicable-
Repeat Doses (Day 14)
20 mg QD108 (± 34.1)2.0 (1.5-2.0)599 (± 178)-No evidence of accumulation-
60 mg BID430 (± 116)1.8 (1.5-2.0)2110 (± 540)~2-3 hours[2]No evidence of accumulation[3]-
120 mg BID818 (± 311)2.0 (1.5-4.0)4380 (± 1700)-No evidence of accumulation[3]-

Data for repeat doses are presented as mean (± SD) for Cmax and AUC, and median (range) for Tmax.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; QD: Once daily; BID: Twice daily.

Table 2: Pharmacokinetic Parameters of Other RIPK1 Inhibitors
Inhibitor Dose Regimen Cmax Tmax (hr) AUC Half-life (t½) (hr) Accumulation Ratio (Rac) CNS Penetration
SAR443060 (DNL747) 50 mg BID (Multiple Dose)0.638 µM (± 0.267)1.25 (0.50-4.52)3.12 µM·h (± 1.20) (AUC0-12)-1.48Yes[5]
SIR2446M 5-400 mg (Multiple Dose)Dose-proportional-Dose-proportional11-191.2-1.6[6]Not Reported
SIR9900 3-200 mg (Single Dose)Dose-proportional3.0-4.0Dose-proportional31.92-37.75Not ApplicableYes (CSF to unbound plasma ratio: 1.15)[7]

Data are presented as mean (± SD) or range where available.[5][6][7] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; BID: Twice daily; CNS: Central Nervous System.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained from Phase I, randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[4][6][7]

Pharmacokinetic Analysis of this compound

In the studies involving this compound, blood samples were collected at various time points following single and repeat oral administrations.[4] Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) method.[8] The key pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental analysis.[8] The trapezoidal rule was utilized to calculate the AUC.[8]

Pharmacokinetic Analysis of Other RIPK1 Inhibitors

Similarly, for SAR443060, SIR2446M, and SIR9900, pharmacokinetic parameters were assessed in Phase I clinical trials.[5][6][7] Plasma concentrations of the respective inhibitors were measured using validated analytical methods. Non-compartmental analysis was employed to determine the pharmacokinetic profiles.[9] For SIR9900, cerebrospinal fluid (CSF) samples were also collected to assess its central nervous system penetration.[7]

Visualizing Key Pathways and Processes

To better understand the context of RIPK1 inhibition and the experimental workflow, the following diagrams are provided.

RIPK1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP12 cIAP1/2 TRAF2->cIAP12 NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB Caspase8 Caspase-8 FADD->Caspase8 Complex_IIa Complex IIa Caspase8->RIPK1 Inhibits Caspase8->RIPK3 Inhibits Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Complex_IIb Necrosome (Complex IIb) Necroptosis Necroptosis Complex_IIb->Necroptosis

Caption: RIPK1 Signaling Pathway leading to survival or cell death.

PK_Study_Workflow Screening Subject Screening Randomization Randomization (Drug or Placebo) Screening->Randomization Dosing Drug Administration (Single or Repeat Doses) Randomization->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Results Determine PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Results

Caption: General workflow for a clinical pharmacokinetic study.

Discussion

The pharmacokinetic profiles of the reviewed RIPK1 inhibitors show notable differences that could influence their clinical application. This compound is characterized by a relatively short half-life of approximately 2-3 hours, suggesting that twice-daily (BID) or potentially more frequent dosing is required to maintain therapeutic concentrations.[2][3] The pharmacokinetic data for this compound indicates dose linearity and no significant accumulation with repeat dosing.[3]

In contrast, SIR9900 exhibits a much longer half-life of approximately 32-38 hours, which may allow for once-daily dosing.[7] SIR2446M also has a longer half-life of 11-19 hours with minimal accumulation.[6] SAR443060 (DNL747) has a shorter half-life, as suggested by the BID dosing regimen and accumulation ratio.[5]

A key differentiator for some of the newer RIPK1 inhibitors is their ability to penetrate the central nervous system (CNS). SIR9900 has demonstrated good CNS penetration, with a CSF to unbound plasma ratio of 1.15, making it a potential candidate for neurodegenerative diseases.[7] SAR443060 is also CNS-penetrant.[5] The CNS penetration of this compound has not been a primary focus of the initial studies.

References

GSK2982772: A Comparative Analysis of Potency Against Human and Monkey RIPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), focusing on its potency against both human and primate forms of the enzyme. Through a comprehensive review of available data, this document aims to offer an objective comparison with other known RIPK1 inhibitors, supported by experimental data and detailed methodologies.

Introduction to RIPK1 and this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node in cellular pathways that regulate inflammation and cell death, including necroptosis and apoptosis.[1][2][3][4][5] Its dysregulation has been implicated in a variety of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[1][6] this compound is an oral, small-molecule inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain, thereby inhibiting its activity.[7][8]

Potency of this compound Against Human and Monkey RIPK1

This compound has demonstrated potent and comparable inhibition of both human and monkey RIPK1. This section presents the quantitative data on its potency and compares it with other notable RIPK1 inhibitors.

Comparative Potency Data
InhibitorTargetIC50 (nM)Assay TypeReference
This compound Human RIPK1 16 Not Specified[9][10]
Monkey RIPK1 20 Not Specified[9][10]
Human RIPK1Approx. equivalent to monkeyFP Binding Assay[6]
Necrostatin-1 (Nec-1)Human RIPK1--[1]
GSK'963Human RIPK129FP Binding Assay[11]
Human cells (U937)4Cell-based necroptosis[12]
Murine cells (L929)1Cell-based necroptosis[12]

Experimental Protocols

The potency of RIPK1 inhibitors is commonly assessed using biochemical assays such as Fluorescence Polarization (FP) binding assays and ADP-Glo kinase assays.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of an inhibitor to the RIPK1 kinase domain.

Principle: A fluorescently labeled ligand (tracer) binds to the RIPK1 protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger RIPK1 protein, the tracer's rotation slows down, leading to an increase in fluorescence polarization. An inhibitor competes with the tracer for binding to RIPK1, causing a decrease in polarization in a concentration-dependent manner.

Representative Protocol:

  • Reagents:

    • Recombinant human or monkey RIPK1 kinase domain.

    • Fluorescently labeled tracer (e.g., a known RIPK1 ligand conjugated to a fluorophore).

    • Assay Buffer (e.g., HEPES-based buffer with BSA and DTT).

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • Add RIPK1 protein and the fluorescent tracer to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of RIPK1 and the inhibitory effect of compounds.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Representative Protocol:

  • Reagents:

    • Recombinant human or monkey RIPK1 kinase.

    • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein).

    • ATP.

    • Kinase Reaction Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Set up the kinase reaction by adding RIPK1, substrate, and ATP to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow for evaluating inhibitor potency.

RIPK1_Signaling_Pathway cluster_complexI cluster_complexIIa cluster_necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 NEMO NEMO RIPK1->NEMO FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub LUBAC LUBAC LUBAC->RIPK1 IKK IKK Complex NEMO->IKK NFkB NF-κB Activation (Survival, Inflammation) IKK->NFkB ComplexI Complex I Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis ComplexIIa Complex IIa MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome Necrosome (Complex IIb)

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Experimental_Workflow start Start reagents Prepare Reagents: - RIPK1 (Human/Monkey) - Substrate/Tracer - Buffers start->reagents inhibitor Prepare Inhibitor Dilutions (e.g., this compound) start->inhibitor assay_setup Set up Assay Plate: - Add reagents - Add inhibitor dilutions reagents->assay_setup inhibitor->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (Fluorescence Polarization or Luminescence) incubation->detection analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->analysis end End analysis->end

Caption: General workflow for in vitro potency assessment of RIPK1 inhibitors.

Conclusion

This compound is a potent inhibitor of both human and monkey RIPK1, with IC50 values in the low nanomolar range. Its comparable activity against both species makes it a valuable tool for preclinical studies in non-human primates and supports its translation to human clinical trials. While other potent RIPK1 inhibitors exist, such as GSK'963, a comprehensive head-to-head comparison of their potencies against both human and monkey RIPK1 is an area that would benefit from further public data. The experimental protocols outlined provide a basis for the standardized evaluation of current and future RIPK1 inhibitors, facilitating direct comparisons and aiding in the development of novel therapeutics for RIPK1-mediated diseases.

References

Discontinuation of GSK2982772 Clinical Trials for Ulcerative Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The clinical development of GSK2982772, a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), for the treatment of ulcerative colitis was halted due to a lack of efficacy demonstrated in a Phase IIa clinical trial. Despite being generally well-tolerated, the investigational drug failed to show a significant clinical benefit over placebo in patients with active ulcerative colitis.

This guide provides a comprehensive comparison of this compound with established and alternative therapies for ulcerative colitis, supported by available clinical trial data and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals to understand the rationale behind the trial's discontinuation and to contextualize the therapeutic landscape for this inflammatory bowel disease.

This compound: Mechanism of Action and Clinical Trial Outcome

This compound is an oral, small-molecule inhibitor of RIPK1, a key enzyme in the tumor necrosis factor (TNF) signaling pathway that regulates inflammation and programmed cell death (necroptosis).[1][2] By inhibiting RIPK1, this compound was hypothesized to reduce the inflammatory cascade responsible for the pathology of ulcerative colitis.

The primary investigation into the efficacy and safety of this compound for ulcerative colitis was the NCT02903966 clinical trial, a Phase IIa, multicenter, randomized, double-blind, placebo-controlled study with an open-label extension.[3][4]

Key Findings from the NCT02903966 Trial

The trial did not meet its primary efficacy endpoints, showing no statistically significant difference between the this compound and placebo treatment arms.[5][6]

Table 1: Efficacy Outcomes of this compound in Ulcerative Colitis (NCT02903966)

Outcome MeasureTimepointThis compound (60 mg TID)Placebo
Mayo Endoscopic Score of 0 or 1Day 4313% (3/24)0% (0/12)
Mayo Endoscopic Score of 0 or 1Day 8514% (3/22)11% (1/9)
Clinical Remission (Total Mayo Score ≤2, no subscore >1)Day 859% (2/22)11% (1/9)
Clinical Response (≥3 point and ≥30% decrease in total Mayo score, with ≥1 point decrease in rectal bleeding subscore)Day 8550% (11/22)56% (5/9)

Data sourced from the publication of the NCT02903966 trial results.[1][5][6][7]

While the drug was well-distributed into colonic tissue, this did not translate into clinical efficacy.[5][6] The most frequently reported adverse events were mild, with headache being the most common.[5][6] No significant treatment-related safety concerns were identified.[5]

Comparative Analysis with Alternative Therapies

The discontinuation of this compound stands in contrast to the successful development of other oral and biologic therapies for ulcerative colitis that target different inflammatory pathways. Below is a comparison of this compound's performance with key approved treatments.

Table 2: Comparative Efficacy of Ulcerative Colitis Treatments (Induction Phase)

Drug (Class)TrialPrimary EndpointEfficacy Rate (Drug)Efficacy Rate (Placebo)
This compound (RIPK1 Inhibitor)NCT02903966Mayo Endoscopic Score 0/1 at Day 4313%0%
Tofacitinib (JAK Inhibitor)OCTAVE Induction 1 & 2Clinical Remission at Week 841-48%10%
Vedolizumab (Anti-integrin)GEMINI 1Clinical Response at Week 647.1%25.5%
Ustekinumab (IL-12/23 Inhibitor)UNIFIClinical Remission at Week 815.5-15.6%5.3%
Ozanimod (S1P Receptor Modulator)True NorthClinical Remission at Week 1018.4%6.0%

Data compiled from respective clinical trial publications.[1][5][6][8][9][10][11][12]

Signaling Pathways and Experimental Workflow

To visualize the underlying biological and clinical processes, the following diagrams are provided.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway in Ulcerative Colitis cluster_complex_I Complex I cluster_complex_IIa Complex IIa cluster_complex_IIb Complex IIb (Necrosome) TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway targeted by this compound.

GSK2982772_Trial_Workflow This compound Phase IIa Trial Workflow (NCT02903966) cluster_part_a Part A: Double-Blind (42 Days) cluster_part_b Part B: Open-Label Extension (42 Days) Start Patient Screening (Active UC, Mayo Score 2-3) Randomization Randomization (2:1) Start->Randomization Treatment This compound (60mg TID) Randomization->Treatment Placebo Placebo (TID) Randomization->Placebo Assessment1 Primary Endpoint Assessment (Day 43) Treatment->Assessment1 Placebo->Assessment1 OpenLabel All Patients Receive This compound (60mg TID) Assessment1->OpenLabel Assessment2 Final Assessment (Day 85) OpenLabel->Assessment2 End Trial Conclusion Assessment2->End

Caption: Workflow of the this compound Phase IIa clinical trial.

Experimental Protocols

This compound Phase IIa Trial (NCT02903966)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.[3]

  • Participants: 36 patients with active ulcerative colitis, defined by a Mayo endoscopic score of 2 or 3 at screening.[5][6]

  • Part A (Double-Blind Phase): Patients were randomized in a 2:1 ratio to receive either this compound (60 mg, three times daily) or a matching placebo for 42 days.[5][6]

  • Part B (Open-Label Extension): All patients who completed Part A received open-label this compound (60 mg, three times daily) for an additional 42 days.[5][6]

  • Primary Endpoints: Safety and tolerability.[3]

  • Secondary and Exploratory Endpoints: Efficacy measures including changes in Mayo score (total and subscores), histological disease activity, pharmacokinetic and pharmacodynamic biomarkers, and quality of life assessments at Day 43 and Day 85.[3][5][6]

Comparator Trial Methodologies (Summarized)
  • Tofacitinib (OCTAVE Trials): Phase 3 trials in patients with moderately to severely active ulcerative colitis who had failed or were intolerant to conventional therapy or TNF antagonists. Patients received tofacitinib 10 mg twice daily or placebo for 8 weeks (induction). The primary endpoint was clinical remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0.[5][9]

  • Vedolizumab (GEMINI 1 Trial): A Phase 3 trial in patients with moderately to severely active ulcerative colitis. Patients received vedolizumab 300 mg intravenously or placebo at weeks 0 and 2. The primary endpoint for the induction phase was clinical response at week 6, defined as a reduction in the complete Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.[8]

  • Ustekinumab (UNIFI Trial): A Phase 3 trial in patients with moderate to severe ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies. Patients received a single intravenous induction dose of ustekinumab (130 mg or ~6 mg/kg) or placebo. The primary endpoint was clinical remission at week 8, defined by a Mayo score ≤2 points, with no individual subscore >1.[10][11]

  • Ozanimod (True North Trial): A Phase 3 trial in adults with moderately to severely active ulcerative colitis. Patients received ozanimod 1 mg daily or placebo. The primary endpoint for the induction period was clinical remission at week 10, based on the 3-component Mayo score (stool frequency, rectal bleeding, and endoscopy subscores).[12][13]

Conclusion

The discontinuation of this compound for ulcerative colitis underscores the challenges in developing novel therapies for complex inflammatory diseases. While the inhibition of the RIPK1 pathway remains a scientifically plausible target, the lack of clinical efficacy of this compound in this trial suggests that this specific mechanism, as a monotherapy, may not be sufficient to drive clinical remission in patients with active ulcerative colitis. The comparative success of other agents targeting different pathways, such as JAK-STAT signaling, lymphocyte trafficking, and IL-12/23 cytokines, highlights the multifactorial nature of ulcerative colitis and the need for a diverse therapeutic armamentarium. Future research may explore the potential of RIPK1 inhibition in combination with other therapies or in different patient subpopulations.

References

GSK2982772: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK2982772, detailing its preclinical potency and clinical performance in inflammatory diseases.

This compound, an orally active and selective inhibitor of RIPK1, has been investigated as a potential therapeutic agent for a range of inflammatory conditions. This guide provides a comprehensive comparison of its efficacy in laboratory settings versus clinical trials, supported by experimental data, detailed methodologies for key assays, and visual representations of its mechanism of action.

Executive Summary

This compound demonstrates high potency and selectivity for RIPK1 in in vitro assays, effectively inhibiting the kinase activity that plays a crucial role in inflammatory signaling and necroptotic cell death. Preclinical studies in cellular and tissue models showed promise in reducing inflammatory cytokine production. However, the translation of this potent in vitro activity into significant clinical efficacy in patients with ulcerative colitis, plaque psoriasis, and rheumatoid arthritis has been largely unsuccessful. While generally well-tolerated, this compound has not demonstrated meaningful clinical improvements over placebo in multiple Phase II clinical trials.

In Vitro Efficacy

This compound is a potent, ATP-competitive inhibitor of RIPK1 kinase.[1] Its in vitro efficacy has been established through various biochemical and cellular assays.

Assay TypeTargetSpeciesIC50Reference
Kinase AssayRIPK1Human16 nM[1]
Kinase AssayRIPK1Monkey20 nM[1]
Kinase SelectivityERK5Human>10 µM[1]

Key In Vitro Findings:

  • High Potency: this compound exhibits nanomolar potency in inhibiting human and monkey RIPK1.[1]

  • High Selectivity: It demonstrates over 1,000-fold selectivity for RIPK1 over a wide panel of other kinases, indicating a specific mechanism of action.[1]

  • Cytokine Reduction: In ex vivo studies using ulcerative colitis tissue explants, this compound led to a concentration-dependent decrease in the spontaneous release of pro-inflammatory cytokines IL-1β and IL-6.[1]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in animal models and multiple human clinical trials for various inflammatory diseases.

Preclinical Animal Model

In a TNF-induced hypothermia model in rats, oral administration of this compound provided protection against temperature loss, demonstrating in vivo target engagement and a physiological effect.

Dose (mg/kg)Protection from Temperature Loss (%)
368
1080
5087
Clinical Trials

Despite promising preclinical data, this compound has shown limited efficacy in Phase II clinical trials.

Ulcerative Colitis (NCT02903966): A Phase IIa study in patients with active ulcerative colitis found no significant differences in efficacy between this compound (60 mg, three times daily) and placebo.[2][3] While the drug was well-tolerated and distributed into colonic tissue, it did not lead to meaningful improvements in clinical or histological measures of disease activity.[2][3]

OutcomeThis compound (n=24)Placebo (n=12)
Mayo Endoscopic Score of 0 or 1 at Day 4313%0%

Plaque Psoriasis (NCT02776033): In a Phase IIa trial for active plaque psoriasis, this compound showed a potential for a minor benefit, with higher trough concentrations of the drug correlating with a greater reduction in the Plaque Lesion Severity Score. However, a subsequent study in patients with moderate to severe plaque psoriasis using a modified-release formulation failed to demonstrate a meaningful clinical improvement compared to placebo, despite achieving high levels of target engagement.

Rheumatoid Arthritis (NCT02858492): A study in patients with moderate to severe rheumatoid arthritis also concluded that treatment with this compound did not result in a significant clinical improvement compared to placebo.

Experimental Protocols

In Vitro: RIPK1 Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP substrate, and ATP.

  • Add this compound or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding the RIPK1 enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

In Vitro: TNF-α-Induced Necroptosis in U937 Cells

This cellular assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.

Materials:

  • U937 human monocytic cells

  • Recombinant human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis

  • This compound or other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed U937 cells in a 96-well plate.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Add the pan-caspase inhibitor to the cells.

  • Induce necroptosis by adding TNF-α.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Measure cell viability using a luminescence-based assay. An increase in luminescence indicates a greater number of viable cells and thus protection from necroptosis.

Ex Vivo: Human Ulcerative Colitis Explant Culture

This protocol uses fresh biopsy tissue from ulcerative colitis patients to measure the effect of this compound on spontaneous cytokine release in a more physiologically relevant setting.

Materials:

  • Colonic biopsy samples from patients with active ulcerative colitis

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

  • This compound or vehicle control

  • ELISA or multiplex assay kits for cytokine measurement (e.g., IL-1β, IL-6)

Procedure:

  • Obtain fresh colonic biopsies and place them in culture medium.

  • Place individual biopsies in a 24-well plate with fresh medium.

  • Add this compound or vehicle control to the wells.

  • Incubate the explants for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay.

In Vivo: TNF-α-Induced Hypothermia in Mice

This animal model is used to assess the in vivo target engagement and physiological effect of RIPK1 inhibitors.

Materials:

  • Mice (e.g., C57BL/6)

  • Recombinant murine TNF-α

  • This compound or vehicle control

  • Rectal probe for temperature monitoring

Procedure:

  • Administer this compound or vehicle control to the mice via oral gavage.

  • After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of TNF-α (e.g., intraperitoneally).

  • Monitor the core body temperature of the mice at regular intervals using a rectal probe.

  • A reduction in the TNF-α-induced drop in body temperature indicates a protective effect of the compound.

Signaling Pathways and Experimental Workflows

TNF_RIPK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination IKK IKK Complex RIPK1->IKK RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity LUBAC LUBAC LUBAC->RIPK1 Ubiquitination NFkB NF-κB IKK->NFkB Gene Gene Transcription NFkB->Gene Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation This compound This compound This compound->RIPK1 Inhibits Kinase Activity Gene->Inflammation

Caption: TNF-α signaling pathway leading to inflammation, apoptosis, and necroptosis, and the inhibitory action of this compound on RIPK1.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison KinaseAssay RIPK1 Kinase Assay Potency IC50 Determination KinaseAssay->Potency CellAssay Cell-Based Necroptosis Assay Efficacy Protection from Cell Death / Cytokine Reduction CellAssay->Efficacy ExplantAssay UC Explant Cytokine Assay ExplantAssay->Efficacy AnimalModel Mouse Hypothermia Model PKPD Pharmacokinetics / Pharmacodynamics AnimalModel->PKPD ClinicalTrial Phase II Clinical Trials ClinicalOutcomes Clinical Efficacy and Safety ClinicalTrial->ClinicalOutcomes Potency->AnimalModel Efficacy->AnimalModel PKPD->ClinicalTrial

Caption: Experimental workflow for evaluating the efficacy of this compound from in vitro studies to in vivo clinical trials.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 in vitro, effectively blocking the kinase's role in pro-inflammatory signaling and necroptosis in preclinical models. However, this promising in vitro profile has not translated into significant clinical efficacy in patients with ulcerative colitis, plaque psoriasis, or rheumatoid arthritis. The disconnect between the in vitro and in vivo results highlights the complexities of targeting the RIPK1 pathway in chronic inflammatory diseases and underscores the challenges of translating preclinical potency into clinical benefit. Further research may be needed to identify specific patient populations or disease contexts where RIPK1 inhibition with compounds like this compound could be a viable therapeutic strategy.

References

Validating GSK2982772 Target Engagement: A Comparative Guide to NanoBRET Displacement Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NanoBRET® (Bioluminescence Resonance Energy Transfer) displacement assay for validating the target engagement of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the experimental data, protocols, and a comparative analysis with alternative methods, offering insights to aid in the selection of the most appropriate target engagement validation strategy.

This compound and its Target: RIPK1

This compound is a potent and selective inhibitor of RIPK1, a crucial kinase involved in the regulation of cellular necroptosis and inflammation.[1][2] Dysregulation of the RIPK1 signaling pathway is implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] Validating that a compound like this compound effectively binds to its intended target, RIPK1, within a cellular context is a critical step in drug development.

Quantitative Comparison of Target Engagement Assays

Compound Assay Type Parameter Value Cell Line Reference
This compound NanoBRET Displacement AssayIC5016 nM (human RIPK1)HEK293T[1]
This compound NanoBRET Displacement AssayApparent Ki0.56 nM (human RIPK1)HEK293T[5]
Compound 22 CETSAEC506.5 nMHT-29[6]
Compound 25 CETSAEC505.0 nMHT-29[6]
Nec-1 CETSAEC501,100 nMHT-29[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from different assays and studies should be compared with caution due to variations in experimental conditions.[7][8][9][10]

Experimental Protocols

NanoBRET Displacement Assay for RIPK1 Target Engagement

This protocol is adapted from established methods for assessing intracellular RIPK1 target engagement.[11][12]

Materials:

  • HEK293T cells

  • NanoLuc®-RIPK1 fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET® tracer for RIPK1 (e.g., T2-BDP589)

  • This compound or other test compounds

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 96-well or 384-well white assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Transfect HEK293T cells with the NanoLuc®-RIPK1 fusion vector using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and seed them into 96-well or 384-well white assay plates at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds.

  • Tracer Addition: Add the NanoBRET® tracer for RIPK1 to the cells at a predetermined optimal concentration.

  • Incubation: Add the test compounds to the wells containing cells and tracer. Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for RIPK1 Target Engagement

This protocol is a generalized procedure based on published methods for RIPK1 CETSA.[2][6][13]

Materials:

  • HT-29 or other suitable cell line

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-RIPK1 antibody

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures in a thermal cycler to induce thermal denaturation.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against RIPK1, followed by an appropriate secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescence or fluorescence imaging system.

  • Data Analysis: Quantify the band intensities of the soluble RIPK1 at each temperature. Plot the percentage of soluble RIPK1 against the temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble RIPK1 at a single temperature against the compound concentration to determine the EC50.

Signaling Pathway and Experimental Workflows

To visualize the complex biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ub LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1 Cleavage Caspase8->RIPK3 Inhibition Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition

Caption: RIPK1 Signaling Pathway leading to Apoptosis, Necroptosis, and Inflammation.

NanoBRET_Workflow cluster_workflow NanoBRET Displacement Assay Workflow Transfection 1. Transfect cells with NanoLuc-RIPK1 vector Plating 2. Plate transfected cells in assay plate Transfection->Plating Compound_Addition 3. Add this compound (or test compound) Plating->Compound_Addition Tracer_Addition 4. Add NanoBRET tracer for RIPK1 Compound_Addition->Tracer_Addition Competitive Binding Incubation 5. Incubate to reach equilibrium Tracer_Addition->Incubation Substrate_Addition 6. Add Nano-Glo Substrate & Extracellular Inhibitor Incubation->Substrate_Addition Detection 7. Measure BRET signal (Luminometer) Substrate_Addition->Detection Analysis 8. Calculate BRET ratio and determine IC50 Detection->Analysis

Caption: Experimental workflow for the NanoBRET displacement assay.

CETSA_Workflow cluster_workflow CETSA Workflow Cell_Treatment 1. Treat cells with This compound or vehicle Heating 2. Heat cells to a range of temperatures Cell_Treatment->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Centrifuge to separate soluble fraction Lysis->Centrifugation Supernatant_Collection 5. Collect supernatant Centrifugation->Supernatant_Collection Western_Blot 6. Analyze soluble RIPK1 by Western Blot Supernatant_Collection->Western_Blot Analysis 7. Quantify band intensity and determine EC50 Western_Blot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Methodologies

Feature NanoBRET Displacement Assay Cellular Thermal Shift Assay (CETSA) Other Alternatives (e.g., Activity-Based Protein Profiling)
Principle Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[14][15][16][17][18]Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[2][19][20][21][22]Covalent labeling of active enzyme sites with a chemical probe to measure target engagement and selectivity.
Advantages - High sensitivity and quantitative.- Live-cell measurements in real-time.- High-throughput screening compatible.[8] - Can determine compound affinity and residence time.[16]- Label-free method, uses endogenous protein.- Applicable to various sample types (cells, tissues).[2] - Can be adapted for high-throughput formats.[23]- Provides information on the functional state of the target.- Can identify off-targets.
Disadvantages - Requires genetic modification of the target protein (NanoLuc fusion).- Dependent on the availability of a suitable fluorescent tracer.[24]- Indirect measurement of binding.- Can be influenced by factors other than direct target binding that affect protein stability.- Lower throughput for traditional Western blot-based readout.- Requires a suitable reactive probe.- May not be applicable to all targets.- Can be complex to develop and validate.
Best Suited For - Quantitative determination of intracellular compound affinity and potency.- High-throughput screening campaigns.- Structure-activity relationship (SAR) studies.- Validating target engagement in a label-free manner.- Assessing target engagement in tissues and in vivo models.- Confirming on-target effects of lead compounds.- Profiling enzyme activity and inhibitor selectivity.- Identifying novel drug targets and off-targets.

Conclusion

The NanoBRET displacement assay is a powerful and sensitive method for quantifying the intracellular target engagement of this compound with RIPK1. Its high-throughput nature and ability to provide quantitative affinity data make it an excellent choice for lead optimization and SAR studies. However, the requirement for a genetically modified target and a specific fluorescent tracer are important considerations.

CETSA offers a valuable orthogonal approach, providing label-free validation of target engagement with the endogenous protein. This method is particularly useful for confirming on-target effects in more physiologically relevant systems, including tissues.

The choice of assay will ultimately depend on the specific research question, the stage of drug development, and the available resources. For a comprehensive validation of this compound's target engagement, a combination of these complementary techniques would provide the most robust and reliable data.

References

Safety Operating Guide

Safe Handling and Disposal of GSK2982772: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for GSK2982772, a potent and selective RIP1 kinase inhibitor used in inflammatory disease research. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. The following information is synthesized from standard laboratory safety practices and available chemical safety data.

Hazard Identification and Summary

This compound is a bioactive small molecule intended for research use. While comprehensive hazard data is limited, it should be handled with the care required for all novel chemical entities. The primary risks include exposure through inhalation, ingestion, or direct skin and eye contact.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral May be harmful if swallowed.Warning
Skin Corrosion/Irritation May cause skin irritation.Warning
Serious Eye Damage/Irritation May cause serious eye irritation.Warning
Specific Target Organ Toxicity May cause respiratory irritation.Warning

Note: This hazard summary is based on typical profiles for similar research compounds. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment for handling this compound in solid (powder) and solution forms.

Protection TypeSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is required when handling larger quantities (>1g) of powder.Protects against splashes of solutions and airborne particles of the solid compound.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents direct skin contact. Double-gloving is recommended for handling concentrated solutions.
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator with a P95 filter if weighing powder outside of a ventilated enclosure.Minimizes risk of inhaling airborne particles.

Operational Workflow for Safe Handling

Following a structured workflow minimizes risk during the handling process. This diagram illustrates the key steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A 1. Risk Assessment Review SDS & SOPs B 2. Prepare Work Area Work in fume hood, clear clutter A->B C 3. Don Required PPE Gloves, lab coat, eye protection B->C D 4. Weigh/Handle Compound Use ventilated balance enclosure for powder C->D E 5. Prepare Solution (if needed) Add solvent slowly to solid D->E F 6. Perform Experiment E->F G 7. Decontaminate Surfaces Wipe area with 70% Ethanol F->G H 8. Dispose of Waste Segregate into solid/liquid chemical waste G->H I 9. Doff & Dispose PPE Remove gloves last H->I J 10. Wash Hands Thoroughly I->J G cluster_spill Spill Response (Solid or Liquid) cluster_exposure Personnel Exposure Response Spill Spill or Exposure Occurs S1 1. Alert Others & Evacuate Area Spill->S1 E1 Skin Contact: Wash with soap & water for 15 min Spill->E1 E2 Eye Contact: Flush with eyewash for 15 min Spill->E2 E3 Inhalation: Move to fresh air Spill->E3 S3 3. Contain Spill Cover with absorbent material S1->S3 S2 2. Remove Contaminated Clothing S4 4. Clean & Decontaminate Use appropriate kit S3->S4 S5 5. Dispose of Cleanup Materials As hazardous waste S4->S5 E4 Seek Medical Attention Bring SDS with you E1->E4 E2->E4 E3->E4

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.